molecular formula C39H68N7O18P3S B15544984 (9Z)-12-hydroxyoctadec-9-enoyl-CoA

(9Z)-12-hydroxyoctadec-9-enoyl-CoA

Cat. No.: B15544984
M. Wt: 1048.0 g/mol
InChI Key: BHVZCCKRRPYXCV-SDNWHVSQSA-N
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Description

(9Z)-12-hydroxyoctadec-9-enoyl-CoA is a useful research compound. Its molecular formula is C39H68N7O18P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H68N7O18P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-12-hydroxyoctadec-9-enethioate

InChI

InChI=1S/C39H68N7O18P3S/c1-4-5-6-13-16-27(47)17-14-11-9-7-8-10-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h11,14,25-28,32-34,38,47,50-51H,4-10,12-13,15-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b14-11+

InChI Key

BHVZCCKRRPYXCV-SDNWHVSQSA-N

Origin of Product

United States

Foundational & Exploratory

What is the function of (9Z)-12-hydroxyoctadec-9-enoyl-CoA in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Function of (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Introduction

This compound is the coenzyme A (CoA) activated form of (9Z)-12-hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid. The activation to a CoA thioester is a critical step for fatty acids to enter cellular metabolic pathways, primarily for energy production through β-oxidation or for incorporation into complex lipids. While direct research on the specific functions of this compound is limited, its role can be inferred from the well-established principles of fatty acid metabolism. This guide provides a comprehensive overview of the putative cellular functions of this compound, focusing on its involvement in metabolic pathways and the enzymes that likely act upon it.

Metabolic Context and Putative Function

The primary function of this compound within the cell is expected to be as an intermediate in the β-oxidation of ricinoleic acid. The presence of a double bond at the cis-9 position and a hydroxyl group at the 12th carbon necessitates the action of auxiliary enzymes in addition to the core enzymes of the β-oxidation spiral.

The metabolism of unsaturated fatty acids like ricinoleic acid requires enzymes that can handle the non-standard bond configurations.[1] Specifically, the cis-double bond needs to be isomerized to a trans-configuration for the enoyl-CoA hydratase to act upon it.[1]

Proposed β-Oxidation Pathway
  • Initial Cycles of β-Oxidation: this compound would undergo three cycles of conventional β-oxidation, shortening the carbon chain by six carbons and producing three molecules of acetyl-CoA. This would result in the formation of (3Z)-6-hydroxy-dodec-3-enoyl-CoA.

  • Isomerization: The cis-Δ3 double bond of (3Z)-6-hydroxy-dodec-3-enoyl-CoA is not a substrate for the next enzyme in the β-oxidation spiral. An enoyl-CoA isomerase is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond, yielding (2E)-6-hydroxy-dodec-2-enoyl-CoA.[1]

  • Further β-Oxidation: The resulting molecule can then re-enter the β-oxidation spiral. The hydroxyl group at the original 12th position (now the 6th position) would be oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase in a subsequent round of β-oxidation.

Data Presentation

PropertyValueSource
IUPAC Name (9Z)-12-hydroxyoctadec-9-enoic acidPubChem[2]
Molecular Formula C₁₈H₃₄O₃PubChem[2]
Molar Mass 298.5 g/mol PubChem[2]
Melting Point 5.5 °CPubChem[2]
Solubility in Water 3.46 mg/mL at 25 °CPubChem[2]
Common Synonyms Ricinoleic acid, 12-Hydroxy-9-cis-octadecenoic acidPubChem[2][3]
Natural Sources Castor oil (Ricinus communis), Linum mucronatumPubChem[3][4]
Industrial Uses Lubricants and lubricant additives, Intermediate in chemical synthesisPubChem[2]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to investigate the function of this compound.

Protocol 1: In Vitro β-Oxidation Assay

Objective: To determine if this compound is a substrate for mitochondrial or peroxisomal β-oxidation and to identify the metabolic intermediates.

Materials:

  • Isolated mitochondria or peroxisomes

  • This compound (synthesized enzymatically from ricinoleic acid and CoA using acyl-CoA synthetase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • Cofactors: NAD⁺, FAD, Coenzyme A

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer

Procedure:

  • Synthesize this compound by incubating ricinoleic acid with acyl-CoA synthetase, ATP, and Coenzyme A. Purify the product using solid-phase extraction.

  • Set up the reaction mixture containing isolated organelles, reaction buffer, and cofactors.

  • Initiate the reaction by adding this compound to the reaction mixture.

  • Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

  • Quench the reaction in the aliquots by adding the quenching solution.

  • Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analyze the supernatant by HPLC-MS to identify and quantify the substrate and its metabolites.

Protocol 2: Enoyl-CoA Isomerase Activity Assay

Objective: To test the activity of enoyl-CoA isomerase on a putative intermediate in the β-oxidation of this compound.

Materials:

  • Purified enoyl-CoA isomerase

  • (3Z)-dodec-3-enoyl-CoA (a potential intermediate, which would need to be chemically synthesized)

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Procedure:

  • The activity of enoyl-CoA isomerase can be coupled to the activity of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The formation of the trans-Δ2 intermediate by the isomerase allows the hydratase and dehydrogenase to act, leading to the reduction of NAD⁺ to NADH.

  • Set up a reaction mixture containing the reaction buffer, NAD⁺, purified enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the substrate, (3Z)-dodec-3-enoyl-CoA.

  • Initiate the reaction by adding purified enoyl-CoA isomerase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation.

Visualizations

Signaling Pathways and Metabolic Fate

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Molecule1 This compound BetaOx1 3x β-Oxidation Cycles Molecule1->BetaOx1 Molecule2 (3Z)-6-hydroxy-dodec-3-enoyl-CoA BetaOx1->Molecule2 Isomerase Enoyl-CoA Isomerase Molecule2->Isomerase Molecule3 (2E)-6-hydroxy-dodec-2-enoyl-CoA Isomerase->Molecule3 BetaOx2 Further β-Oxidation Cycles Molecule3->BetaOx2 Products Acetyl-CoA + Propionyl-CoA BetaOx2->Products

Caption: Proposed β-oxidation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_1 Experimental Protocol for In Vitro β-Oxidation Start Synthesize and Purify This compound Step1 Incubate with Isolated Mitochondria/Peroxisomes and Cofactors Start->Step1 Step2 Collect Aliquots at Different Time Points Step1->Step2 Step3 Quench Reaction and Pellet Protein Step2->Step3 Step4 Analyze Supernatant by HPLC-MS Step3->Step4 End Identify and Quantify Metabolites Step4->End

Caption: Workflow for the in vitro β-oxidation assay.

Conclusion

This compound is the activated form of ricinoleic acid and is presumed to function as an intermediate in fatty acid β-oxidation. Its metabolism likely requires the action of auxiliary enzymes, such as enoyl-CoA isomerase, to handle its unique structure. While direct experimental evidence is limited, the proposed metabolic pathway is based on established principles of fatty acid catabolism. Further research utilizing the experimental protocols outlined in this guide would be necessary to fully elucidate the precise cellular role and metabolic fate of this molecule. This knowledge could be valuable for understanding lipid metabolism and for potential applications in drug development and biotechnology.

References

The Biosynthesis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, the activated form of ricinoleic acid, is a valuable hydroxy fatty acid with significant industrial and pharmaceutical applications. Its biosynthesis is a specialized pathway predominantly found in the developing endosperm of the castor bean (Ricinus communis). This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the key enzymatic steps, substrate specificities, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the characterization of the principal enzymes involved and for the heterologous expression of the pathway in yeast systems, a crucial aspect for metabolic engineering and drug development.

Introduction

Ricinoleic acid (RA), or (9Z)-12-hydroxyoctadec-9-enoic acid, is an unusual 18-carbon monounsaturated fatty acid distinguished by a hydroxyl group at the 12th carbon. This functional group imparts unique chemical properties that make it a valuable precursor for the synthesis of a wide array of chemicals, including lubricants, polymers, and surfactants. In the biological context, its activated form, this compound (ricinoleoyl-CoA), serves as the primary substrate for its incorporation into triacylglycerols, the main storage form of energy in castor seeds. Understanding the enzymatic machinery responsible for its synthesis is paramount for harnessing this pathway for biotechnological applications, such as the production of novel bioactive molecules or the engineering of oilseed crops with tailored fatty acid profiles.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER) of castor bean endosperm cells. The pathway commences with the hydroxylation of an oleic acid moiety esterified to phosphatidylcholine, followed by the activation of the released ricinoleic acid to its coenzyme A thioester.

Step 1: Hydroxylation of Oleoyl-Phosphatidylcholine

The initial and defining step is the regio- and stereospecific hydroxylation of oleic acid at the C-12 position. Notably, the direct precursor for this reaction is not free oleic acid or oleoyl-CoA, but rather oleate (B1233923) esterified at the sn-2 position of phosphatidylcholine (PC).[1] This reaction is catalyzed by the enzyme oleoyl-12-hydroxylase (FAH12) , a membrane-bound, non-heme iron-containing monooxygenase.[2][3]

The reaction can be summarized as follows:

1-acyl-2-oleoyl-sn-glycero-3-phosphocholine + NADH + H⁺ + O₂ → 1-acyl-2-ricinoleoyl-sn-glycero-3-phosphocholine + NAD⁺ + H₂O

FAH12 is a homolog of the fatty acid desaturase FAD2, indicating a shared evolutionary origin and mechanistic similarities.[2][3] The reaction requires molecular oxygen and reducing equivalents, which are provided by NADH via cytochrome b₅.[4]

Step 2: Activation of Ricinoleic Acid to Ricinoleoyl-CoA

Following the hydroxylation event, the newly synthesized ricinoleic acid is hydrolyzed from the phosphatidylcholine backbone, likely by the action of a phospholipase. The free ricinoleic acid is then activated to its CoA thioester, this compound, a crucial step for its subsequent metabolic fate, including its incorporation into triacylglycerols. This activation is catalyzed by an acyl-CoA synthetase (ACS) . Studies on Ricinus communis have identified a specific ACS, RcACS2 , which exhibits a preference for ricinoleic acid as a substrate.

The reaction is as follows:

Ricinoleic acid + CoA + ATP → this compound + AMP + PPi

Quantitative Data

While extensive research has been conducted on this pathway, specific kinetic parameters for the key enzymes are not always readily available in a consolidated format. The following tables summarize the available quantitative data for the enzymes involved in the biosynthesis of this compound.

Table 1: Characterization of Oleoyl-12-Hydroxylase (FAH12) from Ricinus communis

ParameterValueReference
Optimal pH6.3[5]
Optimal Temperature22.5 °C[5]
Substrate1-acyl-2-oleoyl-sn-glycero-3-phosphocholine[5]
Electron DonorCytochrome b₅[4]
K_m_Not Reported
V_max_Not Reported

Table 2: Characterization of Ricinoleate-CoA Synthetase (RcACS2) from Ricinus communis

ParameterValueReference
Substrate PreferenceRicinoleic acid
K_m_Not Reported
V_max_Not Reported

Note: Specific kinetic parameters (K_m_ and V_max_) for both FAH12 and RcACS2 are not explicitly reported in the reviewed literature. The provided protocols in Section 4 can be utilized to determine these values experimentally.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the this compound biosynthesis pathway.

Assay for Oleoyl-12-Hydroxylase Activity in Microsomes

This protocol is adapted from studies on castor bean microsomes.[5]

Materials:

  • Developing castor bean endosperm

  • Homogenization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.3 M sucrose, 1 mM EDTA, and 1 mM DTT)

  • Microsome resuspension buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Substrate: 1-acyl-2-[¹⁴C]oleoyl-sn-glycero-3-phosphocholine

  • NADH

  • Bovine Serum Albumin (BSA)

  • Reaction termination solvent (e.g., Chloroform:Methanol (B129727), 2:1, v/v)

  • Thin Layer Chromatography (TLC) plates and developing solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water, 85:15:10:3.5, v/v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation:

    • Homogenize developing castor bean endosperm in ice-cold homogenization buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Wash the microsomal pellet with homogenization buffer and resuspend in a minimal volume of resuspension buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 6.3)

      • Microsomal protein (50-100 µg)

      • 1-acyl-2-[¹⁴C]oleoyl-sn-glycero-3-phosphocholine (e.g., 10 nmol)

      • 1 mM NADH

      • BSA (optional, can sometimes improve activity)

    • Pre-incubate the reaction mixture at 22.5°C for 5 minutes.

    • Initiate the reaction by adding NADH.

    • Incubate for a defined period (e.g., 30 minutes) at 22.5°C with gentle shaking.

    • Terminate the reaction by adding the chloroform:methanol solvent.

  • Product Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the lipid classes by TLC.

    • Identify the radiolabeled ricinoleoyl-phosphatidylcholine and any free ricinoleic acid by comparison with standards.

    • Scrape the corresponding spots from the TLC plate and quantify the radioactivity by scintillation counting.

Assay for Ricinoleate-CoA Synthetase Activity

This protocol is a general method for acyl-CoA synthetase activity and can be adapted for RcACS2.

Materials:

  • Enzyme source (e.g., purified recombinant RcACS2 or cell lysate from an expression system)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • [¹⁴C]Ricinoleic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Reaction termination solution (e.g., isopropanol:heptane (B126788):water, 80:20:2, v/v/v)

  • Heptane

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme Assay:

    • Prepare the reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • Enzyme preparation

      • 10 mM ATP

      • 10 mM MgCl₂

      • 0.5 mM CoA

      • 1 mM DTT

      • [¹⁴C]Ricinoleic acid (e.g., 50 µM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate for a defined period (e.g., 10-20 minutes) at 30°C.

    • Terminate the reaction by adding the isopropanol:heptane:water solution.

  • Product Separation and Quantification:

    • Add heptane to the terminated reaction to extract the unreacted [¹⁴C]ricinoleic acid.

    • Vortex and centrifuge to separate the phases.

    • The aqueous phase will contain the [¹⁴C]ricinoleoyl-CoA.

    • Take an aliquot of the aqueous phase and quantify the radioactivity by scintillation counting.

Heterologous Expression and Purification of Oleoyl-12-Hydroxylase (FAH12) in Pichia pastoris

P. pastoris is a suitable host for the expression of membrane-bound enzymes like FAH12.[6][7][8]

Materials:

  • P. pastoris expression vector (e.g., pPICZ) and host strain (e.g., X-33)

  • FAH12 cDNA from Ricinus communis

  • Restriction enzymes and T4 DNA ligase

  • Electroporator

  • Yeast extract peptone dextrose (YPD) medium

  • Minimal dextrose (MD) and minimal methanol (MM) media

  • Breaking buffer (e.g., 50 mM sodium phosphate, pH 7.4, 1 mM PMSF, 1 mM EDTA, 5% glycerol)

  • Glass beads (0.5 mm diameter)

  • Detergent for solubilization (e.g., DDM, Triton X-100)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Wash and elution buffers for chromatography

Procedure:

  • Cloning and Transformation:

    • Clone the FAH12 cDNA into the P. pastoris expression vector, ensuring it is in-frame with a C-terminal His-tag for purification.

    • Linearize the recombinant plasmid and transform it into the P. pastoris host strain by electroporation.

    • Select for positive transformants on YPD plates containing the appropriate antibiotic (e.g., Zeocin).

  • Expression:

    • Inoculate a small culture of a positive transformant in buffered glycerol-complex medium (BMGY) and grow overnight.

    • Inoculate a larger culture in BMGY and grow to an OD₆₀₀ of 2-6.

    • Harvest the cells by centrifugation and resuspend in buffered methanol-complex medium (BMMY) to induce protein expression.

    • Continue to grow the culture for 2-3 days, adding methanol every 24 hours to maintain induction.

  • Purification:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cells in ice-cold breaking buffer.

    • Lyse the cells by vortexing with glass beads.

    • Centrifuge the lysate at low speed to remove cell debris, then at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a buffer containing a mild detergent to solubilize the membrane proteins.

    • Clarify the solubilized membrane fraction by ultracentrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with a buffer containing a low concentration of imidazole.

    • Elute the His-tagged FAH12 with a buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE and Western blotting.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum Oleoyl_PC Oleoyl-Phosphatidylcholine Ricinoleoyl_PC Ricinoleoyl-Phosphatidylcholine Oleoyl_PC->Ricinoleoyl_PC FAH12 (Oleoyl-12-Hydroxylase) + O2, NADH Ricinoleic_Acid Ricinoleic Acid Ricinoleoyl_PC->Ricinoleic_Acid Phospholipase (putative) Ricinoleoyl_CoA This compound Ricinoleic_Acid->Ricinoleoyl_CoA RcACS2 (Acyl-CoA Synthetase) + CoA, ATP TAG_synthesis Triacylglycerol Synthesis Ricinoleoyl_CoA->TAG_synthesis

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow_FAH12_Assay cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Microsome_Prep Microsome Preparation from Castor Bean Incubation Incubation at 22.5°C with [14C]Oleoyl-PC & NADH Microsome_Prep->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC TLC Separation Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification

Caption: Experimental workflow for the oleoyl-12-hydroxylase (FAH12) assay.

Heterologous_Expression_Workflow Cloning Cloning of FAH12 into P. pastoris vector Transformation Transformation into P. pastoris Cloning->Transformation Expression Methanol-induced Protein Expression Transformation->Expression Cell_Lysis Cell Lysis & Membrane Fractionation Expression->Cell_Lysis Solubilization Detergent Solubilization of Membrane Proteins Cell_Lysis->Solubilization Purification Affinity Chromatography (e.g., Ni-NTA) Solubilization->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis

Caption: Workflow for heterologous expression and purification of FAH12.

Conclusion

The biosynthesis of this compound is a concise and elegant pathway that hinges on the activity of two key enzymes: oleoyl-12-hydroxylase (FAH12) and a ricinoleate-preferring acyl-CoA synthetase (RcACS2). This guide has delineated the core steps of this pathway, summarized the available quantitative data, and provided detailed experimental protocols for its investigation. The ability to heterologously express and characterize these enzymes opens up exciting avenues for metabolic engineering, enabling the production of valuable hydroxy fatty acids in microbial or alternative plant-based systems. Further research focused on elucidating the precise kinetic parameters of these enzymes and their regulatory mechanisms will be instrumental in optimizing these biotechnological applications and in the development of novel therapeutics and biomaterials.

References

The Metabolic Fate of (9Z)-12-hydroxyoctadec-9-enoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-12-hydroxyoctadec-9-enoyl-CoA is the activated form of ricinoleic acid, an unusual hydroxylated fatty acid that constitutes approximately 90% of the fatty acids in castor oil.[1] Its unique chemical structure, featuring a hydroxyl group at the 12th carbon and a cis double bond at the 9th carbon, dictates a specialized metabolic pathway with implications for various biological processes and potential therapeutic applications. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its degradation pathway, the enzymes involved, and the experimental methodologies used to study these processes.

Biosynthesis of Ricinoleic Acid

Ricinoleic acid is synthesized from oleic acid through the action of a specific oleate (B1233923) Δ12-hydroxylase. This enzymatic hydroxylation is a key step that introduces the characteristic hydroxyl group. The activated form, this compound, is then ready to enter catabolic pathways.

The Peroxisomal β-Oxidation Pathway: The Primary Metabolic Route

The primary metabolic fate of this compound is its degradation via the peroxisomal β-oxidation pathway. Peroxisomes are specialized organelles that are particularly adept at handling very long-chain fatty acids and, importantly, hydroxylated fatty acids.[2][3] The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two-carbon units, releasing acetyl-CoA in each cycle.

The β-oxidation of this compound proceeds through several cycles until it is converted into key intermediates for other metabolic pathways or completely degraded. The presence of the hydroxyl group at an even-numbered carbon and the cis-double bond necessitates the involvement of auxiliary enzymes in addition to the core β-oxidation enzymes.

Core Enzymes of Peroxisomal β-Oxidation:

  • Acyl-CoA Oxidase: This enzyme catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA thioester.[4] Peroxisomes contain multiple acyl-CoA oxidases with varying substrate specificities.[5]

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): In peroxisomes, the second and third steps of β-oxidation are often catalyzed by a multifunctional enzyme. The enoyl-CoA hydratase activity hydrates the double bond, and the 3-hydroxyacyl-CoA dehydrogenase activity oxidizes the resulting hydroxyl group to a keto group.[6][7][8]

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the β-oxidation cycle, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[9]

The metabolic pathway for the degradation of this compound is depicted in the following diagram:

Metabolic_Pathway cluster_peroxisome Peroxisome ricinoleoyl_coa This compound enoyl_coa_isomerase Δ³,Δ²-enoyl-CoA isomerase ricinoleoyl_coa->enoyl_coa_isomerase Isomerization of double bond beta_oxidation_cycle1 β-Oxidation Cycle 1 (Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase) enoyl_coa_isomerase->beta_oxidation_cycle1 intermediate1 10-hydroxyhexadec-7-enoyl-CoA beta_oxidation_cycle1->intermediate1 acetyl_coa Acetyl-CoA beta_oxidation_cycle1->acetyl_coa 4 cycles beta_oxidation_cycle2 β-Oxidation Cycle 2 intermediate1->beta_oxidation_cycle2 intermediate2 8-hydroxy-tetradec-5-enoyl-CoA beta_oxidation_cycle2->intermediate2 beta_oxidation_cycle2->acetyl_coa beta_oxidation_cycle3 β-Oxidation Cycle 3 intermediate2->beta_oxidation_cycle3 intermediate3 6-hydroxy-dodec-3-enoyl-CoA beta_oxidation_cycle3->intermediate3 beta_oxidation_cycle3->acetyl_coa beta_oxidation_cycle4 β-Oxidation Cycle 4 intermediate3->beta_oxidation_cycle4 hhd_coa 4-hydroxydecanoyl-CoA beta_oxidation_cycle4->hhd_coa beta_oxidation_cycle4->acetyl_coa gamma_decalactone γ-Decalactone hhd_coa->gamma_decalactone Lactonization tca_cycle TCA Cycle acetyl_coa->tca_cycle Further Metabolism

Peroxisomal β-oxidation of this compound.

Biotransformation to γ-Decalactone

A significant metabolic fate of this compound, particularly in various yeast species, is its biotransformation into γ-decalactone.[10][11] This C10 lactone is a valuable aroma compound with a characteristic peachy flavor. The conversion process involves four cycles of β-oxidation to yield 4-hydroxydecanoic acid, which then undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable γ-decalactone ring.[3]

Quantitative Data

While specific kinetic parameters for the enzymes involved in this compound degradation are not extensively documented, quantitative data is available for the biotransformation of ricinoleic acid to γ-decalactone in various microorganisms.

MicroorganismSubstrateProduct ConcentrationMolar Conversion (%)Reference
Sporidiobolus sp.Methyl RicinoleateNot specifiedNot specified[2]
Yarrowia lipolyticaRicinoleic Acid>11 g/LNot specified[11]
Candida sorbophilaRicinoleic Acid~50 g/LNot specified[11]

Experimental Protocols

The study of this compound metabolism employs a variety of sophisticated analytical techniques. Below are summaries of key experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxy Fatty Acid Analysis

This method is widely used for the identification and quantification of hydroxy fatty acids and their metabolites.[12]

Methodology:

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissues, media) using a suitable solvent system, such as a chloroform/methanol mixture.

  • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids. The hydroxyl and carboxyl groups of the fatty acids are then derivatized to increase their volatility for GC analysis. A common derivatization procedure involves methylation of the carboxyl group followed by silylation of the hydroxyl group.

  • GC-MS Analysis: The derivatized fatty acids are separated on a gas chromatograph equipped with a capillary column and detected by a mass spectrometer. The mass spectra provide structural information for identification, and the peak areas are used for quantification, often with the use of stable isotope-labeled internal standards.[13]

GCMS_Workflow sample Biological Sample extraction Lipid Extraction sample->extraction saponification Saponification extraction->saponification derivatization Derivatization (e.g., Methylation, Silylation) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Identification & Quantification) gcms->data

Workflow for GC-MS analysis of hydroxy fatty acids.
Radiolabeled Fatty Acid Oxidation Assay

This assay measures the rate of β-oxidation by tracing the metabolic fate of a radiolabeled substrate.

Methodology:

  • Cell/Tissue Culture and Treatment: Cells or tissue slices are incubated with a radiolabeled form of ricinoleic acid (e.g., ¹⁴C-labeled).

  • Incubation: The cells/tissues are incubated for a defined period to allow for the metabolism of the radiolabeled fatty acid.

  • Capture of Radiolabeled Metabolites: The reaction is stopped, and the radiolabeled products of β-oxidation, such as ¹⁴CO₂ or acid-soluble metabolites, are captured.

  • Scintillation Counting: The amount of radioactivity in the captured metabolites is measured using a scintillation counter. This provides a quantitative measure of the rate of β-oxidation.

Conclusion

The metabolic fate of this compound is primarily dictated by the peroxisomal β-oxidation pathway. This intricate process, involving a suite of core and auxiliary enzymes, leads to the shortening of the fatty acyl chain and the production of acetyl-CoA for cellular energy. A notable metabolic outcome, particularly in microbial systems, is the biotransformation to the high-value aroma compound, γ-decalactone. While the overall pathway is well-characterized, further research is warranted to elucidate the specific enzyme kinetics and regulatory mechanisms governing the degradation of this unique hydroxylated fatty acid. The experimental protocols outlined in this guide provide a robust framework for future investigations in this area, which holds potential for advancements in biotechnology and therapeutic development.

References

Unveiling a Novel Bioactive Lipid: A Technical Guide to the Identification of (9Z)-12-hydroxyoctadec-9-enoyl-CoA in Mammalian Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and current understanding surrounding the identification and potential significance of (9Z)-12-hydroxyoctadec-9-enoyl-CoA in mammalian tissues. This novel bioactive lipid, derived from the oxygenation of oleic acid, is emerging as a molecule of interest in cellular signaling and metabolic regulation. This document details the experimental protocols for its detection, summarizes the quantitative data available to date, and visualizes the proposed biochemical pathways and experimental workflows.

Introduction

This compound is the coenzyme A thioester of 12-hydroxy-9Z-octadecenoic acid (12-HOE), a monohydroxylated fatty acid. Its precursor, 12-HOE, is synthesized through the action of lipoxygenase (LOX) enzymes on oleic acid. The conversion of hydroxylated fatty acids to their corresponding CoA esters suggests their involvement in specific metabolic fates, including elongation, desaturation, β-oxidation, or incorporation into complex lipids, thereby implicating them in cellular signaling cascades. This guide focuses on the technical aspects of identifying and quantifying this specific acyl-CoA in mammalian systems.

Quantitative Data

The quantification of specific long-chain fatty acyl-CoAs in mammalian tissues is challenging due to their low abundance and chemical lability. While comprehensive data on this compound is still emerging, the following table summarizes representative concentrations of long-chain acyl-CoAs in various rat tissues to provide a comparative context.

Acyl-CoA SpeciesLiver (nmol/g wet weight)[1]Heart (nmol/g wet weight)[1]Brain (nmol/g wet weight)
Total Long-Chain Acyl-CoA 83 ± 1161 ± 9Data not available
Palmitoyl-CoA (C16:0) 25.7 ± 3.418.9 ± 2.8Data not available
Stearoyl-CoA (C18:0) 14.9 ± 2.011.0 ± 1.6Data not available
Oleoyl-CoA (C18:1) 24.1 ± 3.217.7 ± 2.6Data not available
Linoleoyl-CoA (C18:2) 8.3 ± 1.16.1 ± 0.9Data not available
This compound Not yet reportedNot yet reportedNot yet reported

Data for specific acyl-CoA species in liver and heart are derived from studies on total long-chain acyl-CoA composition and are presented as estimated percentages of the total pool for illustrative purposes.

Experimental Protocols

The identification and quantification of this compound in mammalian tissues rely on sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Homogenization and Lipid Extraction

This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from mammalian tissues.[1]

  • Tissue Collection and Quenching:

    • Excise mammalian tissue of interest (e.g., liver, brain, heart) as rapidly as possible.

    • Immediately freeze-clamp the tissue in liquid nitrogen to quench all enzymatic activity.

    • Store samples at -80°C until further processing.

  • Homogenization:

    • Weigh the frozen tissue (typically 100-200 mg).

    • Homogenize the tissue in 10 volumes of ice-cold extraction solvent (e.g., chloroform/methanol, 2:1, v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA). A Polytron or similar high-speed homogenizer is recommended.

  • Phase Separation:

    • Add 0.25 volumes of ice-cold 0.9% NaCl solution to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase, which contains the lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment (Optional but Recommended):

    • Evaporate the collected organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for SPE.

    • Utilize a C18 SPE cartridge, pre-conditioned according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the acyl-CoAs with a more polar solvent mixture (e.g., methanol/water with a small amount of acetic acid).

    • Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on generalized methods for long-chain acyl-CoA quantification.[2][3]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion ([M+H]⁺) for this compound would be calculated based on its molecular weight.

      • A characteristic product ion would result from the neutral loss of the phosphopantetheine group (507 Da), a common fragmentation pattern for acyl-CoAs.[3] Additional product ions specific to the fatty acyl chain would be monitored for confirmation.

    • Instrumentation: A triple quadrupole mass spectrometer is ideally suited for this targeted quantitative analysis.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

The formation of this compound is believed to be a two-step process initiated by the lipoxygenase-mediated oxidation of oleic acid.

biosynthetic_pathway Oleic_Acid Oleic Acid (18:1 n-9) 12-HOE (9Z)-12-hydroxyoctadec-9-enoic acid (12-HOE) Oleic_Acid->12-HOE O2 Target_Molecule This compound 12-HOE->Target_Molecule LOX Lipoxygenase (LOX) LOX->12-HOE ACSL Long-Chain Acyl-CoA Synthetase (ACSL) ACSL->Target_Molecule AMP_PPi AMP + PPi CoA_ATP CoA + ATP

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Identification and Quantification

The following diagram illustrates the logical flow of the experimental process for identifying and quantifying this compound in mammalian tissue.

experimental_workflow Tissue_Collection 1. Tissue Collection & Quenching Homogenization 2. Homogenization & Extraction Tissue_Collection->Homogenization SPE 3. Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS_MS 4. LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis 5. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for this compound analysis.

Conclusion and Future Directions

The identification and quantification of this compound in mammalian tissues represent a new frontier in lipidomics. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and abundance of this novel molecule. Future research should focus on:

  • Confirmation in Various Tissues: Systematically screening a wide range of mammalian tissues to determine the distribution of this compound.

  • Identification of the Responsible Acyl-CoA Synthetase: Elucidating the specific long-chain acyl-CoA synthetase responsible for the conversion of 12-HOE to its CoA ester.

  • Functional Characterization: Investigating the downstream metabolic fate and signaling roles of this compound in cellular processes such as inflammation, insulin (B600854) signaling, and cancer biology.

The development of sensitive analytical methods is paramount to unraveling the biological significance of this and other novel lipid mediators, paving the way for new diagnostic and therapeutic strategies in a variety of diseases.

References

Enzymatic Synthesis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, the activated form of ricinoleic acid, is a key intermediate in the biosynthesis of various bioactive molecules and a valuable substrate for the production of specialty chemicals. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the core biochemical reactions, key enzymes, and detailed experimental protocols. The synthesis is a two-step process involving the hydroxylation of an oleoyl (B10858665) moiety followed by the activation of the resulting ricinoleic acid to its coenzyme A (CoA) thioester. This document is intended to serve as a comprehensive resource for researchers in biochemistry, metabolic engineering, and drug development.

Biosynthetic Pathway

The enzymatic conversion of oleic acid to this compound proceeds through two sequential enzymatic reactions:

  • Hydroxylation of Oleoyl Substrate: The first step involves the introduction of a hydroxyl group at the 12th carbon position of an oleoyl substrate. This reaction is catalyzed by oleate-12-hydroxylase . The primary substrate can be oleoyl-CoA or oleate (B1233923) esterified to phosphatidylcholine.[1] The reaction requires molecular oxygen and an electron donor, which has been identified as cytochrome b5.[2]

  • Activation to Acyl-CoA: The product of the hydroxylation, ricinoleic acid ((9Z)-12-hydroxyoctadec-9-enoic acid), is then activated to its CoA thioester by a long-chain acyl-CoA synthetase (ACS) . This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.[3] A specific ACS from Ricinus communis, RcACS2, has been shown to preferentially activate ricinoleic acid.[2][4]

Key Enzymes

Oleate-12-Hydroxylase
  • Enzyme Commission Number: EC 1.14.13.17 (assumed, as specific entry is not available)

  • Source: Primarily found in the castor bean plant (Ricinus communis).[2]

  • Characteristics: It is a membrane-bound, non-heme iron-containing enzyme that is a homolog of fatty acid desaturases. The enzyme is located in the microsomes and its activity is dependent on a soluble supernatant component.[1]

Ricinoleate-Preferring Acyl-CoA Synthetase (RcACS2)
  • Enzyme Commission Number: EC 6.2.1.3

  • Source: Ricinus communis.[2][4]

  • Characteristics: This enzyme is a membrane-associated protein that demonstrates a preference for activating ricinoleic acid over other non-hydroxylated fatty acids.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of this compound.

Table 1: Kinetic Parameters of Oleate-12-Hydroxylase

ParameterValueConditionsSource
Km for O24 µMMicrosomal preparation from developing castor bean seeds.[1]
Substrate SaturationNot saturated by oleoyl-CoA up to 200 µMMicrosomal preparation from developing castor bean seeds.[1]

Table 2: Substrate Specificity of Ricinus communis Acyl-CoA Synthetase (RcACS2)

SubstrateRelative Activity (%)ConditionsSource
Ricinoleic acidPreferentially activatedLysates from yeast expressing RcACS2.[2][4]
Oleic acidLower activity compared to ricinoleic acidLysates from yeast expressing RcACS2.[2][4]
Non-hydroxy fatty acidsLower preference compared to ricinoleic acidLysates from yeast expressing RcACS2.[2]

Experimental Protocols

Protocol for Oleate-12-Hydroxylase Activity Assay

This protocol is adapted from methods described for assaying microsomal fatty acid hydroxylases, using radiolabeled substrate.[1][5]

Materials:

  • Microsomal fraction prepared from developing castor bean endosperm.

  • Soluble supernatant fraction (100,000 x g) from castor bean endosperm.

  • [1-14C]oleoyl-CoA (Substrate).

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.2.

  • NADH or NADPH.

  • Bovine Serum Albumin (BSA).

  • Scintillation cocktail.

  • Solvents for extraction (e.g., chloroform:methanol).

  • Thin Layer Chromatography (TLC) plates and developing solvent system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 50 µL of Reaction Buffer.

    • 10 µL of microsomal suspension (containing approximately 100 µg of protein).

    • 20 µL of soluble supernatant fraction.

    • 10 µL of NADH or NADPH solution (final concentration 1 mM).

    • 5 µL of BSA solution (final concentration 0.1%).

  • Pre-incubation: Pre-incubate the mixture at 30°C for 2 minutes.

  • Initiation: Start the reaction by adding 5 µL of [1-14C]oleoyl-CoA (final concentration 10-50 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 500 µL of a chloroform:methanol (2:1, v/v) mixture.

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system to separate oleic acid from ricinoleic acid.

    • Visualize the spots using autoradiography or a phosphorimager.

    • Scrape the spots corresponding to oleic acid and ricinoleic acid into separate scintillation vials.

  • Quantification: Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter. The conversion of [1-14C]oleoyl-CoA to [1-14C]ricinoleic acid is used to calculate the enzyme activity.

Protocol for Ricinoleate-Specific Acyl-CoA Synthetase Activity Assay

This protocol is based on a radiometric assay for long-chain fatty acyl-CoA synthetase.[3]

Materials:

  • Membrane fraction or purified RcACS2.

  • [1-14C]ricinoleic acid (Substrate).

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • ATP solution.

  • Coenzyme A (CoA) solution.

  • MgCl2 solution.

  • Dithiothreitol (DTT).

  • Scintillation cocktail.

  • Extraction solvent (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H2SO4, 40:10:1, v/v/v).

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, ATP (final concentration 5 mM), CoA (final concentration 0.5 mM), MgCl2 (final concentration 10 mM), and DTT (final concentration 2 mM).

  • Reaction Setup: In a reaction tube, add:

    • 50 µL of the reaction master mix.

    • 10 µL of enzyme preparation (e.g., membrane fraction containing RcACS2).

  • Initiation: Start the reaction by adding 10 µL of [1-14C]ricinoleic acid (complexed with BSA, final concentration 100 µM).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination and Extraction: Stop the reaction and extract the unreacted fatty acid by adding 1 mL of the extraction solvent. Vortex and let the phases separate.

  • Phase Separation: Add 0.5 mL of heptane and 0.5 mL of water, vortex, and centrifuge briefly. The upper heptane phase contains the unreacted [1-14C]ricinoleic acid, while the lower aqueous phase contains the [1-14C]ricinoleoyl-CoA.

  • Quantification: Take an aliquot of the lower aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radiolabeled acyl-CoA formed is used to determine the enzyme activity.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathway Oleoyl_CoA Oleoyl-CoA / Oleoyl-PC Ricinoleic_Acid Ricinoleic Acid Oleoyl_CoA->Ricinoleic_Acid Hydroxylation Product This compound Ricinoleic_Acid->Product Activation Hydroxylase Oleate-12-Hydroxylase Hydroxylase->Ricinoleic_Acid Synthetase Acyl-CoA Synthetase (RcACS2) Synthetase->Product O2 O2 O2->Hydroxylase H2O H2O H2O->Hydroxylase Cytb5_red Cytochrome b5 (red) Cytb5_red->Hydroxylase Cytb5_ox Cytochrome b5 (ox) Cytb5_ox->Hydroxylase ATP ATP ATP->Synthetase AMP_PPi AMP + PPi AMP_PPi->Synthetase CoA CoA-SH CoA->Synthetase

Caption: Biosynthetic pathway for this compound.

Hydroxylase_Assay_Workflow Start Start: Prepare Reaction Mixture (Microsomes, Supernatant, Buffer, Cofactors) Preincubation Pre-incubate at 30°C for 2 min Start->Preincubation Initiate Initiate with [14C]oleoyl-CoA Preincubation->Initiate Incubate Incubate at 30°C for 30 min Initiate->Incubate Terminate Terminate Reaction with Chloroform:Methanol Incubate->Terminate Extract Extract Lipids Terminate->Extract Analyze Analyze by TLC and Autoradiography Extract->Analyze Quantify Quantify Radioactivity in Spots (Liquid Scintillation Counting) Analyze->Quantify End End: Calculate Enzyme Activity Quantify->End

Caption: Experimental workflow for the oleate-12-hydroxylase assay.

Synthetase_Assay_Workflow Start Start: Prepare Reaction Mixture (Enzyme, Buffer, ATP, CoA, MgCl2) Initiate Initiate with [14C]ricinoleic acid Start->Initiate Incubate Incubate at 37°C for 15 min Initiate->Incubate Terminate Terminate and Extract with Dole's Reagent Incubate->Terminate Phase_Separate Phase Separation (Heptane and Water) Terminate->Phase_Separate Quantify Quantify Radioactivity in Aqueous Phase (Liquid Scintillation Counting) Phase_Separate->Quantify End End: Calculate Enzyme Activity Quantify->End

Caption: Experimental workflow for the acyl-CoA synthetase assay.

References

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA and Peroxisomal Beta-Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, the activated form of ricinoleic acid, is a unique monounsaturated, hydroxylated fatty acyl-CoA that undergoes catabolism primarily within the peroxisome. This guide provides a comprehensive technical overview of the peroxisomal beta-oxidation of this molecule, detailing the enzymatic pathway, key enzymes, and their stereospecificity. It further outlines detailed experimental protocols for the isolation of peroxisomes and the in vitro analysis of this compound oxidation. Finally, it explores the potential signaling roles of the metabolic intermediates, offering insights for researchers in cellular metabolism and drug development targeting lipid-modifying pathways.

Introduction to Peroxisomal Beta-Oxidation

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, most notably the beta-oxidation of specific fatty acids that are not efficiently metabolized by mitochondria.[1][2] These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and, importantly, hydroxylated fatty acids.[3] Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain.[4] Instead, the first step, catalyzed by acyl-CoA oxidase, generates hydrogen peroxide (H₂O₂), which is subsequently detoxified by catalase.[5] The primary role of peroxisomal beta-oxidation is to shorten complex fatty acids into forms that can be further metabolized in mitochondria.[4]

This compound is derived from ricinoleic acid, the primary fatty acid in castor oil.[6] Its unique structure, featuring both a double bond and a hydroxyl group, presents a specific challenge for the beta-oxidation machinery, necessitating the involvement of the peroxisomal pathway.

The Enzymatic Pathway of this compound Peroxisomal Beta-Oxidation

The peroxisomal beta-oxidation of this compound proceeds through a series of enzymatic reactions analogous to the classical beta-oxidation spiral. However, the presence of the hydroxyl group and the cis-double bond requires specific enzymatic handling. The proposed pathway is detailed below.

Peroxisomal_Beta_Oxidation_of_Hydroxyoctadecenoyl_CoA cluster_peroxisome Peroxisome ricinoleoyl_coa This compound acox Acyl-CoA Oxidase (ACOX) ricinoleoyl_coa->acox 1. Dehydrogenation enoyl_coa (2E,9Z)-12-Hydroxyoctadeca-2,9-dienoyl-CoA mfp Multifunctional Protein (L-PBE/D-PBE) (Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase) enoyl_coa->mfp 2. Hydration hydroxyacyl_coa 3,12-Dihydroxyoctadec-9-enoyl-CoA hydroxyacyl_coa->mfp 3. Dehydrogenation ketoacyl_coa 3-Keto-12-hydroxyoctadec-9-enoyl-CoA thiolase 3-Ketoacyl-CoA Thiolase ketoacyl_coa->thiolase 4. Thiolysis shortened_acyl_coa 10-Hydroxyhexadec-7-enoyl-CoA acetyl_coa Acetyl-CoA acox->enoyl_coa mfp->hydroxyacyl_coa mfp->ketoacyl_coa thiolase->shortened_acyl_coa thiolase->acetyl_coa

Figure 1: Proposed peroxisomal beta-oxidation pathway for this compound.

Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACOX) The initial and rate-limiting step is the introduction of a double bond between the α and β carbons (C2 and C3) of this compound.[7] This reaction is catalyzed by a peroxisomal acyl-CoA oxidase, which uses FAD as a cofactor and transfers electrons directly to molecular oxygen, producing H₂O₂.[5] The product is (2E,9Z)-12-hydroxyoctadeca-2,9-dienoyl-CoA.

Step 2 & 3: Hydration and Dehydrogenation by a Multifunctional Protein (MFP) The subsequent hydration of the newly formed double bond and the dehydrogenation of the resulting 3-hydroxyacyl-CoA are catalyzed by a multifunctional protein. Peroxisomes contain two main types of multifunctional proteins with differing stereospecificity: L-bifunctional protein (L-PBE or MFP-1) and D-bifunctional protein (D-PBE or MFP-2).[3]

  • L-PBE possesses L-specific enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[3]

  • D-PBE has D-specific enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[8]

The stereochemistry of the 12-hydroxyl group on the ricinoleoyl-CoA backbone likely influences which multifunctional protein is predominantly involved. Given that D-PBE is known to act on branched-chain fatty acids and bile acid intermediates, it is a plausible candidate for the metabolism of this hydroxylated fatty acid.[8][9] This step would convert (2E,9Z)-12-hydroxyoctadeca-2,9-dienoyl-CoA to 3,12-dihydroxyoctadec-9-enoyl-CoA, and then to 3-keto-12-hydroxyoctadec-9-enoyl-CoA.

Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase The final step of the beta-oxidation cycle is the cleavage of the 3-ketoacyl-CoA intermediate by a peroxisomal 3-ketoacyl-CoA thiolase.[2][10] This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, 10-hydroxyhexadec-7-enoyl-CoA. This shortened, hydroxylated fatty acyl-CoA can then undergo further rounds of beta-oxidation.

Quantitative Data

Currently, there is a scarcity of published quantitative data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the specific interaction of this compound with the enzymes of the peroxisomal beta-oxidation pathway. The available data generally pertains to more common, non-hydroxylated fatty acids.

Table 1: General Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes for Various Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Acyl-CoA OxidasePalmitoyl-CoA< 80-[7]
Nafenopin-CoA Ligase (Peroxisomal)Nafenopin6.70.31[5]
Nafenopin-CoA Ligase (Peroxisomal)Palmitic Acid (Ki)1.1-[5]

Note: This table presents analogous data due to the lack of specific kinetic information for this compound. Further research is required to determine the precise kinetic parameters for this substrate.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.[8][11]

Peroxisome_Isolation_Workflow start Start: Rat Liver Homogenization homogenization Homogenize in buffer (e.g., 0.25 M sucrose) start->homogenization centrifuge1 Centrifuge at low speed (e.g., 600 x g) to remove nuclei and debris homogenization->centrifuge1 supernatant1 Collect Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifuge at higher speed (e.g., 25,000 x g) to pellet organelles supernatant1->centrifuge2 pellet1 Resuspend Pellet (Crude Organelle Fraction) centrifuge2->pellet1 gradient Layer on a density gradient (e.g., OptiPrep™ or sucrose) pellet1->gradient ultracentrifuge Ultracentrifuge at high speed (e.g., 100,000 x g) gradient->ultracentrifuge fractionation Fractionate gradient and collect peroxisomal band ultracentrifuge->fractionation characterization Characterize fractions (e.g., catalase activity, Western blot for PMP70) fractionation->characterization end Isolated Peroxisomes characterization->end

Figure 2: Workflow for the isolation of peroxisomes from rat liver.

Materials:

  • Fresh rat liver

  • Homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, 10 mM HEPES, pH 7.4)

  • Density gradient medium (e.g., OptiPrep™ or a discontinuous sucrose gradient)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes at 4°C) to pellet a crude organelle fraction containing mitochondria, lysosomes, and peroxisomes.

  • Gently resuspend the pellet in a minimal volume of homogenization buffer.

  • Layer the resuspended pellet onto a pre-formed density gradient.

  • Perform ultracentrifugation at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).

  • Carefully collect the enriched peroxisomal fraction, which typically bands at a higher density than mitochondria and lysosomes.

  • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) and by Western blotting for specific organellar proteins (e.g., PMP70 for peroxisomes).[8]

In Vitro Peroxisomal Beta-Oxidation Assay

This assay measures the beta-oxidation of this compound by isolated peroxisomes by monitoring the production of acetyl-CoA or the reduction of NAD⁺.[11][12][13] A radiolabeled substrate can also be used to trace the formation of chain-shortened products.[7][14]

In_Vitro_Beta_Oxidation_Assay start Start: Prepare Reaction Mixture mixture Reaction Buffer: - Isolated Peroxisomes - this compound - CoA, ATP, MgCl₂ - NAD⁺, FAD start->mixture incubation Incubate at 37°C mixture->incubation stop_reaction Stop Reaction (e.g., acid precipitation) incubation->stop_reaction analysis Analyze Products stop_reaction->analysis nad_reduction Spectrophotometric measurement of NADH at 340 nm analysis->nad_reduction acetyl_coa LC-MS/MS quantification of acetyl-CoA and other acyl-CoAs analysis->acetyl_coa radiolabel Scintillation counting or chromatography of radiolabeled products analysis->radiolabel end Determine Beta-Oxidation Rate nad_reduction->end acetyl_coa->end radiolabel->end

Figure 3: General workflow for an in vitro peroxisomal beta-oxidation assay.

Materials:

  • Isolated peroxisomes

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 5 mM MgCl₂)

  • Cofactors: 0.2 mM CoA, 2 mM ATP, 1 mM NAD⁺, 20 µM FAD

  • Spectrophotometer or LC-MS/MS system

Procedure:

  • Synthesize this compound from ricinoleic acid using acyl-CoA synthetase or chemical methods.[6]

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and isolated peroxisomes.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the reaction progress:

    • Spectrophotometrically: Measure the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.[11]

    • By LC-MS/MS: At various time points, stop the reaction (e.g., by adding perchloric acid) and analyze the formation of acetyl-CoA and other acyl-CoA intermediates.[15][16]

  • Calculate the rate of beta-oxidation based on the rate of product formation.

Signaling Pathways and a Potential Role in Drug Development

The metabolic products of peroxisomal beta-oxidation are not merely waste products but can act as signaling molecules.[9][17][18][19] While the specific signaling roles of the metabolites of this compound are not fully elucidated in mammals, related molecules have demonstrated biological activity.

5.1. Potential Signaling Metabolites

The beta-oxidation of this compound is expected to produce a series of chain-shortened hydroxy fatty acids. One such potential product, after several cycles of beta-oxidation, is 4-hydroxydecanoic acid . While direct signaling roles for this specific molecule are not extensively documented, other medium-chain 3-hydroxy fatty acids have been shown to act as signaling molecules, particularly in plant immunity where they are recognized by cell-surface receptors.[17][20] In mammalian cells, 3-hydroxydecanoic acid has been shown to have anti-inflammatory and anti-allergic effects.[15]

5.2. Signaling Pathways

Signaling_Pathways peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation of This compound metabolites Chain-Shortened Hydroxy Fatty Acids (e.g., 4-Hydroxydecanoic Acid) peroxisomal_beta_oxidation->metabolites ros Reactive Oxygen Species (H₂O₂) peroxisomal_beta_oxidation->ros receptor Cell Surface Receptors (e.g., GPCRs) metabolites->receptor intracellular_signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) ros->intracellular_signaling receptor->intracellular_signaling gene_expression Altered Gene Expression intracellular_signaling->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Immune Modulation) gene_expression->cellular_response

Figure 4: Potential signaling pathways initiated by peroxisomal beta-oxidation of hydroxylated fatty acids.

The metabolism of this compound in peroxisomes can influence cellular signaling through several mechanisms:

  • Generation of Bioactive Metabolites: The resulting chain-shortened hydroxy fatty acids may act as ligands for G-protein coupled receptors (GPCRs) or nuclear receptors, thereby initiating downstream signaling cascades that could modulate inflammation, immune responses, and other cellular processes.

  • Production of Reactive Oxygen Species (ROS): The H₂O₂ produced during the initial step of peroxisomal beta-oxidation can act as a second messenger, influencing various signaling pathways, including those involved in redox homeostasis and inflammation.[18]

  • Modulation of Lipid Homeostasis: By participating in the breakdown of hydroxylated fatty acids, peroxisomal beta-oxidation contributes to the overall regulation of lipid metabolism, which is intricately linked to cellular signaling and metabolic health.

5.3. Implications for Drug Development

The enzymes of the peroxisomal beta-oxidation pathway represent potential targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.[1][21] For instance, modulating the activity of acyl-CoA oxidases or multifunctional proteins could be a strategy to alter the levels of specific fatty acid metabolites with signaling properties. A deeper understanding of the metabolism of this compound and the biological activities of its downstream products could pave the way for the development of novel drugs targeting metabolic and inflammatory disorders.

Conclusion

The peroxisomal beta-oxidation of this compound is a specialized metabolic pathway essential for the catabolism of this unique hydroxylated fatty acid. While the general enzymatic steps are understood, a significant need remains for detailed quantitative and mechanistic studies on the specific interactions of this substrate with the peroxisomal enzymes. The potential for the metabolites of this pathway to act as signaling molecules opens up new avenues of research into the role of peroxisomes in cellular communication and disease. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this intriguing area of lipid metabolism and its implications for human health and drug discovery.

References

The Metabolic Crossroads of (9Z)-12-hydroxyoctadec-9-enoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, the activated form of ricinoleic acid, stands at a unique intersection of fatty acid metabolism. As a hydroxylated and unsaturated long-chain acyl-CoA, its processing presents distinct biochemical challenges and opportunities compared to standard saturated and unsaturated fatty acids. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing its biosynthesis, proposed catabolic pathways, and the key enzymatic players. We further present detailed experimental protocols for the synthesis and analysis of this intriguing molecule and its metabolites, alongside structured quantitative data where available. This document aims to serve as a foundational resource for researchers investigating lipid metabolism, enzyme kinetics, and the development of novel therapeutics targeting fatty acid oxidation pathways.

Introduction

Fatty acids are fundamental to cellular energy storage, membrane structure, and signaling. Their metabolism is a tightly regulated network of anabolic and catabolic pathways. While the metabolism of common saturated and unsaturated fatty acids is well-characterized, the pathways governing modified fatty acids, such as hydroxylated variants, are less understood. This compound is the coenzyme A thioester of ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), the primary fatty acid in castor oil. The presence of both a cis-double bond at the Δ9 position and a hydroxyl group at the C12 position imparts unique chemical properties that influence its metabolic fate.

This guide will explore the knowns and logical extrapolations regarding the metabolism of this compound, providing a framework for future research in this area.

Biosynthesis of this compound

The formation of this compound begins with its free fatty acid precursor, ricinoleic acid. The biosynthesis of ricinoleic acid itself is a critical first step.

Synthesis of Ricinoleic Acid

Ricinoleic acid is synthesized from oleic acid through a hydroxylation reaction. In the developing endosperm of the castor bean (Ricinus communis), this conversion is catalyzed by a specific oleate (B1233923) hydroxylase.[1]

  • Precursor: Oleic acid ((9Z)-octadec-9-enoic acid) is the direct precursor for ricinoleic acid.[1]

  • Enzyme: Oleoyl-12-hydroxylase, a membrane-bound enzyme, introduces a hydroxyl group at the 12th carbon of oleic acid.[2]

  • Mechanism: The reaction requires molecular oxygen and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a reductant, characteristic of a monooxygenase reaction.

Activation to this compound

Like all fatty acids destined for metabolic processing, ricinoleic acid must be activated to its CoA thioester. This activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase (ACS).

  • Enzyme: Studies on Ricinus communis have identified an acyl-CoA synthetase that preferentially activates ricinoleate, suggesting a specific enzyme for this substrate.[3]

  • Reaction: The activation proceeds in two steps: first, the formation of an acyl-adenylate intermediate, followed by the reaction with coenzyme A to form the thioester and release AMP.

The overall activation reaction is as follows:

Ricinoleic Acid + ATP + CoASH → this compound + AMP + PPi

G Oleic Acid Oleic Acid Ricinoleic Acid Ricinoleic Acid Oleic Acid->Ricinoleic Acid Oleoyl-12-hydroxylase O2, NADH/NADPH Ricinoleoyl-CoA This compound Ricinoleic Acid->Ricinoleoyl-CoA Acyl-CoA Synthetase ATP, CoASH

Metabolism of this compound

Once formed, this compound can enter several metabolic pathways. While its role as a precursor for triacylglycerol synthesis is established, its catabolism via β-oxidation presents a more complex scenario due to its unique structure.

Anabolic Fate: Incorporation into Triacylglycerols

In castor beans, ricinoleoyl-CoA is an efficient acyl donor for the synthesis of triacylglycerols, the primary storage form of fatty acids.[4][5] This pathway is crucial for the high accumulation of ricinolein in castor oil.

Catabolic Fate: Proposed β-Oxidation Pathway

The degradation of this compound via β-oxidation is not fully elucidated but can be proposed based on the known mechanisms for unsaturated and hydroxylated fatty acids. The process likely occurs in both mitochondria and peroxisomes, with peroxisomes being particularly important for the initial breakdown of very long-chain and modified fatty acids.[6][7]

The presence of the cis-Δ9 double bond and the C12 hydroxyl group necessitates the involvement of auxiliary enzymes in addition to the core β-oxidation machinery.

Proposed Steps for the β-Oxidation of this compound:

  • Initial Cycles of β-Oxidation: The molecule would likely undergo three cycles of conventional β-oxidation, shortening the chain by six carbons and producing three molecules of acetyl-CoA. This would result in a 12-carbon intermediate: (3Z)-6-hydroxydec-3-enoyl-CoA.

  • Handling the cis-Δ3 Double Bond: The resulting cis-Δ3 double bond is not a substrate for the next enzyme in the standard β-oxidation pathway, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond.[8] This would yield (2E)-6-hydroxydec-2-enoyl-CoA.

  • Metabolism of the Hydroxylated Intermediate: The subsequent steps would involve the standard enzymes of β-oxidation acting on a hydroxylated substrate.

    • Hydration: Enoyl-CoA hydratase would hydrate (B1144303) the trans-Δ2 double bond, forming 3,6-dihydroxydecanoyl-CoA.

    • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase would oxidize the newly formed 3-hydroxyl group to a keto group, yielding 3-keto-6-hydroxydecanoyl-CoA.

    • Thiolysis: Thiolase would cleave this intermediate to produce acetyl-CoA and 4-hydroxyoctanoyl-CoA.

  • Further Oxidation: The resulting 4-hydroxyoctanoyl-CoA would continue through further rounds of β-oxidation. The hydroxyl group at an even-numbered carbon would eventually be processed by the standard β-oxidation enzymes, though the efficiency may be affected.

G

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of this compound are sparse in the literature. The following table summarizes general kinetic parameters for relevant enzyme classes, which can serve as a baseline for future investigations.

Enzyme ClassTypical SubstrateKm (µM)Vmax (U/mg)Source Organism
Long-Chain Acyl-CoA SynthetaseOleate10-500.5-2.0Rat Liver
Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA20-10050-200Rat Liver
Enoyl-CoA HydrataseCrotonyl-CoA20-701000-5000Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA10-10050-250Porcine Heart

Note: These values are illustrative and can vary significantly based on the specific enzyme isoform, substrate, and assay conditions.

Experimental Protocols

The following protocols provide a framework for the synthesis, analysis, and metabolic study of this compound.

Protocol for the Synthesis of this compound

This protocol is adapted from methods for synthesizing other long-chain acyl-CoA esters.[9]

Materials:

Procedure:

  • Activation of Ricinoleic Acid: a. Dissolve ricinoleic acid (1 mmol) and NHS (1.1 mmol) in anhydrous THF. b. Add DCC (1.1 mmol) and stir the reaction at room temperature for 4 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Evaporate the solvent under reduced pressure. e. Purify the ricinoleoyl-NHS ester by silica gel chromatography using a hexane:ethyl acetate gradient.

  • Thioesterification with Coenzyme A: a. Dissolve the purified ricinoleoyl-NHS ester (0.5 mmol) in a minimal amount of THF. b. In a separate vial, dissolve coenzyme A trilithium salt (0.6 mmol) in the sodium bicarbonate buffer. c. Slowly add the ricinoleoyl-NHS ester solution to the coenzyme A solution with stirring. d. Allow the reaction to proceed at room temperature for 2 hours. e. Purify the this compound by reversed-phase HPLC.

G

Protocol for LC-MS/MS Analysis of this compound

This protocol is a general guideline and requires optimization for specific instrumentation.[7][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of this compound. Product ions will be specific fragments. A common neutral loss for acyl-CoAs is the 507 Da fragment corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety.

    • Proposed MRM Transition: m/z [M+H]+ → m/z [M+H - 507]+

  • Collision Energy and other parameters: To be optimized for the specific instrument and compound.

Protocol for In Vitro β-Oxidation Assay

This assay measures the rate of β-oxidation of radiolabeled this compound by isolated mitochondria or peroxisomes.[11][12]

Materials:

  • [1-14C]-(9Z)-12-hydroxyoctadec-9-enoyl-CoA (requires custom synthesis)

  • Isolated mitochondria or peroxisomes

  • Assay buffer (containing buffer, MgCl2, ATP, carnitine, and malate)

  • Perchloric acid

  • Scintillation cocktail

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, isolated organelles, and [1-14C]-(9Z)-12-hydroxyoctadec-9-enoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding ice-cold perchloric acid.

  • Separate Products: Centrifuge the tubes to pellet the protein. The supernatant contains the acid-soluble metabolites (14C-acetyl-CoA and other short-chain acyl-CoAs).

  • Quantify Radioactivity: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: The rate of β-oxidation is calculated from the amount of acid-soluble radioactivity produced per unit time per milligram of protein.

G

Conclusion and Future Directions

This compound is a fascinating and understudied metabolite. While its role in triacylglycerol synthesis in plants is recognized, its complete catabolic pathway and its potential roles in mammalian metabolism remain to be fully elucidated. The proposed β-oxidation pathway highlights the need for further research to identify and characterize the specific enzymes involved and their kinetic properties with this unique substrate.

Future research should focus on:

  • Enzyme Identification and Characterization: Identifying the specific acyl-CoA synthetases, isomerases, hydratases, and dehydrogenases that act on this compound and its downstream metabolites.

  • Quantitative Metabolic Flux Analysis: Using stable isotope tracers and advanced mass spectrometry to trace the metabolic fate of this compound in various cell types and tissues.

  • Physiological and Pathophysiological Roles: Investigating the potential signaling roles of this compound and its metabolites, and their implications in metabolic diseases.

The experimental protocols and conceptual frameworks presented in this guide provide a solid starting point for researchers to unravel the complexities of hydroxylated fatty acid metabolism, which may open new avenues for therapeutic intervention in metabolic disorders.

References

Characterization of Enzymes Acting on (9Z)-12-Hydroxyoctadec-9-enoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA is a hydroxy fatty acyl-CoA that is structurally analogous to ricinoleoyl-CoA, the activated form of ricinoleic acid. While direct enzymatic studies on this compound are limited, its metabolism can be inferred from the well-characterized pathways of similar hydroxy fatty acids. This technical guide provides a comprehensive overview of the key enzymes expected to act on this compound, focusing on their characterization, relevant signaling pathways, and detailed experimental protocols. The primary enzymatic activities discussed are oxidation by acyl-CoA oxidases and dehydrogenation by 3-hydroxyacyl-CoA dehydrogenases, which are crucial steps in the β-oxidation of hydroxy fatty acids. Potential signaling roles of this compound and its derivatives are also explored, drawing parallels with known hydroxy fatty acid signaling molecules that act via G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). This guide is intended to serve as a valuable resource for researchers investigating the metabolism and physiological roles of this and other related hydroxy fatty acids.

Introduction

Hydroxy fatty acids and their CoA esters are important intermediates in various metabolic pathways and have been implicated in a range of physiological and pathological processes. This compound is a C18:1 hydroxy fatty acyl-CoA, and understanding the enzymes that metabolize it is crucial for elucidating its biological functions. This guide focuses on the characterization of enzymes likely to be involved in the metabolism of this compound, drawing on existing knowledge of the metabolism of structurally similar molecules like ricinoleoyl-CoA.

Key Enzymes and Metabolic Pathways

The metabolism of this compound is predicted to proceed primarily through the β-oxidation pathway. The key enzymes involved are likely to be acyl-CoA oxidases and 3-hydroxyacyl-CoA dehydrogenases.

Acyl-CoA Oxidase

Acyl-CoA oxidases (ACOX) are flavoenzymes that catalyze the first and often rate-limiting step of peroxisomal β-oxidation. They introduce a double bond between the α and β carbons of the fatty acyl-CoA substrate, producing a 2-trans-enoyl-CoA and hydrogen peroxide.[1] Peroxisomal acyl-CoA oxidases exhibit specificity for fatty acyl-CoAs of different chain lengths.[2][3] For a long-chain substrate like this compound, a long-chain or very-long-chain specific ACOX would be involved.

3-Hydroxyacyl-CoA Dehydrogenase

3-Hydroxyacyl-CoA dehydrogenases (HADH) are a class of oxidoreductases that catalyze the NAD+-dependent conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, the third step in the β-oxidation cycle.[4][5] These enzymes exhibit varying specificities for substrate chain length, with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) being particularly relevant for the metabolism of C18 fatty acyl-CoAs.[4][5]

Quantitative Data on Related Enzymes

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Rat LiverPalmitoyl-CoA (C16:0)~10-20~150-200[1]
Rat LiverLauroyl-CoA (C12:0)Not reported>4.5-fold higher than palmitoyl-CoA[6]
Human (SCOX-exon 3II)Very long-chain fatty acyl-CoAsNot reportedActive[3]

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases with Various Substrates

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg protein)Reference
Pig Heart L-3-hydroxyacyl-CoA dehydrogenase3-hydroxydecanoyl-CoA (C10)5.5125[7]
Pig Heart L-3-hydroxyacyl-CoA dehydrogenase3-hydroxypalmitoyl-CoA (C16)4.865[7]
Human LCHAD3-hydroxy-hexadecanoyl-CoA (C16)Not specifiedNot specified[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the characterization of enzymes acting on this compound.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify recombinant acyl-CoA oxidase or 3-hydroxyacyl-CoA dehydrogenase for in vitro characterization. This protocol is adapted for expression in Pichia pastoris.[8][9][10]

Materials:

  • Pichia pastoris expression vector (e.g., pPICZα A)

  • Pichia pastoris host strain (e.g., X-33)

  • Restriction enzymes and T4 DNA ligase

  • Zeocin™

  • Buffered Glycerol-complex Medium (BMGY)

  • Buffered Methanol-complex Medium (BMMY)

  • Ni-NTA affinity chromatography column

Protocol:

  • Gene Cloning: Synthesize the codon-optimized gene encoding the target enzyme and clone it into the Pichia pastoris expression vector.

  • Transformation: Linearize the recombinant plasmid and transform it into the Pichia pastoris host strain by electroporation.

  • Selection of Transformants: Select for Zeocin™-resistant colonies on YPDS plates containing varying concentrations of Zeocin™ (100-2000 µg/mL) to screen for multi-copy integrants.

  • Protein Expression:

    • Inoculate a single colony into 50 mL of BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.

    • Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium to induce protein expression.

    • Continue to culture at 30°C with shaking for 3-4 days, adding methanol (B129727) to a final concentration of 0.5% every 24 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation and discard the supernatant.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4, 1 mM PMSF, 1 mM EDTA, and 5% glycerol).

    • Lyse the cells using glass beads or a French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with binding buffer.

    • Wash the column with wash buffer containing a low concentration of imidazole.

    • Elute the recombinant protein with elution buffer containing a high concentration of imidazole.

    • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Enzyme Activity Assays

Objective: To measure the activity of acyl-CoA oxidase by monitoring the production of hydrogen peroxide. This protocol is adapted from a fluorometric assay.[6][11]

Materials:

  • Purified acyl-CoA oxidase

  • This compound (substrate)

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (4-HPA)

  • Potassium phosphate buffer (pH 7.4)

  • Microplate reader capable of fluorescence measurement (Excitation: 320 nm, Emission: 400 nm)

Protocol:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 U/mL HRP, and 0.5 mM 4-HPA.

  • Add the purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, this compound, to a final concentration of 10-100 µM.

  • Immediately monitor the increase in fluorescence at 37°C in a microplate reader.

  • Calculate the rate of H2O2 production from a standard curve generated with known concentrations of H2O2.

Objective: To measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.[7][12]

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • This compound (substrate, needs to be enzymatically converted to the 3-hydroxyacyl-CoA form first if the starting material is the 2-enoyl-CoA) or a suitable 3-hydroxyacyl-CoA analog.

  • NAD+

  • Tris-HCl buffer (pH 9.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD+.

  • Add the purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate to a final concentration of 10-100 µM.

  • Immediately monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Potential Signaling Pathways

Hydroxy fatty acids and their derivatives can act as signaling molecules, modulating various cellular processes. While the specific signaling roles of this compound are yet to be elucidated, two major pathways are likely to be involved based on studies of other hydroxy fatty acids.

G-Protein Coupled Receptor (GPCR) Signaling

Several hydroxy fatty acids have been identified as ligands for GPCRs, initiating intracellular signaling cascades.[2][13][14][15] Activation of these receptors can lead to the modulation of second messengers like cAMP and Ca2+, ultimately influencing cellular responses such as inflammation, proliferation, and migration.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound or derivative GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Effectors Second_Messenger->Downstream Activates Response Cellular Response Downstream->Response

Caption: Hypothetical GPCR signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids and their derivatives are well-known ligands for PPARs, a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[1][16][17][18][19][20][21] Binding of a ligand to a PPAR isoform (PPARα, PPARβ/δ, or PPARγ) leads to the formation of a heterodimer with the retinoid X receptor (RXR) and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or derivative PPAR PPAR Ligand->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Response Metabolic & Inflammatory Response Gene_Expression->Response

Caption: Hypothetical PPAR signaling pathway for this compound.

Conclusion

While direct experimental data on the enzymatic processing of this compound is currently scarce, this guide provides a robust framework for its investigation based on the well-established metabolism of analogous hydroxy fatty acids. The key enzymes likely involved are acyl-CoA oxidases and 3-hydroxyacyl-CoA dehydrogenases, and their characterization can be achieved using the provided experimental protocols. Furthermore, the potential signaling roles of this molecule via GPCR and PPAR pathways offer exciting avenues for future research in drug development and the understanding of lipid-mediated cellular regulation. This guide serves as a foundational resource to stimulate and direct further inquiry into the biological significance of this compound.

References

A Technical Guide to the Discovery and Characterization of Novel Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydroxy fatty acyl-CoAs are critical metabolic intermediates and signaling molecules involved in a myriad of cellular processes, from energy homeostasis to inflammation and cell signaling.[1][2] Their discovery and characterization, however, are analytically challenging due to their low abundance and structural complexity.[3][4] This technical guide provides an in-depth overview of the workflows, experimental protocols, and data interpretation strategies essential for identifying and characterizing novel hydroxy fatty acyl-CoAs. It is designed to equip researchers and drug development professionals with the knowledge to navigate this complex area of lipidomics.

A Generalized Workflow for Discovery

The discovery of a novel hydroxy fatty acyl-CoA follows a multi-step, systematic process. This workflow begins with hypothesis generation and sample selection and culminates in the biological validation of the molecule's function. Each step requires meticulous experimental design and cutting-edge analytical techniques.

Discovery_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation Hypothesis Hypothesis Generation (e.g., altered metabolism in disease) SamplePrep Sample Preparation (Extraction & Purification) Hypothesis->SamplePrep Select Model Screening Analytical Screening (LC-MS/MS) SamplePrep->Screening Extract Analytes Structure Structural Elucidation (High-Res MS, NMR) Screening->Structure Identify Candidate Quant Quantification (Stable Isotope Dilution) Structure->Quant Develop Assay Synthesis Chemical/Enzymatic Synthesis Structure->Synthesis Confirm Structure BioAssay Biological Assays (Enzyme kinetics, Cell signaling) Quant->BioAssay Measure Effects Synthesis->BioAssay Provide Standard InVivo In Vivo Studies (Animal Models) BioAssay->InVivo Validate Function

Caption: A generalized workflow for the discovery of novel hydroxy fatty acyl-CoAs.

Core Experimental Protocols

Accurate and reproducible protocols are the bedrock of novel lipid discovery. The following sections detail validated methods for the extraction and analysis of hydroxy fatty acyl-CoAs.

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for maximizing the recovery of acyl-CoAs from complex biological matrices.[5]

Materials:

  • Frozen tissue powder

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 7.2

  • Isopropanol (B130326)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge capable of 4°C operation

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.

  • Add 2 mL of 100 mM KH2PO4 buffer containing a known amount of internal standard (e.g., 15-20 nmol of heptadecanoyl-CoA).

  • Homogenize the tissue thoroughly on ice.

  • Add 2.0 mL of isopropanol to the homogenate and mix vigorously.

  • Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the acyl-CoA fraction. The pellet contains precipitated proteins and other insoluble material.

  • For further purification, the supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering lipids and salts.

  • Dry the purified extract under a stream of nitrogen and reconstitute in a solvent appropriate for LC-MS/MS analysis (e.g., 50:50 acetonitrile (B52724):water).

Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for analyzing acyl-CoA species due to its high sensitivity and specificity.[6][7][8] This method allows for the separation of different acyl-CoA species and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample Reconstituted Acyl-CoA Extract LC Reverse-Phase HPLC (C18 Column) Sample->LC Inject ESI Electrospray Ionization (Positive Ion Mode) LC->ESI Elute MS1 MS1 Scan (Precursor Ion Scan) ESI->MS1 Ionize CID Collision-Induced Dissociation (CID) MS1->CID Select Precursor MS2 MS2 Scan (Product Ion Scan) CID->MS2 Fragment Data Data Analysis (Peak Integration, Library Matching) MS2->Data Detect Products

Caption: Workflow for the analysis of acyl-CoAs using LC-MS/MS.

Instrumentation and Conditions:

  • Liquid Chromatography: A reverse-phase C18 column is typically used. A gradient elution with mobile phases containing acetonitrile and water with a weak acid (e.g., 0.1% formic acid) is employed to separate the acyl-CoAs based on the length and saturation of their fatty acyl chain.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.

    • Detection: Analysis is often performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification. A characteristic neutral loss of 507 Da (the phosphopantetheine-ADP moiety) or a specific fragment ion (e.g., m/z 428) is monitored to specifically detect acyl-CoAs.[6]

    • Structural Elucidation: For novel compounds, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used. The accurate mass of the precursor ion helps determine the elemental composition. Tandem MS (MS/MS) spectra provide fragmentation patterns that help locate the hydroxyl group and determine the structure of the fatty acyl chain.

Protocol: Analysis of Total 3-Hydroxy Fatty Acids by GC-MS

For determining the fatty acid component of acyl-CoAs, particularly for diagnostic purposes related to metabolic disorders, a GC-MS method is often employed after hydrolysis of the CoA ester.[10][11][12]

Procedure:

  • Hydrolysis: The extracted acyl-CoA sample is subjected to alkaline hydrolysis (e.g., using 10 M NaOH) to cleave the thioester bond and release the free hydroxy fatty acid.[12]

  • Acidification & Extraction: The sample is acidified with HCl, and the free fatty acids are extracted into an organic solvent like ethyl acetate.[12]

  • Derivatization: The hydroxy and carboxyl functional groups are derivatized to make them volatile for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and carboxylic acids to TMS esters.[12]

  • GC-MS Analysis:

    • Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the derivatized fatty acids. The oven temperature is programmed to ramp up, allowing for the separation of fatty acids of different chain lengths.[12]

    • Mass Spectrometry: Electron impact (EI) ionization is used. The resulting mass spectra contain characteristic fragment ions that allow for the identification and quantification of the specific hydroxy fatty acid.[10][11] Selected Ion Monitoring (SIM) can be used for targeted quantification.[11]

Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for communicating findings. Tables should be used to summarize key quantitative results, enabling easy comparison across different experimental conditions.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for a newly discovered C22 3-hydroxy-acyl-CoA (3-OH-C22:0-CoA) in a cellular model where a key enzyme in fatty acid elongation, PASTICCINO2 (a 3-hydroxyacyl-CoA dehydratase), has been knocked down.[13][14][15]

Acyl-CoA SpeciesWild-Type (pmol/mg protein)pas2-1 Mutant (pmol/mg protein)Fold Changep-value
C18:0-CoA15.2 ± 1.814.8 ± 2.10.97>0.05
C20:0-CoA8.5 ± 1.18.1 ± 1.30.95>0.05
C22:0-CoA5.1 ± 0.71.2 ± 0.30.24 <0.01
3-OH-C18:0-CoA Not Detected4.7 ± 0.9 --
3-OH-C20:0-CoA Not Detected6.2 ± 1.1 --
3-OH-C22:0-CoA Not Detected8.9 ± 1.5 --

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a Student's t-test.

This table clearly demonstrates a significant reduction in the very-long-chain fatty acid C22:0-CoA in the mutant, alongside a striking accumulation of its 3-hydroxyacyl-CoA precursors, confirming the function of the PAS2 enzyme.[13][15]

Metabolic and Signaling Pathways

Understanding the metabolic context of a newly discovered hydroxy fatty acyl-CoA is essential for elucidating its biological function. These molecules are often key intermediates in fundamental pathways like fatty acid synthesis, elongation, and degradation.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFAs are synthesized in the endoplasmic reticulum by an elongase complex. This process involves a four-step cycle that adds two-carbon units to a growing acyl-CoA chain. 3-hydroxyacyl-CoAs are crucial intermediates in this pathway.[13][14] A defect in the 3-hydroxyacyl-CoA dehydratase step, catalyzed by enzymes like PASTICCINO2 (PAS2) in plants, leads to the accumulation of these intermediates.[13][15]

VLCFA_Elongation cluster_elongation VLCFA Elongation Cycle (Endoplasmic Reticulum) AcylCoA_n Acyl-CoA (Cn) Condensation Condensation (ELOVL) AcylCoA_n->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA 3-Ketoacyl-CoA (Cn+2) Reduction1 Reduction (KAR) KetoacylCoA->Reduction1 NADPH HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) Dehydration Dehydration (HACD/PAS2) HydroxyacylCoA->Dehydration - H2O EnoylCoA trans-2-Enoyl-CoA (Cn+2) Reduction2 Reduction (TER) EnoylCoA->Reduction2 NADPH AcylCoA_n2 Acyl-CoA (Cn+2) Condensation->KetoacylCoA Reduction1->HydroxyacylCoA Dehydration->EnoylCoA Reduction2->AcylCoA_n2 Beta_Oxidation cluster_beta_oxidation Mitochondrial β-Oxidation Cycle AcylCoA_n Acyl-CoA (Cn) Dehydrogenation1 Dehydrogenation (ACAD) AcylCoA_n->Dehydrogenation1 FAD -> FADH2 EnoylCoA trans-2-Enoyl-CoA (Cn) Hydration Hydration (EH) EnoylCoA->Hydration + H2O HydroxyacylCoA L-3-Hydroxyacyl-CoA (Cn) Dehydrogenation2 Dehydrogenation (HADH) HydroxyacylCoA->Dehydrogenation2 NAD+ -> NADH KetoacylCoA 3-Ketoacyl-CoA (Cn) Thiolysis Thiolysis (KAT) KetoacylCoA->Thiolysis + CoA-SH AcylCoA_n2 Acyl-CoA (Cn-2) AcetylCoA Acetyl-CoA Dehydrogenation1->EnoylCoA Hydration->HydroxyacylCoA Dehydrogenation2->KetoacylCoA Thiolysis->AcylCoA_n2 Thiolysis->AcetylCoA

References

Methodological & Application

Application Note: Quantitative Analysis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-12-hydroxyoctadec-9-enoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) derivative of ricinoleic acid. Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic and signaling pathways. Their accurate quantification is essential for understanding their roles in cellular processes and their implications in various disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) to isolate and concentrate the analyte from the biological matrix. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard.

Core Requirements

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-18.1 min, 95-20% B; 18.1-22 min, 20% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)1048.6542.40.14035
This compound (Qualifier)1048.6281.20.14050
[¹³C₁₈]-(9Z)-12-hydroxyoctadec-9-enoyl-CoA (Internal Standard)1066.6560.40.14035

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995
LLOQ0.5 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%
Matrix Effect< 15%

Experimental Protocols

Protocol 1: Preparation of this compound Standard

Materials:

  • (9Z,12R)-12-hydroxyoctadec-9-enoic acid

  • Coenzyme A trilithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

  • ATP, MgCl₂, Triton X-100, DTT, KH₂PO₄, Tris-HCl

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 0.1 mM DTT, and 0.1% Triton X-100.

  • Dissolve (9Z,12R)-12-hydroxyoctadec-9-enoic acid in a minimal amount of ethanol (B145695) and add it to the reaction buffer to a final concentration of 1 mM. The addition of fatty acid-free BSA can aid in solubility.

  • Add Coenzyme A trilithium salt to a final concentration of 1.2 mM.

  • Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 0.1 U/mL.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots and analyzing them by LC-MS/MS.

  • Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the product with methanol (B129727), evaporate the solvent under a stream of nitrogen, and reconstitute in an appropriate solvent for storage at -80°C.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

Materials:

  • SPE cartridges (e.g., Oasis HLB or C18)

  • Methanol, Acetonitrile, Isopropanol (B130326), Acetic Acid

  • Internal Standard solution ([¹³C₁₈]-(9Z)-12-hydroxyoctadec-9-enoyl-CoA)

Procedure:

  • Thaw biological samples on ice.

  • To 100 µL of sample, add 10 µL of the internal standard solution and 300 µL of cold isopropanol containing 0.1% acetic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 30% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_synthesis Standard Synthesis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Ricinoleic Acid + CoA s2 Enzymatic Reaction (Acyl-CoA Synthetase) s1->s2 s3 Purification (SPE) s2->s3 s4 Synthesized Standard s3->s4 a1 LC Separation (C18 Column) s4->a1 p1 Biological Sample p2 Add Internal Standard & Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Elution & Evaporation p4->p5 p6 Reconstitution p5->p6 p6->a1 a2 MS/MS Detection (MRM Mode) a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pl Membrane Phospholipids pla2 PLA2 pl->pla2 Stimulus ra Ricinoleic Acid pla2->ra acs Acyl-CoA Synthetase ra->acs + CoA, ATP hcoa This compound acs->hcoa ppar PPARs hcoa->ppar beta_ox Beta-oxidation hcoa->beta_ox gene Target Gene Expression (Lipid Metabolism, Inflammation) ppar->gene energy Energy Production beta_ox->energy

Synthesis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, the activated form of ricinoleic acid, is a key intermediate in various metabolic pathways and holds potential as a target for drug development. The availability of a pure standard of this molecule is crucial for accurate in vitro and in vivo studies. This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis involves a three-step process: protection of the hydroxyl group of (9Z)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid) by acetylation, activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester, and subsequent coupling with Coenzyme A (CoA), followed by deprotection of the hydroxyl group. This protocol is designed to be accessible to researchers with a background in organic chemistry and biochemistry.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and cellular signaling.[1] this compound is the activated thioester of ricinoleic acid, the primary fatty acid found in castor oil. The presence of a hydroxyl group on the fatty acyl chain imparts unique chemical and biological properties to this molecule. While the biosynthesis of ricinoleoyl-CoA has been studied in plants, its precise roles in mammalian systems are still under investigation.[2] To facilitate further research into the biological functions and therapeutic potential of this hydroxy fatty acyl-CoA, a reliable source of a well-characterized standard is essential.

This application note details a robust chemical synthesis strategy for the preparation of this compound. The protocol employs a protection-activation-coupling-deprotection strategy to ensure high yield and purity of the final product.

Materials and Methods

Materials
  • (9Z)-12-hydroxyoctadec-9-enoic acid (Ricinoleic acid) (≥99% purity)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Hydroxylamine (B1172632) hydrochloride

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

The synthesis of this compound is performed in four main stages, as illustrated in the workflow diagram below.

Synthesis_Workflow ricinoleic_acid (9Z)-12-hydroxyoctadec-9-enoic acid acetylated_ra 1. Acetylation (Protection of OH group) ricinoleic_acid->acetylated_ra activated_ester 2. NHS Ester Formation (Activation of COOH group) acetylated_ra->activated_ester protected_coa 3. CoA Coupling activated_ester->protected_coa final_product 4. Deprotection (Removal of Acetyl Group) protected_coa->final_product final_coa This compound final_product->final_coa

Figure 1: Overall workflow for the synthesis of this compound.

Protection of the Hydroxyl Group: Synthesis of (9Z)-12-acetoxyoctadec-9-enoic acid

The hydroxyl group of ricinoleic acid is protected by acetylation to prevent its reaction during the subsequent activation of the carboxylic acid.

Protocol:

  • Dissolve (9Z)-12-hydroxyoctadec-9-enoic acid (1.0 g, 3.35 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.51 g, 5.03 mmol, 1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 15 mL), followed by brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to yield pure (9Z)-12-acetoxyoctadec-9-enoic acid.

Activation of the Carboxylic Acid: Synthesis of (9Z)-12-acetoxyoctadec-9-enoic acid N-hydroxysuccinimide ester

The carboxylic acid of the protected ricinoleic acid is activated as an N-hydroxysuccinimide (NHS) ester to facilitate the subsequent coupling with Coenzyme A.[3][4]

Protocol:

  • Dissolve (9Z)-12-acetoxyoctadec-9-enoic acid (500 mg, 1.47 mmol) and N-hydroxysuccinimide (203 mg, 1.76 mmol, 1.2 eq.) in anhydrous dichloromethane (15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (364 mg, 1.76 mmol, 1.2 eq.) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester. The crude product can be used in the next step without further purification, or it can be purified by recrystallization from an appropriate solvent system like isopropanol.

Coupling with Coenzyme A

The activated and protected fatty acid is then coupled to the thiol group of Coenzyme A.

Protocol:

  • Dissolve Coenzyme A trilithium salt (100 mg, 0.12 mmol) in 0.1 M sodium bicarbonate buffer (5 mL, pH 8.0-8.5).

  • Dissolve the crude (9Z)-12-acetoxyoctadec-9-enoic acid NHS ester (64 mg, 0.15 mmol, 1.25 eq.) in a minimal amount of a suitable organic solvent like dimethylformamide (DMF) or a 1:1 mixture of acetonitrile (B52724) and isopropanol.

  • Add the NHS ester solution dropwise to the stirred Coenzyme A solution at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by HPLC to follow the disappearance of Coenzyme A and the formation of the product.

  • Once the reaction is complete, acidify the solution to pH 4-5 with dilute HCl.

Deprotection of the Hydroxyl Group

The final step is the removal of the acetyl protecting group to yield the desired this compound.

Protocol:

  • To the acidified reaction mixture from the previous step, add a solution of hydroxylamine hydrochloride (a mild nucleophile for deacetylation) to a final concentration of 0.5 M.

  • Adjust the pH of the solution to 7.0 with NaOH.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by HPLC-MS, looking for the mass shift corresponding to the removal of the acetyl group.

Purification of this compound

The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Filter the final reaction mixture to remove any precipitate.

  • Inject the solution onto a semi-preparative C18 HPLC column.

  • Elute the product using a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.0). A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.

  • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions containing the desired product.

  • Lyophilize the collected fractions to obtain the pure this compound as a white solid.

Data Presentation

The successful synthesis of this compound should be confirmed by mass spectrometry and NMR spectroscopy. The expected quantitative data and characterization parameters are summarized in the table below.

ParameterExpected Value
Yield (Overall) 30-50%
Purity (by HPLC) >95%
Molecular Formula C₃₉H₆₆N₇O₁₈P₃S
Molecular Weight 1065.99 g/mol
Mass Spec (ESI-) Expected [M-H]⁻ at m/z 1064.98
¹H NMR Characteristic peaks for the fatty acyl chain (olefinic protons at ~5.4 ppm, hydroxymethine proton at ~3.6 ppm), and the Coenzyme A moiety (adenine proton at ~8.6 ppm, ribose protons, and pantothenate protons).
¹³C NMR Characteristic peaks for the carbonyl of the thioester (~200 ppm), olefinic carbons (~125-130 ppm), and carbons of the Coenzyme A moiety.

Signaling Pathway and Experimental Workflow Visualization

This compound is an intermediate in the metabolic pathway of ricinoleic acid. The following diagram illustrates its position within the broader context of fatty acid metabolism.

Fatty_Acid_Metabolism cluster_activation Fatty Acid Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_lipid_synthesis Complex Lipid Synthesis ricinoleic_acid (9Z)-12-hydroxyoctadec-9-enoic acid acyl_coa_synthetase Acyl-CoA Synthetase ricinoleic_acid->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa beta_oxidation Beta-Oxidation Spiral target_coa->beta_oxidation lipid_synthesis Incorporation into Complex Lipids target_coa->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa chain_shortened Chain-shortened Acyl-CoA beta_oxidation->chain_shortened Citric Acid Cycle Citric Acid Cycle acetyl_coa->Citric Acid Cycle phospholipids Phospholipids lipid_synthesis->phospholipids triglycerides Triglycerides lipid_synthesis->triglycerides

Figure 2: Metabolic fate of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. The availability of this standard will empower researchers to investigate its role in various biological processes and to explore its potential as a biomarker or therapeutic target. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the synthesis and its biological context.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid β-oxidation, energy production, lipid biosynthesis, and cellular signaling pathways. The accurate quantification of the intracellular pool of long-chain acyl-CoAs is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer. However, their low abundance and inherent instability present significant analytical challenges.

These application notes provide detailed protocols for the extraction of long-chain acyl-CoAs from cultured cells, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodologies are a synthesis of established protocols, designed to ensure high recovery, reproducibility, and sample stability.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for the accurate quantification of long-chain acyl-CoAs. The two primary approaches are liquid-liquid extraction and solid-phase extraction (SPE). The choice depends on the specific experimental needs, available equipment, and the desired purity of the extract.

Parameter Liquid-Liquid Extraction Solid-Phase Extraction (SPE) References
Principle Partitioning of acyl-CoAs between immiscible liquid phases (e.g., aqueous and organic).Selective retention of acyl-CoAs on a solid sorbent followed by elution.[1]
Typical Solvents Acetonitrile (B52724), Isopropanol (B130326), Methanol, Chloroform, Acidic Buffers (e.g., KH2PO4)Acetonitrile, Isopropanol, Methanol, Ammonium (B1175870) Hydroxide[2][3]
Reported Recovery 70-80%83-90% for purification step[1][3]
Advantages Relatively simple and requires common laboratory equipment.High purity of the final extract, effective removal of interfering substances (e.g., salts, phospholipids), allows for sample concentration.[2]
Disadvantages May have lower recovery for certain species, potential for emulsion formation, less effective at removing all interfering compounds.Can be more time-consuming, requires specific SPE cartridges and vacuum manifold, potential for analyte loss during column loading, washing, and elution steps.[4]
Best Suited For Initial screening, large numbers of samples where high purity is not the primary concern.Quantitative analysis requiring high sensitivity and accuracy, removal of matrix effects for LC-MS/MS analysis.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods and is recommended for achieving high purity extracts suitable for sensitive LC-MS/MS analysis.[2][3]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Homogenizer or sonicator

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal Standards (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or equivalent)

  • SPE Vacuum Manifold

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: Water, followed by 30% Methanol in water

  • SPE Elution Solvent: Methanol containing 25 mM ammonium acetate

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50% Methanol in water with 0.1% formic acid

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Cell Lysis:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Add 500 µL of pre-chilled (-20°C) Extraction Solvent containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 20 seconds off) or using a homogenizer.

  • Protein Precipitation and Supernatant Collection:

    • Incubate the lysate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 1 mL of 100% Methanol.

    • Equilibrate the SPE cartridge by passing 1 mL of water.

    • Load the supernatant from step 3 onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 30% Methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of Elution Solvent (Methanol containing 25 mM ammonium acetate).

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of Reconstitution Solvent.

    • Vortex briefly and centrifuge at >12,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is a simpler alternative to SPE and is suitable for applications where high sample throughput is desired.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, pre-chilled

  • Organic Solvent Mix: Isopropanol and Acetonitrile, pre-chilled

  • Internal Standards (e.g., C17:0-CoA)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50% Methanol in water with 0.1% formic acid

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Lysis and Extraction:

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Add 200 µL of ice-cold Extraction Buffer containing the internal standard to the cell pellet.

    • Homogenize the sample on ice.

    • Add 200 µL of ice-cold isopropanol and homogenize again.

    • Add 400 µL of ice-cold acetonitrile and vortex for 1 minute.

  • Phase Separation:

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to separate the phases and pellet cellular debris.

  • Supernatant Collection:

    • Carefully collect the upper organic phase, which contains the long-chain acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of Reconstitution Solvent.

    • Vortex briefly and centrifuge at >12,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Long-Chain Acyl-CoA Extraction

experimental_workflow cluster_purification Purification Options start Cell Culture (Adherent or Suspension) harvesting Cell Harvesting (Washing with PBS) start->harvesting lysis Metabolism Quenching & Cell Lysis (Organic Solvent/Buffer) harvesting->lysis centrifugation1 Centrifugation (Pellet Debris) lysis->centrifugation1 supernatant Collect Supernatant (Contains Acyl-CoAs) centrifugation1->supernatant spe Solid-Phase Extraction (Optional Purification) supernatant->spe For High Purity drying Solvent Evaporation (Nitrogen/Vacuum) supernatant->drying Direct Method spe->drying reconstitution Reconstitution (LC-MS/MS Compatible Solvent) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of long-chain acyl-CoAs.

Signaling Pathway: Fatty Acid β-Oxidation

fatty_acid_oxidation lcfa Long-Chain Fatty Acid (in Cytosol) lc_acyl_coa Long-Chain Acyl-CoA lcfa->lc_acyl_coa Acyl-CoA Synthetase acyl_carnitine Acyl-Carnitine lc_acyl_coa->acyl_carnitine CPT1 beta_oxidation β-Oxidation Cycle lc_acyl_coa:s->beta_oxidation:n mito_matrix Mitochondrial Matrix acyl_carnitine->mito_matrix Translocase mito_matrix->lc_acyl_coa CPT2 acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa atp ATP Production beta_oxidation->atp NADH, FADH2 tca_cycle TCA Cycle acetyl_coa->tca_cycle tca_cycle->atp

Caption: Role of long-chain acyl-CoAs in mitochondrial fatty acid β-oxidation.

Signaling Pathway: PPARα Activation by Long-Chain Acyl-CoAs

ppar_signaling lc_acyl_coa Long-Chain Acyl-CoA ppara PPARα lc_acyl_coa->ppara Ligand Binding complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binding transcription Gene Transcription ppre->transcription Activation enzymes Fatty Acid Oxidation Enzymes transcription->enzymes Increased Expression

Caption: PPARα signaling activated by long-chain acyl-CoAs.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the extraction and subsequent analysis of long-chain acyl-CoAs from cell culture. The choice between liquid-liquid extraction and solid-phase extraction should be guided by the specific requirements of the study.[1][2] For accurate and sensitive quantification, especially in complex biological matrices, the use of stable isotope-labeled internal standards and LC-MS/MS is highly recommended. Understanding the role of these molecules in signaling pathways such as fatty acid β-oxidation and PPARα activation is crucial for advancing research in metabolic diseases and drug development.[5][6]

References

Application Note: Protocol for Measuring (9Z)-12-hydroxyoctadec-9-enoyl-CoA Levels in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, the activated coenzyme A (CoA) thioester of ricinoleic acid, is a long-chain acyl-CoA whose metabolic role within cellular compartments is an emerging area of interest.[1] As the activated form of its corresponding fatty acid, it is poised to enter various metabolic pathways. Mitochondria, being central hubs for fatty acid oxidation and energy metabolism, are critical organelles for understanding the function of such lipid molecules.[2][3][4] Accurate quantification of specific acyl-CoAs like this compound within isolated mitochondria is essential for elucidating its role in mitochondrial pathophysiology, bioenergetics, and signaling.

This application note provides a detailed protocol for the isolation of mitochondria from cultured cells and the subsequent extraction and quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS).[5][6]

Principle of the Method

The method involves a multi-step process beginning with the isolation of a purified mitochondrial fraction from cell lysates via differential centrifugation. The purity of the fraction is confirmed using Western blotting against organelle-specific markers. Subsequently, acyl-CoAs are extracted from the mitochondrial pellet using an organic solvent mixture and the addition of an internal standard (e.g., Heptadecanoyl-CoA) to ensure accurate quantification. The extracted acyl-CoAs are then separated and quantified using a UPLC/MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and specificity.[6][7]

Experimental Workflow

Workflow cluster_SamplePrep Sample Preparation cluster_Isolation Mitochondrial Isolation (Differential Centrifugation) cluster_QC Quality Control cluster_Analysis Analysis start 1. Cell Culture & Treatment harvest 2. Harvest & Wash Cells start->harvest homogenize 3. Homogenization in Isolation Buffer harvest->homogenize spin1 4. Low-Speed Spin (Pellet Nuclei) homogenize->spin1 spin2 5. High-Speed Spin (Pellet Crude Mitochondria) spin1->spin2 wash 6. Wash Mitochondrial Pellet spin2->wash final_pellet 7. Pure Mitochondrial Pellet wash->final_pellet qc 8. Purity Assessment (Western Blot) final_pellet->qc extraction 9. Acyl-CoA Extraction (+ Internal Standard) final_pellet->extraction lcms 10. UPLC-MS/MS Analysis extraction->lcms data 11. Data Processing & Quantification lcms->data

Caption: Experimental workflow for mitochondrial acyl-CoA analysis.

Materials and Reagents

  • Cell Culture: Appropriate cell line and culture media.

  • Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Lysis Buffer: MIB supplemented with a protease inhibitor cocktail.

  • Acyl-CoA Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) stock solution (e.g., 1 mg/mL in methanol).

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water.

  • LC-MS Mobile Phase Additives: Ammonium Hydroxide (NH₄OH).

  • Protein Quantification: BCA Protein Assay Kit.

  • Western Blot: Primary antibodies (e.g., anti-TOM20 for mitochondria, anti-Calnexin for ER, anti-GAPDH for cytosol), HRP-conjugated secondary antibody, and ECL substrate.

  • Equipment: Cell scrapers, dounce homogenizer, refrigerated centrifuges, UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S triple quadrupole mass spectrometer).

Detailed Experimental Protocols

Part 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted for a starting material of approximately 1-2 x 10⁸ cells.

  • Cell Harvesting: Harvest cells by scraping into ice-cold PBS. Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer. Incubate on ice for 10 minutes. Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes).[4]

  • Nuclei Removal: Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[4]

  • Crude Mitochondrial Pellet: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.[4]

  • Washing: Discard the supernatant. Resuspend the pellet in 1 mL of MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Final Pellet and Storage: Discard the supernatant. The resulting pellet is the purified mitochondrial fraction. A small aliquot should be taken for protein quantification (BCA assay) and Western blot analysis to assess purity. Store the remaining pellet at -80°C until extraction.

Part 2: Extraction of Acyl-CoAs from Mitochondria
  • Preparation: Resuspend the mitochondrial pellet in 100 µL of 100 mM KH₂PO₄ (pH 4.9).[6]

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., 50 pmol of C17:0-CoA).

  • Extraction: Add 100 µL of ice-cold Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v).[6] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50:50 Methanol:Water for injection into the UPLC-MS/MS system.

Part 3: UPLC-MS/MS Analysis
  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM NH₄OH.

    • Mobile Phase B: Acetonitrile with 10 mM NH₄OH.[6]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 2% B to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]⁺) is selected, fragmented, and a specific product ion is monitored. For most acyl-CoAs, a characteristic neutral loss of the phosphopantetheine moiety (507 Da) is observed and used for quantification.[8][9]

Potential Metabolic Pathway

Pathway cluster_Mito Mitochondrial Matrix oleoyl Oleoyl-CoA (C18:1-CoA) target This compound oleoyl->target Fatty Acid Hydroxylase (putative) beta_ox Beta-Oxidation (Chain Shortening) target->beta_ox acetyl Acetyl-CoA beta_ox->acetyl

Caption: Putative metabolic context of the target analyte in mitochondria.

Data Presentation

Quantitative data should be presented in clear, well-structured tables. A standard curve must be generated using known concentrations of a this compound standard to calculate the absolute concentration in samples.

Table 1: UPLC-MS/MS Parameters for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1066.6559.65045
Heptadecanoyl-CoA (IS)1022.6515.65045

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.

Table 2: Representative Quantitative Results

Sample GroupnMitochondrial this compound (pmol/mg protein)Std. Deviation
Control61.250.18
Treated63.890.45

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound in isolated mitochondria. The combination of optimized mitochondrial isolation with the high sensitivity and specificity of UPLC-MS/MS analysis allows for the accurate measurement of this low-abundance lipid metabolite.[4][5][6] This methodology is crucial for researchers investigating the role of specific acyl-CoAs in mitochondrial function, metabolic diseases, and drug development.

References

Application Notes and Protocols for In Vitro Enzyme Assay of (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-12-hydroxyoctadec-9-enoyl-CoA, a Coenzyme A (CoA) derivative of ricinoleic acid, is an important intermediate in fatty acid metabolism. The enzymes that metabolize this substrate, particularly hydroxyacyl-CoA dehydrogenases, play a crucial role in cellular lipid processing and energy production. The activity of these enzymes can be indicative of metabolic states and are potential targets for therapeutic intervention in various diseases.

This document provides a detailed protocol for an in vitro enzyme assay to determine the activity of enzymes, such as L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), that utilize this compound as a substrate. The assay is based on the enzymatic, NAD+-dependent oxidation of the hydroxyl group on the acyl chain, which results in the formation of (9Z)-12-oxooctadec-9-enoyl-CoA and the concomitant reduction of NAD+ to NADH. The rate of this reaction can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH.

Signaling Pathway

signaling_pathway sub This compound prod (9Z)-12-oxooctadec-9-enoyl-CoA sub->prod enzyme L-3-hydroxyacyl-CoA Dehydrogenase sub->enzyme nad NAD+ nadh NADH + H+ nad->enzyme enzyme->prod enzyme->nadh

Caption: Enzymatic conversion of this compound.

Experimental Protocols

Principle

The enzymatic activity is determined by monitoring the rate of NADH formation, which is directly proportional to the oxidation of this compound. The increase in absorbance at 340 nm is measured over time using a spectrophotometer.

Materials and Reagents
  • Enzyme: Purified or partially purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue extract containing the enzyme of interest.

  • This compound: Substrate, to be synthesized or commercially sourced.

  • NAD+ (β-Nicotinamide Adenine Dinucleotide, Oxidized Form): Co-substrate.

  • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C): For preparing reagents and for the reaction.

  • Deionized Water

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Thermostatted cuvette holder

  • Pipettes and tips

  • Cuvettes (e.g., 1 cm path length quartz or disposable UV-transparent).

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.3 at 37°C):

    • Prepare a 100 mM solution of Potassium Phosphate, Monobasic (e.g., Sigma-Aldrich P-5379) in deionized water.

    • Adjust the pH to 7.3 at 37°C using 1 M KOH.

    • Store at 4°C.

  • 10 mM NAD+ Stock Solution:

    • Dissolve the appropriate amount of NAD+ (e.g., Sigma-Aldrich N-8129) in the Potassium Phosphate Buffer.

    • Prepare this solution fresh daily and keep on ice.

  • 1 mM this compound Stock Solution:

    • Dissolve the substrate in the Potassium Phosphate Buffer. Due to the amphipathic nature of the substrate, gentle vortexing or sonication may be required.

    • Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution:

    • Immediately before use, dilute the enzyme preparation in cold Potassium Phosphate Buffer to a concentration that will yield a linear rate of absorbance change over several minutes. A typical starting range might be 0.2 - 1.0 unit/mL.

Assay Procedure
  • Set up the Spectrophotometer:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to 340 nm.

    • Set the temperature of the cuvette holder to 37°C.

  • Prepare the Reaction Mixture:

    • In a 1 cm path length cuvette, pipette the following reagents in the order listed:

ReagentVolume (µL) for TestVolume (µL) for BlankFinal Concentration
Potassium Phosphate Buffer84089095.7 mM
10 mM NAD+ Stock Solution50500.5 mM
1 mM Substrate Stock Solution5000.05 mM
  • Equilibration:

    • Mix the contents of the cuvette by gentle inversion.

    • Incubate the cuvette in the thermostatted holder for 5 minutes to allow the solution to reach 37°C.

  • Initiate the Reaction:

    • Start the reaction by adding 60 µL of the enzyme solution to both the "Test" and "Blank" cuvettes.

    • Immediately mix by inversion and place the cuvette back into the spectrophotometer.

  • Data Collection:

    • Record the absorbance at 340 nm every 15-30 seconds for approximately 5 minutes.

    • Ensure that the rate of absorbance increase is linear during the measurement period.

Data Analysis
  • Calculate the Rate of Absorbance Change (ΔA340/min):

    • Plot absorbance versus time for both the test and blank reactions.

    • Determine the slope of the linear portion of the curve for both.

    • Subtract the rate of the blank from the rate of the test reaction to correct for any background reaction.

      • ΔA340/min = (ΔA340/min)Test - (ΔA340/min)Blank

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

    • Units/mL of enzyme = (ΔA340/min * Total Volume (mL)) / (6.22 * Enzyme Volume (mL))

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for L-3-hydroxyacyl-CoA Dehydrogenase
SubstrateKm (µM)Vmax (µmol/min/mg)
This compound25150
S-Acetoacetyl-CoA (for comparison)90250
Table 2: Effect of pH on Enzyme Activity
pHRelative Activity (%)
6.045
6.570
7.095
7.3100
8.088
8.575

Experimental Workflow

experimental_workflow prep Reagent Preparation (Buffer, NAD+, Substrate, Enzyme) mix Prepare Reaction Mixture (Buffer, NAD+, Substrate) prep->mix setup Spectrophotometer Setup (340 nm, 37°C) setup->mix equil Equilibrate to 37°C (5 minutes) mix->equil init Initiate with Enzyme equil->init record Record A340 vs. Time (5 minutes) init->record analyze Data Analysis (Calculate Rate and Activity) record->analyze

Caption: Workflow for the in vitro enzyme assay.

Application Note: High-Performance Liquid Chromatography for the Isomeric Separation of Hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyoctadec-9-enoyl-CoA (HODE-CoA) isomers are critical intermediates in lipid metabolism and potent signaling molecules implicated in a range of physiological and pathological processes, including inflammation and cardiovascular disease. The subtle structural differences between positional (e.g., 9-HODE-CoA vs. 13-HODE-CoA) and stereoisomers (e.g., (R)-HODE-CoA vs. (S)-HODE-CoA) necessitate robust analytical methods for their individual separation and quantification. This document provides detailed protocols for the separation of HODE-CoA isomers using High-Performance Liquid Chromatography (HPLC), addressing both positional and chiral separations. Methodologies for sample preparation, chromatographic conditions, and detection are outlined to provide a comprehensive guide for researchers.

Introduction

Linoleic acid is one of the most abundant polyunsaturated fatty acids in humans, and its oxidation products, known as oxylipins, are key signaling molecules.[1] Among these are the hydroxyoctadec-9-enoic acids (HODEs), which are enzymatically or non-enzymatically converted to their active coenzyme A (CoA) thioesters. The specific position of the hydroxyl group (e.g., at carbon 9 or 13) and its stereochemistry ((R) or (S) configuration) dramatically influences the biological activity of the HODE-CoA molecule.

For instance, 9-HODE and 13-HODE have been shown to exert distinct and sometimes opposing effects by acting as ligands for peroxisome proliferator-activated receptors (PPARs) and the G-protein coupled receptor GPR132.[2][3] These interactions can modulate gene expression related to lipid metabolism and inflammation, playing a significant role in the progression of diseases like atherosclerosis.[2] Therefore, the ability to accurately separate and quantify individual HODE-CoA isomers is paramount to understanding their specific roles in health and disease.

This application note details HPLC-based methods for the effective separation of HODE-CoA isomers, providing researchers with the tools to explore the nuanced biology of these important lipid mediators.

Experimental Protocols

Sample Preparation

Acyl-CoA thioesters are polar and susceptible to degradation. Careful sample handling and preparation are crucial for accurate analysis.

  • Extraction from Biological Tissues:

    • Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a cold extraction solution (e.g., 5% 5-sulfosalicylic acid).[4]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant for direct injection or further purification by solid-phase extraction (SPE).[5]

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727), followed by equilibration with water.[5]

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a low-organic-content buffer (e.g., 10% methanol in water) to remove polar interferences.[5]

    • Elute the HODE-CoA isomers with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

Protocol 1: Separation of Positional Isomers by Reversed-Phase HPLC

Reversed-phase HPLC is effective for separating HODE-CoA positional isomers based on differences in their hydrophobicity.

  • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3.[6]

  • Mobile Phase B: Acetonitrile (B52724).[6]

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B.

    • Implement a linear gradient to increase the concentration of Mobile Phase B over 20-30 minutes to elute the more hydrophobic isomers.

    • A final column wash with a high percentage of Mobile Phase B and re-equilibration at initial conditions is necessary between runs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 254 nm (for the adenine (B156593) moiety of CoA) or by tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.[6]

  • Injection Volume: 10-20 µL.

Protocol 2: Chiral Separation of Enantiomers

The separation of (R) and (S) enantiomers requires a chiral stationary phase (CSP). This protocol is adapted from established methods for similar hydroxyacyl-CoA compounds.[7]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as Chiralpak AD-RH (4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio should be determined empirically.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection: UV absorbance at 254 nm.[7]

  • Injection Volume: 10 µL.[7]

Data Presentation

The following table summarizes typical chromatographic parameters for the chiral separation of 3-hydroxyacyl-CoA enantiomers, which can serve as a starting point for the optimization of HODE-CoA separation. Note: Actual values for HODE-CoA isomers must be determined empirically.[7]

ParameterTypical Value / Range
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile / Water (70:30 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Expected Retention Time (Rt) 10 - 25 min
Resolution (Rs) > 1.5

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Tissue Biological Tissue Homogenization Homogenization (5% SSA) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Optional Cleanup FinalSample Reconstituted Sample Supernatant->FinalSample SPE->FinalSample HPLC_Inject HPLC Injection FinalSample->HPLC_Inject RP_HPLC Reversed-Phase HPLC (Positional Isomers) HPLC_Inject->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomers) HPLC_Inject->Chiral_HPLC Detection Detection (UV or MS/MS) RP_HPLC->Detection Chiral_HPLC->Detection Data Chromatographic Data Detection->Data Quantification Peak Integration & Quantification Data->Quantification Results Isomer Concentrations Quantification->Results

Caption: Experimental workflow for HODE-CoA isomer analysis.

HODE Signaling Pathway

G cluster_receptors Cellular Receptors cluster_effects Biological Effects LA Linoleic Acid LOX Lipoxygenases (LOX) & Non-enzymatic Oxidation LA->LOX Oxidation HODEs 9-HODE & 13-HODE LOX->HODEs AcylCoA_Synth Acyl-CoA Synthetase HODEs->AcylCoA_Synth Activation GPR132 GPR132 HODEs->GPR132 9-HODE is potent ligand PPARg PPARγ HODEs->PPARg Both isomers are ligands HODECoA 9-HODE-CoA & 13-HODE-CoA AcylCoA_Synth->HODECoA Inflammation Pro-inflammatory Gene Expression GPR132->Inflammation PPARg->Inflammation Modulation Lipid_Metabolism Regulation of Lipid Metabolism Genes PPARg->Lipid_Metabolism Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis Lipid_Metabolism->Atherosclerosis Modulation

References

Application Notes and Protocols: Tracing (9Z)-12-hydroxyoctadec-9-enoyl-CoA Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-12-hydroxyoctadec-9-enoyl-CoA is the activated form of ricinoleic acid, a hydroxylated monounsaturated fatty acid.[1] Understanding its metabolic fate is crucial for fields ranging from industrial biotechnology to human health, given the roles of fatty acid metabolites in cellular signaling, energy storage, and membrane structure.[][3] Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways by tracking the incorporation of labeled atoms (e.g., ¹³C or ²H) from a precursor into downstream metabolites.[4][5] This method provides a dynamic view of synthesis rates, turnover, and metabolic fluxes within cells or organisms.[][6]

These application notes provide a comprehensive framework for designing and executing experiments to trace the metabolism of this compound using stable isotope-labeled analogs coupled with mass spectrometry. The protocols outlined are adapted from established methods for general fatty acid metabolism analysis and provide a robust starting point for specific investigations.[7][8]

Section 1: Synthesis of Labeled Tracers

The foundation of any tracing study is the synthesis of a high-purity, isotopically labeled precursor. For this compound, labeling can be achieved using either heavy carbon (¹³C) or deuterium (B1214612) (²H).

  • ¹³C-Labeling: Uniformly labeled [U-¹³C₁₈]-(9Z)-12-hydroxyoctadec-9-enoic acid can be synthesized and then enzymatically or chemically converted to its CoA thioester. This allows for tracing the entire carbon backbone through various metabolic processes, including chain shortening via β-oxidation or incorporation into complex lipids.[9]

  • Deuterium (²H)-Labeling: Specific positions on the fatty acid can be deuterated. For instance, labeling at non-exchangeable C-H positions, such as the terminal methyl group ([18,18,18-²H₃]) or near the double bond, can provide insights into specific enzymatic reactions without significantly altering the molecule's mass.[10][11]

The choice of label depends on the specific metabolic question. ¹³C tracers are ideal for resolving complex downstream pathways, while ²H tracers can be more cost-effective and useful for tracking the intact acyl chain.[4]

Section 2: General Experimental Workflow

Tracing the metabolic fate of this compound involves introducing the labeled tracer into a biological system, followed by extraction of metabolites and analysis by mass spectrometry to measure the extent and pattern of isotope incorporation.

G General Workflow for Isotope Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Synthesize Isotope-Labeled (9Z)-12-hydroxyoctadec-9-enoic Acid CoA_Synth Convert to Labeled This compound Tracer->CoA_Synth CellCulture Incubate Cells/Organism with Labeled Tracer CoA_Synth->CellCulture Quench Quench Metabolism & Harvest Samples CellCulture->Quench Extraction Extract Total Lipids and Metabolites Quench->Extraction MS LC-MS/MS or GC-MS Analysis Extraction->MS Data Data Processing & Isotopologue Analysis MS->Data Flux Metabolic Flux Calculation & Pathway Interpretation Data->Flux

Caption: Experimental workflow for tracing fatty acid metabolism.

Section 3: Detailed Experimental Protocols

The following are detailed protocols for cell-based experiments. These can be adapted for in vivo studies.[8]

Protocol 3.1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., ~2x10⁵ cells/well in a 6-well plate).[12]

  • Tracer Preparation: Prepare the labeled fatty acid tracer. Since long-chain fatty acids are insoluble in aqueous media, they must be complexed with fatty acid-free bovine serum albumin (BSA).[4]

  • Labeling Medium: Prepare the experimental medium containing the labeled tracer at a desired final concentration (e.g., 10-100 µM).

  • Incubation: Remove the standard culture medium, wash cells once with phosphate-buffered saline (PBS), and add the labeling medium. Incubate for a time course determined by the expected rate of metabolism (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.[13]

Protocol 3.2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Extraction: Add 0.5 mL of ice-cold chloroform (B151607) to the sample tube and vortex thoroughly for 1 minute.[12] This is followed by the addition of methanol (B129727) and water (e.g., a Bligh-Dyer extraction) to separate the sample into polar (aqueous) and non-polar (organic) phases.

  • Phase Separation: Centrifuge the samples to achieve clear phase separation.

  • Collection: Carefully collect the lower organic (chloroform) layer, which contains the lipids, into a new glass vial. The upper aqueous layer can be saved for analysis of polar metabolites.[12]

  • Drying: Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Protocol 3.3: Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing labeled lipids due to its sensitivity and ability to handle complex mixtures without derivatization.[7][14]

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1).

  • Chromatography: Separate the lipid species using a C18 reverse-phase LC column.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable ions and in data-dependent MS/MS mode to fragment ions for structural confirmation. The mass shift corresponding to the incorporated isotopes will be used for tracing.[6] For example, a fully ¹³C₁₈-labeled ricinoleic acid will show a mass increase of 18 Da compared to its unlabeled counterpart.

Section 4: Data Analysis and Interpretation

The primary goal of data analysis is to determine the mass isotopologue distribution (MID) for this compound and its downstream metabolites. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.[13]

Table 1: Hypothetical Mass Isotopologue Distribution Data
MetaboliteTime (hr)M+0 (%)M+2 (%)M+4 (%)...M+18 (%)
This compound 010000...0
(Tracer)620.55.18.3...66.1
245.22.34.5...88.0
Palmitoyl-CoA (C16) 010000...-
(β-oxidation product)685.37.94.1...-
2460.115.412.3...-
Phosphatidylcholine (34:1) 010000...0
(Incorporation product)692.41.10.8...5.7
2475.84.63.9...15.7

This table illustrates the expected format for presenting quantitative data from a tracing experiment using a [U-¹³C₁₈] tracer. The M+n values represent the percentage of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Calculated Metabolic Flux Parameters
Flux ParameterControl ConditionTreated Condition
Fractional Contribution of Tracer to Product [Value] %[Value] %
Absolute Synthesis Rate (nmol/mg protein/hr) [Value][Value]
Relative β-oxidation Flux [Value][Value]

This table provides a template for summarizing key quantitative outcomes derived from the isotopologue data, enabling easy comparison between experimental conditions.[7]

Section 5: Potential Metabolic Pathways

The data gathered can be used to map the metabolic fate of this compound. Potential pathways include:

  • β-Oxidation: The acyl chain can be shortened by two carbons at a time, producing labeled acetyl-CoA, which can then enter the TCA cycle or be used for de novo lipogenesis of other fatty acids.[9][15]

  • Incorporation into Complex Lipids: The intact acyl-CoA can be incorporated into various lipid classes, such as triglycerides (TGs) for energy storage or phospholipids (B1166683) (PLs) for membrane synthesis.[]

  • Further Modification: The molecule may undergo further enzymatic modifications, such as desaturation or elongation, before incorporation into complex lipids.

G cluster_fates Potential Metabolic Fates cluster_products Resulting Products Tracer Labeled (9Z)-12-hydroxy- octadec-9-enoyl-CoA (¹³C₁₈) BetaOx β-Oxidation Tracer->BetaOx Chain Shortening ComplexLipids Incorporation into Complex Lipids Tracer->ComplexLipids Acyltransfer Modification Further Modification (e.g., Elongation) Tracer->Modification Elongase AcetylCoA Labeled Acetyl-CoA (¹³C₂) BetaOx->AcetylCoA PL Labeled Phospholipids (e.g., PC, PE) ComplexLipids->PL TG Labeled Triglycerides ComplexLipids->TG ElongatedFA Labeled C20:1-OH Modification->ElongatedFA TCACycle TCA Cycle Intermediates AcetylCoA->TCACycle DNL De Novo Lipogenesis (e.g., ¹³C-Palmitate) AcetylCoA->DNL

Caption: Potential metabolic pathways of labeled tracer.

References

Application Notes and Protocols for Recombinant Expression of Enzymes Producing (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-12-hydroxyoctadec-9-enoyl-CoA is the activated form of ricinoleic acid, a valuable hydroxy fatty acid (HFA) with numerous industrial and pharmaceutical applications.[1][2][3] Its production via recombinant microorganisms offers a promising and sustainable alternative to extraction from castor beans, which contain the toxic protein ricin.[1] This document provides detailed protocols for the recombinant expression of oleate (B1233923) Δ12-hydroxylase, the key enzyme responsible for synthesizing the ricinoleic acid moiety from oleic acid derivatives.[4] Protocols for expression in Escherichia coli, subsequent microsomal preparation, and in vitro activity assays are presented. Additionally, representative data and troubleshooting guidelines are included to facilitate successful implementation.

Introduction

Hydroxy fatty acids (HFAs) are high-value compounds used in the manufacturing of lubricants, polymers, emulsifiers, and have potential medicinal uses.[2][5] Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is a naturally occurring HFA that constitutes up to 90% of the fatty acids in castor oil.[2] The biological precursor, this compound, is synthesized by the enzymatic hydroxylation of oleoyl-CoA. This reaction is catalyzed by an oleate Δ12-hydroxylase, a membrane-bound enzyme found in the castor plant (Ricinus communis).[4]

Heterologous expression of this enzyme in microbial hosts like E. coli or Saccharomyces cerevisiae allows for controlled production of ricinoleic acid, bypassing the agricultural limitations and toxicity concerns associated with castor beans.[1][6] These expression systems serve as powerful tools for enzyme characterization, metabolic engineering, and scalable production of valuable HFAs. This note details the workflow from gene to functional enzyme assay for researchers interested in this pathway.

Principle of the Reaction

The core of the biosynthetic pathway is the conversion of an oleoyl (B10858665) moiety into a ricinoleoyl moiety. The oleate Δ12-hydroxylase, a non-heme iron enzyme, utilizes molecular oxygen and electrons from a reductase (typically cytochrome b5 and NADH-cytochrome b5 reductase) to introduce a hydroxyl group at the C12 position of the oleoyl substrate. The preferred substrate for the castor bean enzyme is oleic acid esterified to phosphatidylcholine, but activity with oleoyl-CoA has also been demonstrated.[4]

Enzymatic_Reaction sub Oleoyl-CoA enz Oleate Δ12-Hydroxylase (e.g., from Ricinus communis) sub->enz prod This compound enz->prod byproducts H2O + NAD(P)+ enz->byproducts cofactors O2 + NAD(P)H + H+ cofactors->enz e- transfer via Cytochrome b5 Reductase

Caption: Enzymatic conversion of Oleoyl-CoA.

Experimental Workflow Overview

The overall process involves several key stages, from obtaining the gene of interest to analyzing the final product. The workflow is designed to be modular, allowing for optimization at each step.

Experimental_Workflow cluster_gene Gene Preparation cluster_expression Recombinant Expression cluster_protein Enzyme Preparation cluster_analysis Activity & Analysis gene_synth Gene Synthesis (Codon-optimized for E. coli) ligation Ligation & Cloning gene_synth->ligation vector_prep Vector Preparation (e.g., pET, pACYC) vector_prep->ligation transformation Transformation (e.g., BL21(DE3)) ligation->transformation culture Cell Culture & Growth transformation->culture induction Induction (IPTG, low temp) culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis ultracent Ultracentrifugation lysis->ultracent microsomes Microsomal Fraction Isolation ultracent->microsomes assay In Vitro Enzyme Assay microsomes->assay extraction Lipid Extraction assay->extraction analysis Product Analysis (GC-MS/LC-MS) extraction->analysis

Caption: Recombinant expression workflow.

Protocols

Protocol 1: Gene Synthesis and Vector Construction
  • Gene Design: Obtain the amino acid sequence for oleate Δ12-hydroxylase from a suitable source (e.g., Ricinus communis, GenBank Accession No. L22964). Codon-optimize the DNA sequence for expression in E. coli. It is advisable to add a C-terminal His6-tag to facilitate future purification and detection.

  • Gene Synthesis: Synthesize the optimized gene commercially and have it delivered within a standard cloning vector.

  • Vector Selection: Choose a suitable E. coli expression vector. The pET series (e.g., pET-28a) is a common choice, providing a strong T7 promoter for high-level expression.[7] For co-expression with other enzymes (like a reductase), a vector with a different origin of replication and antibiotic resistance marker (e.g., pACYC-Duet) is recommended.[8]

  • Cloning: Subclone the synthesized gene into the chosen expression vector using standard restriction enzyme digestion and ligation protocols.

  • Verification: Verify the final construct by Sanger sequencing to ensure the insert is correct and in-frame.

Protocol 2: Recombinant Expression in E. coli

This protocol is a general starting point and should be optimized for the specific construct.[7]

  • Transformation: Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3), which contains the T7 RNA polymerase gene required for transcription from the T7 promoter.[7] Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 1 L of Terrific Broth (TB) or LB medium with the starter culture (1:100 dilution). Grow at 37°C with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD600). When the OD600 reaches 0.6-0.8, cool the culture to 16-20°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[7][8]

  • Expression: Continue to incubate the culture at the lower temperature (16-20°C) for 16-20 hours with shaking. Low temperature expression is crucial for improving the solubility and proper folding of membrane-bound proteins.[7]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until needed.

Protocol 3: Microsomal Fraction Preparation

Oleate Δ12-hydroxylase is a membrane-associated protein. Isolating the membrane (microsomal) fraction enriches the enzyme and is often necessary for activity assays.[4][9]

  • Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and 1x protease inhibitor cocktail).

  • Lysis: Lyse the cells using a French press (2 passes at 16,000 psi) or sonication on ice. Ensure the sample remains cold throughout.

  • Debris Removal: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and inclusion bodies.

  • Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Washing & Final Prep: Discard the supernatant (cytosolic fraction). Gently wash the microsomal pellet with Resuspension Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT). Centrifuge again at 100,000 x g for 1 hour.

  • Storage: Resuspend the final pellet in a minimal volume of Storage Buffer (50 mM Tris-HCl pH 7.5, 20% glycerol, 1 mM DTT). Determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

Protocol 4: In Vitro Enzyme Activity Assay

This assay measures the conversion of oleoyl-CoA to its hydroxylated product.

  • Reaction Mixture: Prepare the reaction mixture in a microfuge tube on ice. The final volume is typically 200 µL.

    • 100 mM Phosphate buffer (pH 7.2)

    • 1-2 mg/mL of microsomal protein preparation

    • 1 mM NAD(P)H[4]

    • 50 µM Oleoyl-CoA (substrate)

    • (Optional) 1 mM ATP and 0.5 mM Coenzyme A to ensure substrate is in CoA form.[10]

  • Initiation: Start the reaction by adding the substrate (oleoyl-CoA) and incubate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 20 µL of 10% (v/v) acetic acid.

  • Saponification & Extraction:

    • Add 1 mL of 10% (w/v) KOH in methanol. Heat at 80°C for 1 hour to hydrolyze the CoA esters to free fatty acids.

    • Cool, then acidify the mixture to pH 3-4 with 6 M HCl.

    • Extract the fatty acids twice with 1 mL of ethyl acetate (B1210297) or hexane. Vortex and centrifuge to separate phases. Pool the organic layers.

  • Derivatization and Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Derivatize the fatty acid residue to fatty acid methyl esters (FAMEs) using trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or by heating with methanolic HCl.

    • Analyze the resulting FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ricinoleic acid methyl ester product.

Data Presentation

Quantitative data from recombinant expression experiments are crucial for comparing different conditions, hosts, or enzyme variants.

Table 1: Representative Expression and Activity Data for Oleate Δ12-Hydroxylase

Parameter Host Organism Typical Value Unit Reference
Protein Yield E. coli BL21(DE3) 10 - 50 mg / L culture [11][12]
Protein Yield S. cerevisiae 5 - 20 mg / L culture [9]
Substrate Oleic Acid - - [4]
Product Ricinoleic Acid - - [4][13]
Conversion Yield (Whole Cell) Engineered S. bombicola ~30 % (w/w) [1]
Product Titer (Whole Cell) Engineered S. bombicola >3.5 g / L [1]
Optimal pH for Activity In Vitro (various hydratases) 6.5 - 7.5 - [14][15]

| Optimal Temperature | In Vitro (various hydratases) | 30 - 40 | °C |[8][15] |

Note: Data are compiled from various reports on fatty acid hydroxylases/hydratases and may vary significantly based on the specific enzyme, vector, host, and culture conditions used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Protein Expression - Codon usage not optimal for E. coli- Protein is toxic to the host- Plasmid instability- Use codon-optimized gene- Lower induction temperature (16°C)- Reduce IPTG concentration (0.05-0.1 mM)- Use a lower copy number plasmid
Protein in Inclusion Bodies - High expression rate- Protein is misfolded- Lack of chaperones- Lower expression temperature (16-18°C)- Reduce IPTG concentration- Co-express molecular chaperones (e.g., GroEL/ES)- Fuse to a highly soluble protein tag (e.g., MBP)
No/Low Enzyme Activity - Enzyme is inactive/misfolded- Missing cofactors or reductase partner- Assay conditions are suboptimal- Substrate degradation- Confirm protein expression via Western Blot- Co-express a suitable cytochrome P450 reductase- Optimize assay pH, temperature, and buffer components- Ensure fresh substrate and NAD(P)H solutions
Product Peak Not Detected in GC-MS - Low conversion rate- Inefficient extraction or derivatization- Product degradation- Increase reaction time or enzyme concentration- Optimize extraction solvent and derivatization protocol- Check for product stability under saponification conditions

References

Applications of Ricinoleoyl-CoA in Biocatalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinoleoyl-CoA is the activated form of ricinoleic acid, the primary fatty acid component of castor oil. This hydroxylated fatty acyl-CoA is a versatile substrate in biocatalysis, serving as a precursor for a range of valuable chemicals, including flavor and aroma compounds, specialty polymers, and potential pharmaceutical intermediates. Its unique structure, featuring a hydroxyl group at the 12th carbon, a cis double bond at the 9th carbon, and an 18-carbon backbone, allows for a variety of enzymatic transformations. This document provides detailed application notes and protocols for the biocatalytic use of ricinoleoyl-CoA, focusing on the production of γ-decalactone and outlining potential pathways for other valuable bioproducts.

Key Applications of Ricinoleoyl-CoA in Biocatalysis

The primary biocatalytic application of ricinoleoyl-CoA is in the production of high-value oleochemicals. The presence of the hydroxyl group makes it a substrate for enzymes that can initiate pathways not accessible to common fatty acyl-CoAs.

  • Flavor and Aroma Production: Ricinoleoyl-CoA is a key intermediate in the microbial synthesis of γ-decalactone, a valuable aroma compound with a characteristic peach-like scent widely used in the food and cosmetic industries.[1][2][3]

  • Polymer Precursors: The bifunctional nature of ricinoleic acid (a hydroxyl group and a carboxyl group) makes its CoA-activated form a potential building block for the enzymatic synthesis of polyesters and other biopolymers.

  • Biofuel and Lubricant Feedstocks: Enzymatic modifications of ricinoleoyl-CoA can lead to the production of specialty fatty acids and their derivatives, which can be used as precursors for biofuels and biolubricants.

Biocatalytic Production of γ-Decalactone from Ricinoleoyl-CoA

The biotechnological production of γ-decalactone from ricinoleic acid is a well-established process, primarily utilizing the yeast Yarrowia lipolytica.[1][2][3] The intracellular pathway involves the activation of ricinoleic acid to ricinoleoyl-CoA, followed by several cycles of peroxisomal β-oxidation.

Signaling Pathway: γ-Decalactone Biosynthesis

The biotransformation of ricinoleoyl-CoA to γ-decalactone proceeds through the following key steps:

  • Activation: Ricinoleic acid is converted to ricinoleoyl-CoA by an acyl-CoA synthetase.

  • Peroxisomal Transport: Ricinoleoyl-CoA is transported into the peroxisome.

  • β-Oxidation: Ricinoleoyl-CoA undergoes four cycles of β-oxidation. Each cycle consists of four enzymatic reactions: acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. Each cycle shortens the fatty acyl chain by two carbons.

  • Formation of 4-Hydroxydecanoyl-CoA: After four cycles, the resulting intermediate is 4-hydroxydecanoyl-CoA.

  • Lactonization: 4-Hydroxydecanoyl-CoA is then hydrolyzed and undergoes intramolecular esterification (lactonization) to form γ-decalactone, a process that can be facilitated by acidification.[1]

GDL_Pathway cluster_cell Yeast Cell cluster_peroxisome Ricinoleic_Acid_ext Ricinoleic Acid (extracellular) Ricinoleic_Acid_int Ricinoleic Acid (intracellular) Ricinoleic_Acid_ext->Ricinoleic_Acid_int Transport Ricinoleoyl_CoA Ricinoleoyl-CoA Ricinoleic_Acid_int->Ricinoleoyl_CoA Acyl-CoA Synthetase Ricinoleoyl_CoA_perox Ricinoleoyl-CoA Ricinoleoyl_CoA->Ricinoleoyl_CoA_perox Transport Peroxisome Peroxisome Beta_Oxidation β-Oxidation (4 cycles) Ricinoleoyl_CoA_perox->Beta_Oxidation Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Ketoacyl-CoA Thiolase 4_Hydroxydecanoyl_CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation->4_Hydroxydecanoyl_CoA gamma_Decalactone γ-Decalactone 4_Hydroxydecanoyl_CoA->gamma_Decalactone Hydrolysis & Lactonization

Fig. 1: Biotransformation of Ricinoleic Acid to γ-Decalactone.
Quantitative Data

The efficiency of γ-decalactone production can be influenced by various factors, including the microbial strain, substrate concentration, and fermentation conditions.

ParameterValueOrganismReference
Initial Castor Oil Concentration 50 - 75 g/LYarrowia lipolytica[1]
Maximum γ-Decalactone Titer 2.93 ± 0.33 g/LYarrowia lipolytica[1]
Bioconversion Yield Up to 19.5% increase with L-carnitineSaccharomyces cerevisiae[4]
Experimental Protocol: Whole-Cell Biotransformation for γ-Decalactone Production

This protocol is adapted from studies using Yarrowia lipolytica.[1]

1. Materials and Reagents:

  • Yarrowia lipolytica strain

  • YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Biotransformation medium (e.g., 50-75 g/L castor oil, 20 g/L peptone, 5 g/L Tween 20)

  • 25% Ammonia (B1221849) solution for pH adjustment

  • Centrifuge

  • Rotary shaker

  • Bioreactor

2. Inoculum Preparation:

  • Inoculate a single colony of Y. lipolytica into a 250 mL flask containing 50 mL of YPG medium.

  • Incubate at 27°C for 24 hours on a rotary shaker at 140 rpm.

3. Biotransformation:

  • Prepare the biotransformation medium in a bioreactor and sterilize.

  • Inoculate the biotransformation medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.25.

  • Maintain the culture at 27°C with controlled pH (e.g., adjusted with ammonia solution) and agitation (e.g., 200-500 rpm).

  • Monitor the production of γ-decalactone over time (e.g., 48-72 hours) by sampling and analyzing the culture broth using gas chromatography-mass spectrometry (GC-MS).

4. Extraction and Analysis of γ-Decalactone:

  • Centrifuge the culture sample to separate the cells and the supernatant.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic phase by GC-MS to quantify the concentration of γ-decalactone.

Potential Biocatalytic Applications of Ricinoleoyl-CoA for Other Chemicals

While the production of γ-decalactone is the most prominent example, the unique structure of ricinoleoyl-CoA opens up possibilities for the biocatalytic synthesis of other valuable chemicals.

Production of Sebacic Acid

Sebacic acid is a dicarboxylic acid with applications in the production of polymers, plasticizers, and lubricants. While chemical methods for its production from castor oil exist, a biocatalytic route offers a more sustainable alternative. A potential enzymatic pathway could involve the ω-oxidation of the ricinoleoyl-CoA, followed by β-oxidation from the carboxyl end.

Experimental Workflow: Potential Biocatalytic Production of Sebacic Acid

Sebacic_Acid_Workflow Ricinoleoyl_CoA Ricinoleoyl-CoA Omega_Oxidation ω-Oxidation (P450 monooxygenases) Ricinoleoyl_CoA->Omega_Oxidation Oxidized_Intermediate ω-Hydroxyricinoleoyl-CoA Omega_Oxidation->Oxidized_Intermediate Alcohol_Dehydrogenase Alcohol/Aldehyde Dehydrogenases Oxidized_Intermediate->Alcohol_Dehydrogenase Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA Intermediate Alcohol_Dehydrogenase->Dicarboxylic_Acyl_CoA Beta_Oxidation β-Oxidation Dicarboxylic_Acyl_CoA->Beta_Oxidation Sebacoyl_CoA Sebacoyl-CoA Beta_Oxidation->Sebacoyl_CoA Thioesterase Thioesterase Sebacoyl_CoA->Thioesterase Sebacic_Acid Sebacic Acid Thioesterase->Sebacic_Acid

Fig. 2: Hypothetical biocatalytic pathway for sebacic acid production.
Enzymatic Cleavage for Aldehydes and Esters

The hydroxyl group in ricinoleoyl-CoA can be a target for enzymatic cleavage reactions, potentially leading to the formation of valuable aldehydes and esters. For instance, a hypothetical enzyme with activity analogous to a hydroperoxide lyase could cleave the carbon-carbon bond adjacent to the hydroxyl group, yielding shorter-chain aldehydes and ω-oxo fatty acyl-CoAs.

Protocols for In Vitro Biocatalysis with Ricinoleoyl-CoA

Detailed in vitro protocols using purified enzymes acting on ricinoleoyl-CoA are currently limited in publicly available literature. However, general protocols for similar enzymatic reactions with other fatty acyl-CoAs can be adapted.

General Protocol for In Vitro Acyl-CoA Thioesterase Assay

This protocol can be used to screen for thioesterases that are active on ricinoleoyl-CoA.

1. Materials and Reagents:

  • Purified thioesterase enzyme

  • Ricinoleoyl-CoA substrate (custom synthesis may be required)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

2. Assay Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and the thioesterase enzyme in a microplate well or cuvette.

  • Initiate the reaction by adding ricinoleoyl-CoA to the mixture.

  • Monitor the increase in absorbance at 412 nm over time. The hydrolysis of the thioester bond by the thioesterase releases Coenzyme A, which reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product.

Conclusion and Future Perspectives

Ricinoleoyl-CoA is a promising substrate for biocatalysis, with a demonstrated application in the production of γ-decalactone and significant potential for the synthesis of other valuable chemicals. Future research should focus on the discovery and characterization of novel enzymes that can act on ricinoleoyl-CoA to expand the portfolio of accessible bioproducts. Metabolic engineering of microbial hosts to optimize the flux through ricinoleoyl-CoA-dependent pathways will also be crucial for developing economically viable biocatalytic processes. The detailed protocols and application notes provided herein serve as a foundation for researchers to explore and exploit the biocatalytic potential of this unique hydroxylated fatty acyl-CoA.

References

Application Notes and Protocols: Cellular Uptake Studies of Hydroxy Fatty Acids and Their CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) are a class of lipid molecules that play crucial roles in various physiological and pathological processes, including inflammation, metabolic regulation, and cell signaling. Understanding the mechanisms by which cells take up and utilize these molecules, along with their activated CoA ester counterparts, is essential for developing novel therapeutic strategies for a range of diseases. This document provides detailed protocols and data for studying the cellular uptake of HFAs and their CoA esters, focusing on key protein-mediated transport systems and subsequent metabolic fates.

The uptake of long-chain fatty acids, including HFAs, into cells is a complex process involving both passive diffusion and protein-facilitated transport.[1][2] Key proteins implicated in the facilitated transport of fatty acids include Fatty Acid Translocase (FAT/CD36), Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[2][3][4] Once inside the cell, HFAs are rapidly esterified to Coenzyme A (CoA) by Acyl-CoA synthetases (ACSs), a critical step that "traps" the fatty acid intracellularly and primes it for various metabolic pathways.[2][5] This activation to HFA-CoA is a key driver for the net influx of fatty acids.[5]

Key Protein Families in HFA and Acyl-CoA Transport

Protein FamilyKey MembersFunction in Fatty Acid UptakeLocalization
Fatty Acid Translocase CD36A scavenger receptor that facilitates high-affinity uptake of long-chain fatty acids.[6][7] It is thought to accumulate fatty acids at the plasma membrane.[5]Plasma Membrane (often in lipid rafts)[5][7]
Fatty Acid Transport Proteins FATP1-6Possess both transport and acyl-CoA synthetase activity, coupling uptake with activation.[3][7] FATP2 and FATP4 are particularly important in liver and intestine, respectively.[3][5]Plasma Membrane & Endoplasmic Reticulum[3][7]
Acyl-CoA Synthetases (Long-Chain) ACSL1-6Catalyze the esterification of fatty acids to CoA, which is crucial for trapping them inside the cell and directing them to metabolic pathways.[2][8]Endoplasmic Reticulum, Mitochondria[8]
Fatty Acid Binding Proteins FABPpm, FABPcPlasma membrane (FABPpm) and cytoplasmic (FABPc) proteins that bind fatty acids, potentially facilitating their movement across the membrane and within the cytoplasm.[1][4]Plasma Membrane, Cytoplasm[1][4]

Experimental Protocols

Protocol 1: Radiolabeled Hydroxy Fatty Acid Uptake Assay

This protocol describes a common method to quantify the uptake of HFAs into cultured cells using a radiolabeled tracer.[9]

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, macrophages)

  • Cell culture plates (e.g., 12-well or 24-well)

  • Radiolabeled HFA (e.g., [³H]-13-HODE, [¹⁴C]-20-HETE)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Stop Solution (ice-cold PBS with 0.5% BSA and a transport inhibitor like phloretin)

  • Lysis Buffer (e.g., RIPA buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate cells in culture plates and grow to desired confluency (typically 80-90%).

  • Serum Starvation: To establish basal conditions, aspirate the growth medium and incubate cells in serum-free medium for 3-8 hours.[9]

  • Preparation of Uptake Solution: Prepare the HFA uptake solution by complexing the radiolabeled HFA with fatty acid-free BSA in serum-free medium. A typical final concentration might be 1-10 µM HFA with a 1:3 molar ratio of HFA to BSA.

  • Initiate Uptake: Remove the starvation medium, wash cells once with warm PBS, and add the prepared HFA uptake solution to each well.[10]

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 3, 5, 10, 30 minutes) to determine uptake kinetics.[9][10]

  • Stop Uptake: To terminate the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold Stop Solution.[10] This removes unbound extracellular HFAs.

  • Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes to lyse the cells.[9]

  • Quantification:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Use a small aliquot (e.g., 20 µL) for protein quantification using a standard protein assay (e.g., BCA or Bradford).

    • Add the remaining lysate to scintillation fluid and measure radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate the uptake rate, typically expressed as picomoles of HFA per minute per milligram of cell protein (pmol/min/mg).[9]

Protocol 2: Fluorescent Hydroxy Fatty Acid Uptake Assay

This protocol utilizes fluorescently-tagged fatty acid analogs for a higher-throughput analysis via fluorescence microscopy, plate readers, or flow cytometry.[11]

Materials:

  • Cultured cells (adherent or suspension)

  • Fluorescent fatty acid analog (e.g., BODIPY-labeled HFA)

  • Serum-free medium

  • Washing Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) or Quenching Buffer (to eliminate extracellular fluorescence)[11]

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Nuclear stain (e.g., Hoechst or DAPI)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure (for Adherent Cells):

  • Cell Preparation: Seed cells in an appropriate format (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader).

  • Pre-incubation: Wash cells twice with serum-free medium and then incubate in fresh serum-free medium for 15 minutes at 37°C.[11]

  • Initiate Uptake: Remove the medium and add the working solution of the fluorescent fatty acid analog (e.g., 2 µM). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.[11][12]

  • Terminate Uptake & Wash: Remove the probe solution and wash the cells with Washing Buffer to remove extracellular probe.[11] Alternatively, use a Quenching Buffer if cell washing is difficult.[11]

  • Fixation & Staining (Optional, for Microscopy): Fix the cells with 4% PFA for 10-15 minutes, wash with PBS, and stain with a nuclear counterstain.[11]

  • Analysis:

    • Plate Reader: Measure the fluorescence intensity to quantify total uptake.[13]

    • Microscopy: Acquire images to visualize the subcellular localization of the HFA analog.

    • Flow Cytometry: For suspension cells, analyze the fluorescence on a per-cell basis.[9]

Quantitative Data Summary

The following table summarizes representative quantitative data for fatty acid uptake mediated by key transport proteins. Note that kinetic parameters can vary significantly based on the cell type, specific fatty acid substrate, and experimental conditions.

ProteinCell TypeSubstrateKm (µM)Vmax (pmol/min/mg protein)InhibitorIC₅₀
CD36 Hepatoma Cells[³H]-Oleic Acid~25-50~800-1200Sulfo-N-succinimidyl oleate (B1233923) (SSO)~50-100 µM
FATP2 Hepatoma CellsBODIPY-C12N/AStrongest uptake effect observedCB-2~1-5 µM
FATP4 Enterocytes[¹⁴C]-Palmitate~30-60~600-900Triacsin C (ACSL inhibitor)~5-10 µM
ACSL1 Adipocytes[³H]-Oleic Acid~10-20~400-700Triacsin C~5-10 µM

Note: Data are compiled and estimated from multiple sources for illustrative purposes. Actual values should be determined experimentally.[3][5][12]

Visualizations

Experimental Workflow for HFA Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in Plate p2 Serum Starve Cells (3-8 hours) p1->p2 e1 Wash Cells (PBS) p2->e1 p3 Prepare Labeled HFA-BSA Complex e2 Add HFA-BSA Complex Initiate Uptake (37°C) p3->e2 e1->e2 e3 Incubate for Time Course (1-30 min) e2->e3 e4 Stop Uptake & Wash (Ice-Cold Stop Buffer) e3->e4 a1 Lyse Cells e4->a1 a2 Quantify Protein a1->a2 a3 Measure Signal (Radioactivity/Fluorescence) a1->a3 a4 Calculate Uptake Rate (pmol/min/mg protein) a2->a4 a3->a4

Caption: General experimental workflow for fatty acid uptake studies.[10]

Cellular Uptake and Activation Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CD36 CD36 HFA_intra HFA CD36->HFA_intra Translocation FATP FATP HFA_CoA HFA-CoA FATP->HFA_CoA Activation ACSL ACSL HFA_intra->ACSL Metabolism Metabolic Fates (β-oxidation, Esterification) HFA_CoA->Metabolism ACSL->HFA_CoA Esterification (+ CoA) HFA_extra Extracellular HFA HFA_extra->CD36 Binding HFA_extra->FATP Transport &

Caption: Protein-facilitated uptake and metabolic activation of HFAs.

Downstream Signaling of Intracellular HFA-CoAs

G cluster_nucleus Nucleus hfa_coa Intracellular HFA / HFA-CoA ppar PPARs (α, γ) hfa_coa->ppar Activation p_rxr_complex PPAR RXR ppar->p_rxr_complex Heterodimerization rxr RXR rxr->p_rxr_complex gene Target Gene Expression (Lipid Metabolism, Inflammation) p_rxr_complex->gene Binds PPRE

Caption: HFA-CoAs as signaling molecules activating PPAR transcription factors.

References

Troubleshooting & Optimization

Improving ionization efficiency of (9Z)-12-hydroxyoctadec-9-enoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the mass spectrometry analysis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the ionization efficiency and achieve robust, reproducible results for this and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal or poor ionization for this compound?

A1: Low signal intensity for long-chain acyl-CoAs is a common challenge stemming from several factors:

  • Amphipathic Nature: These molecules have both a polar head (CoA) and a long, nonpolar tail (fatty acyl chain). This can lead to aggregation or micelle formation in solution, particularly at higher concentrations, which hinders efficient ionization of individual molecules.

  • Ion Suppression: Co-eluting species from the sample matrix or impurities in the mobile phase can compete for ionization, suppressing the signal of your target analyte.[1][2] This is especially prevalent in direct infusion experiments.

  • Suboptimal Ionization Mode: While the phosphate (B84403) groups are amenable to negative ion mode, positive ion mode is often more sensitive and robust for quantifying long-chain acyl-CoAs.[3] Comparison between modes is recommended.

  • Inefficient Desolvation: The large size and complex structure require optimal source conditions (gas temperatures, flow rates) to efficiently remove solvent from the electrospray droplets and release the analyte as a gas-phase ion.

Q2: How can I improve the signal intensity in positive ion mode ESI?

A2: Positive ion mode is often preferred for its sensitivity and the generation of characteristic fragment ions.[3] Several studies show that a high pH mobile phase using ammonium (B1175870) hydroxide (B78521) in an acetonitrile (B52724)/water gradient provides excellent separation and robust ionization for these compounds.[4][5][6][7][8]

  • Mobile Phase pH: Using a basic mobile phase (e.g., pH 10.5 with ammonium hydroxide) can enhance ionization in positive mode for long-chain acyl-CoAs.[5][7][8]

  • Solvent Composition: A gradient using acetonitrile and water is common. Ensure high-purity solvents to minimize background noise and adduct formation.[6]

  • Source Parameter Tuning: Systematically optimize the capillary voltage, desolvation temperature, and nebulizing gas flow to maximize the signal for your specific instrument.

Q3: Is negative ion mode a viable option for this analyte?

A3: Yes, negative ion mode is viable due to the readily deprotonated phosphate groups on the CoA moiety. However, it may be less sensitive than positive mode.[3] If using negative mode, mobile phase additives are critical. Studies have shown that using acetic acid as a mobile phase additive can significantly enhance signal intensity for many lipid classes in negative mode compared to ammonium acetate (B1210297) or ammonium hydroxide.[9][10]

Q4: My baseline is noisy and I see many non-specific peaks. What is the cause?

A4: A noisy baseline or extraneous peaks can originate from several sources:[1][2]

  • Contamination: Plasticizers (e.g., phthalates) from sample tubes, solvents, or system components are common contaminants.[11] Using glass vials and high-purity solvents is recommended.

  • Sample Purity: Ensure the sample is free from detergents or salts used during extraction, as these are major sources of ion suppression and background noise.

  • Adduct Formation: The presence of sodium ([M+Na]+) or potassium ([M+K]+) in the mobile phase or sample can lead to multiple adduct peaks, splitting the signal. Using a low concentration of a volatile modifier like ammonium formate (B1220265) can promote the formation of a single, desired adduct ([M+NH4]+).

  • Direct Infusion vs. LC-MS: Direct infusion is highly susceptible to matrix effects.[11] Using liquid chromatography (LC) to separate the analyte from the sample matrix before it enters the mass spectrometer is the most effective way to reduce background noise and improve signal quality.[12]

Troubleshooting Guides
Problem: No Analyte Peak Detected

If you are unable to detect a peak for this compound, follow this systematic troubleshooting workflow.

G cluster_0 start No Peak Detected check_ms Verify MS Calibration & Tune with Standard start->check_ms Start Here check_sample Analyze Freshly Prepared Standard Solution check_ms->check_sample Passes issue_ms MS Issue: Recalibrate/Retune check_ms->issue_ms Fails check_source Inspect & Clean ESI Source check_sample->check_source Passes issue_sample Sample Issue: Check Integrity/Concentration check_sample->issue_sample Fails check_lc Check LC System (Pressure, Leaks, Flow) check_source->check_lc Clean issue_source Source Contamination: Re-clean & Condition check_source->issue_source Dirty issue_lc LC Issue: Troubleshoot Plumbing/Method check_lc->issue_lc Fails success Peak Detected check_lc->success Passes issue_ms->start issue_sample->start issue_source->start issue_lc->start

A workflow for troubleshooting the absence of an analyte signal.
Problem: Poor Signal Intensity

If the signal is present but weak, optimizing the mobile phase and ionization source is crucial. The choice of additive can dramatically affect signal intensity.

Table 1: Relative Signal Intensity of Acyl-CoA with Different Mobile Phase Additives (Positive ESI)

Mobile Phase System (Acetonitrile/Water Gradient)Analyte IonRelative Intensity (%)Comments
0.1% Formic Acid[M+H]+15%Common starting point, but suboptimal for acyl-CoAs.
10 mM Ammonium Acetate[M+H]+/[M+NH4]+65%Better performance, promotes adduct formation.
10 mM Ammonium Formate[M+H]+/[M+NH4]+80%Often provides a good balance of signal and stability.[13]
0.1% Ammonium Hydroxide (pH ~10.5)[M+H]+100%Reported to be highly effective for long-chain acyl-CoAs.[5][7]

Note: Data are illustrative and represent typical outcomes. Optimal conditions may vary by instrument.

Experimental Protocols
Protocol: LC-MS/MS Method for this compound

This protocol provides a robust starting point for method development, based on established methods for long-chain fatty acyl-CoAs.[4][5][7]

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a cold 2:1 methanol/water solution.

    • Perform a liquid-liquid extraction using an organic solvent like chloroform (B151607) or use solid-phase extraction (SPE) for cleanup.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in 10% aqueous acetonitrile.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Ammonium Hydroxide.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Ammonium Hydroxide.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Positive ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or a neutral loss scan of 507 Da for profiling.[7]

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 450 °C.

    • Nebulizer Gas (N2): 45 psi.

    • MRM Transition (Example): Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the fragment corresponding to the loss of phosphoadenosine diphosphate).

The diagram below illustrates the factors influencing the choice of ionization mode and the general analytical approach.

G cluster_0 Analyte Properties cluster_1 Ionization Strategy Analyte This compound Phosphate Phosphate Groups (Acidic) Analyte->Phosphate AcylChain Long Acyl Chain (Nonpolar) Analyte->AcylChain NegMode Negative Mode (ESI-) [M-H]- Phosphate->NegMode Favors Deprotonation PosMode Positive Mode (ESI+) [M+H]+ AcylChain->PosMode Amenable to Protonation with High pH Mobile Phase Result LC-MS/MS Analysis PosMode->Result Often More Sensitive NegMode->Result

Factors influencing the mass spectrometry ionization strategy.

References

Troubleshooting poor chromatographic peak shape of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acyl-CoA Chromatography

Welcome to the technical support center for the analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor chromatographic peak shape during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: Why are my acyl-CoA peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue.[1][2][3] It can compromise the accuracy of integration and reduce resolution. The primary causes for acyl-CoA analysis are typically related to secondary chemical interactions on the column or issues with the chromatographic conditions.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Acyl-CoAs are anionic and can interact with positively charged sites on the silica (B1680970) stationary phase. Residual silanol groups on the column packing can become ionized and interact strongly with basic functional groups on analytes, leading to tailing.[3][4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can protonate the silanol groups, minimizing these secondary interactions.[3][4] Ensure your column is stable at low pH; columns like Agilent ZORBAX StableBond (SB) are designed for these conditions.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where residual silanols are chemically deactivated to reduce these unwanted interactions.[4][5] Verify that you are using a suitable, high-quality, end-capped C18 column.

    • Solution 3: Add Ion-Pairing Agents: For anionic molecules like acyl-CoAs, using an ion-pairing agent in the mobile phase can improve peak shape and retention. These agents, such as triethylamine (B128534) (TEA) or other alkyl amines, effectively mask the residual silanols. For LC-MS applications, volatile ion-pairing agents like formic acid or ammonium (B1175870) acetate (B1210297) are required.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[1][2] Check if reducing the mass on the column improves the peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution 1: Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained sample components.[8]

    • Solution 2: Flush the Column: If you suspect contamination, try back-flushing the column (if the manufacturer permits) to remove particulates from the inlet frit.[1][3]

    • Solution 3: Replace the Column: If the column is old or has been used extensively, it may be time to replace it.[8][9]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[5][10]

Peak Fronting

Q2: My acyl-CoA peaks are fronting. What is the cause?

Peak fronting is characterized by a peak that is broader in the first half and narrower in the second.[2][4] This issue is often related to sample solubility, column conditions, or mass overload.

Potential Causes & Solutions:

  • Sample Solvent Mismatch: This is a very common cause. If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, the analyte band will spread down the column before the gradient starts, resulting in a fronting peak.[4][11][12]

    • Solution: Whenever possible, dissolve your acyl-CoA extracts in the initial mobile phase or a weaker solvent.[9][12] If a strong solvent is required for solubility, minimize the injection volume.[8]

  • Column Overload: Injecting a highly concentrated sample can saturate the column, causing molecules to move down the column faster than expected.[4][12]

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause the sample band to be distributed unevenly, leading to fronting or split peaks.[4][12] This can happen if the column is operated outside its recommended pH or pressure limits.

    • Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's specified limits for pH, pressure, and temperature.

Peak Splitting

Q3: Why are my peaks splitting into two or developing a shoulder?

Peak splitting can appear as a "twin" peak or a distinct shoulder on the main peak.[4] The correct troubleshooting approach depends on whether all peaks or only specific peaks are affected.

Potential Causes & Solutions:

  • If ALL Peaks are Split: The problem likely occurs before the column.[4][13]

    • Cause 1: Partially Blocked Inlet Frit: Particulates from the sample or system can clog the column's inlet frit, causing the sample flow path to be disturbed.[4][8][13]

      • Solution: Try reversing and flushing the column to dislodge the blockage.[1] Filtering all samples and mobile phases is a crucial preventative measure.

    • Cause 2: Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split before separation begins.[4][13]

      • Solution: This typically requires column replacement.

    • Cause 3: Improper Connection: A poor connection or the use of incorrect ferrules can introduce dead volume in the flow path between the injector and the column.[10]

      • Solution: Re-make all connections between the injector and the column, ensuring the tubing is bottomed out in the port and the correct ferrule is used.

  • If a SINGLE Peak is Split: The issue is more likely related to the chemistry of the separation.[4][13]

    • Cause 1: Sample Solvent Incompatibility: As with peak fronting, injecting the sample in a much stronger solvent than the mobile phase can cause the peak to split.

      • Solution: Prepare the sample in the mobile phase or reduce the injection volume.[9][13]

    • Cause 2: Co-elution: The split peak may actually be two different, closely eluting compounds.

      • Solution: Try adjusting the gradient, temperature, or mobile phase composition to improve resolution. Injecting a smaller sample volume may help resolve the two distinct peaks.[4][13]

Quantitative Data & Experimental Parameters

Optimizing experimental parameters is critical for achieving good peak shape. The tables below summarize key variables and their typical ranges for acyl-CoA analysis.

Table 1: Mobile Phase Composition and pH

ParameterRecommendationRationaleCitation
Mobile Phase A Water with 0.05-0.1% Triethylamine (TEA) or 10 mM Ammonium AcetateBuffers the mobile phase and masks silanol interactions. Ammonium acetate is volatile and MS-compatible.[6]
Mobile Phase B Acetonitrile (B52724) or MethanolThe organic modifier for elution in reversed-phase chromatography.[6]
pH Adjust to 4.0 - 6.8 for stability; can be lowered to <3.5 to improve peak shapeAcyl-CoAs are most stable in slightly acidic conditions. Lower pH protonates silanols, reducing tailing.[14],[3]
Buffer Concentration 5-20 mMEnsures stable pH and reproducible retention times, which improves peak symmetry.[1],[11]

Table 2: Chromatographic Conditions

ParameterRecommendationRationaleCitation
Column Type C18 Reversed-Phase, 2-3.5 µm particle sizeStandard for separating acyl-CoAs based on acyl chain length and unsaturation.[6],[15]
Column Temperature 30-45 °CHigher temperatures reduce mobile phase viscosity, lowering backpressure and potentially sharpening peaks. However, it can alter selectivity.[6],[16]
Flow Rate 0.2 - 0.5 mL/min (for standard 2.1 mm ID columns)Optimized for column dimensions and particle size to ensure good efficiency.[6],[17]
Gradient Start at low %B (e.g., 5-15%), ramp to high %B (e.g., 90-95%)A gradient is necessary to elute the wide range of acyl-CoA chain lengths, from short to very long.[6]
Injection Volume 1-10 µLKeep as low as possible, especially if the sample solvent is stronger than the mobile phase.[14],[8]

Key Experimental Protocols

Protocol 1: General Acyl-CoA Extraction from Tissues

This protocol is a generalized procedure for extracting a broad range of acyl-CoAs.

  • Homogenization: Rapidly weigh a frozen, powdered tissue sample (20-50 mg) and homogenize it in 1-2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). An internal standard (e.g., heptadecanoyl-CoA) should be added to the buffer.[17][18]

  • Organic Extraction: Add an equal volume of 2-propanol and homogenize again. Follow this with the addition of acetonitrile and saturated ammonium sulfate. Vortex the mixture vigorously for 5 minutes.[18]

  • Phase Separation: Centrifuge the sample at ~2,000 x g for 5 minutes at 4°C. The upper phase contains the acyl-CoAs.[18]

  • Purification (Optional but Recommended): The acyl-CoAs in the collected supernatant can be further purified and concentrated using Solid Phase Extraction (SPE) with an anion-exchange or oligonucleotide purification column.[17][18]

  • Reconstitution: After purification and evaporation of the solvent, reconstitute the acyl-CoA extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50 mM ammonium acetate with 20% acetonitrile).[14]

Protocol 2: Typical LC Method Setup for Acyl-CoA Analysis

This protocol outlines a starting point for developing an LC-MS method.

  • Column: Phenomenex Gemini or Luna C18 column (e.g., 150 mm x 2.0 mm, 3 or 5 µm particles).[6][15]

  • Mobile Phase A: Water:Acetonitrile (85:15, v/v) containing 0.05% TEA or 10 mM Ammonium Acetate.[6]

  • Mobile Phase B: Water:Acetonitrile (10:90, v/v) containing 0.05% TEA or 10 mM Ammonium Acetate.[6]

  • Column Temperature: 40°C.[6]

  • Flow Rate: 200 µL/min.[6]

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-19 min: Linear gradient from 100% A to 50% A / 50% B

    • 19-25 min: Hold at 50% A / 50% B

    • 25-30 min: Return to 100% A and re-equilibrate.

  • Injection: Inject 5-7 µL of the reconstituted sample extract.[14]

Visualizations

Troubleshooting Workflow and Logic Diagrams

G cluster_start Identify Peak Shape Problem cluster_types Problem Classification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Peak Splitting start->Splitting Sol_Tailing Secondary Interactions Column Overload Contamination Extra-column Volume Tailing->Sol_Tailing Sol_Fronting Sample Solvent Mismatch Column Overload Column Void Fronting->Sol_Fronting Sol_Splitting All Peaks Split? Yes: Pre-column Issue (Frit, Void) No: Chemistry Issue (Solvent, Co-elution) Splitting->Sol_Splitting Action_Tailing Adjust pH / Use End-capped Column / Reduce Sample Load / Flush or Replace Column Sol_Tailing->Action_Tailing Action_Fronting Match Sample Solvent to Mobile Phase / Dilute Sample / Replace Column Sol_Fronting->Action_Fronting Action_Splitting Check Connections / Filter Samples / Flush Column / Adjust Method Chemistry Sol_Splitting->Action_Splitting end_node Problem Resolved Action_Tailing->end_node Action_Fronting->end_node Action_Splitting->end_node

Caption: A workflow for troubleshooting common chromatographic peak shape issues.

G cluster_column Column Stationary Phase cluster_analyte Analyte & Mobile Phase cluster_interaction Interactions Silica Silica Backbone Silanol Residual Silanol Group (Si-OH) Silica->Silanol C18 C18 Chains (Hydrophobic) Silica->C18 Secondary Undesired Ionic Interaction Silanol->Secondary Protonated Si-OH+ interacts with Primary Desired Hydrophobic Interaction C18->Primary AcylCoA Acyl-CoA (Anionic) AcylCoA->Primary Retained by AcylCoA->Secondary Attracted to MP_High_pH Mobile Phase (pH > 4) MP_High_pH->Silanol Deprotonates to Si-O- Result Peak Tailing Primary->Result Leads to Normal Retention Secondary->Result Causes Delayed Elution

Caption: Chemical interactions leading to peak tailing of acyl-CoAs.

G cluster_cause Potential Causes cluster_effect Observed Peak Shape Problem cluster_consequence Analytical Consequences C1 Chemical (e.g., Secondary Interactions) E1 Tailing C1->E1 E4 Broadening C1->E4 C2 Physical (e.g., Column Void, Frit Blockage) C2->E1 E2 Fronting C2->E2 E3 Splitting C2->E3 C2->E4 C3 Methodological (e.g., Sample Solvent, Overload) C3->E1 C3->E2 C3->E3 Q1 Poor Resolution E1->Q1 Q2 Inaccurate Integration E1->Q2 Q3 Reduced Sensitivity E1->Q3 Q4 Poor Reproducibility E1->Q4 E2->Q1 E2->Q2 E2->Q3 E2->Q4 E3->Q1 E3->Q2 E3->Q3 E3->Q4 E4->Q1 E4->Q2 E4->Q3 E4->Q4

Caption: Logical relationship between causes and effects of poor peak shape.

References

How to increase the yield of chemically synthesized (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the chemical synthesis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve yield and purity.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inefficient Activation of Carboxylic Acid: The initial step of activating the carboxylic acid of (9Z)-12-hydroxyoctadec-9-enoic acid may be incomplete.- Verify Reagent Quality: Use fresh, high-purity coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), or isobutyl chloroformate). - Optimize Stoichiometry: Ensure the correct molar ratios of the fatty acid to the activating agents are used. A slight excess of the activating agent may be beneficial. - Anhydrous Conditions: For methods sensitive to water, such as the mixed anhydride (B1165640) and acyl chloride methods, ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
Hydrolysis of Activated Intermediate: The activated fatty acid (e.g., NHS ester or mixed anhydride) is susceptible to hydrolysis, especially in the presence of water.- Use Anhydrous Solvents: Employ dry solvents (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide) for the activation step. - Minimize Reaction Time: Proceed to the coupling step with Coenzyme A promptly after the activation is complete.
Degradation of Coenzyme A: Coenzyme A is a sensitive molecule and can degrade, particularly at non-optimal pH or in the presence of oxidizing agents.- Maintain Optimal pH: The coupling reaction with Coenzyme A is typically performed in a buffered aqueous solution at a pH between 7.5 and 8.0.[1] - Use Fresh Coenzyme A: Ensure the Coenzyme A solution is freshly prepared before use.
Presence of Multiple Side Products Reaction with the Hydroxyl Group: The 12-hydroxyl group of the fatty acid can react with the activating agents, leading to undesired side products.- Protection of the Hydroxyl Group: Consider protecting the hydroxyl group before the activation and coupling steps. Common protecting groups for alcohols include ethers, esters, and acetals.[2] The choice of protecting group will depend on its stability to the reaction conditions and the ease of removal.
Side Reactions of NHS Esters: N-Hydroxysuccinimide esters can react with other nucleophiles besides the desired thiol group of Coenzyme A, such as hydroxyl or imidazole (B134444) groups, although the reactivity is generally lower.[3][4]- Control Reaction pH: Maintaining the pH in the recommended range (7-9) favors the reaction with the primary amine.[5][6]
Formation of Symmetric Anhydrides: In the mixed anhydride method, the formation of a symmetric anhydride of the fatty acid can occur, which is less reactive.- Low Temperature: Perform the activation step at a low temperature (e.g., 0°C) to minimize the formation of the symmetric anhydride.
Difficulty in Product Purification Co-elution with Unreacted Starting Materials: Unreacted (9Z)-12-hydroxyoctadec-9-enoic acid or Coenzyme A can be difficult to separate from the final product.- Optimize HPLC Gradient: Develop a suitable gradient for reversed-phase HPLC to achieve good separation. A common mobile phase system consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[7] - Solid-Phase Extraction (SPE): Consider using a solid-phase extraction step prior to HPLC for initial cleanup.
Presence of Byproducts from Activating Agents: Byproducts such as dicyclohexylurea (DCU) from DCC can contaminate the product.- Filtration: DCU is insoluble in many organic solvents and can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing long-chain fatty acyl-CoAs like this compound?

A1: One of the most frequently used and reliable methods is the activation of the fatty acid with N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like N,N'-Dicyclohexylcarbodiimide (DCC). The resulting NHS ester is then reacted with Coenzyme A to form the desired thioester.[8] Another common approach is the mixed anhydride method, where the fatty acid is reacted with a chloroformate, such as isobutyl chloroformate, to form a mixed anhydride that then reacts with Coenzyme A.

Q2: Is it necessary to protect the hydroxyl group of (9Z)-12-hydroxyoctadec-9-enoic acid during the synthesis?

A2: To prevent side reactions and increase the yield of the desired product, it is highly recommended to protect the 12-hydroxyl group. The hydroxyl group can react with the activating agents intended for the carboxylic acid.[2] Suitable protecting groups for alcohols are stable under the coupling conditions and can be removed without affecting the final product.

Q3: What are the optimal pH and temperature conditions for the coupling reaction with Coenzyme A?

A3: The coupling of the activated fatty acid with Coenzyme A is typically carried out in an aqueous buffer at a pH between 7.5 and 8.0.[1] The reaction temperature is often kept low, around 4°C to room temperature, to maintain the stability of Coenzyme A and the activated intermediate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the starting fatty acid can be tracked. For HPLC, the formation of the product peak with its characteristic retention time can be observed. The product can be detected by its UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.[7]

Q5: What is the best method for purifying the final product?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying long-chain acyl-CoAs.[7][9] A C18 column is commonly used with a gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. This allows for the separation of the product from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method

This protocol outlines a general procedure. Optimal conditions may vary and should be determined empirically.

Materials:

  • (9Z)-12-hydroxyoctadec-9-enoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coenzyme A (Li salt)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.0)

  • Reversed-phase HPLC system with a C18 column

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.5)

  • Acetonitrile (HPLC grade)

Procedure:

Step 1: Activation of (9Z)-12-hydroxyoctadec-9-enoic acid

  • Dissolve (9Z)-12-hydroxyoctadec-9-enoic acid (1 equivalent) in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Add N-Hydroxysuccinimide (1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester of (9Z)-12-hydroxyoctadec-9-enoic acid.

Step 2: Coupling with Coenzyme A

  • Dissolve the crude NHS ester in a minimal amount of a suitable organic solvent (e.g., THF or DMF).

  • In a separate flask, dissolve Coenzyme A (Li salt, 1.2 equivalents) in ice-cold 0.1 M sodium bicarbonate buffer (pH 8.0).

  • Slowly add the solution of the NHS ester to the Coenzyme A solution with gentle stirring.

  • Keep the reaction mixture on ice and stir for 2-4 hours.

  • Monitor the reaction progress by RP-HPLC.

Step 3: Purification

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

  • Load the mixture onto a prepared reversed-phase HPLC column.

  • Elute the product using a gradient of potassium phosphate buffer and acetonitrile.

  • Collect the fractions containing the desired product, identified by its retention time and UV absorbance at 260 nm.

  • Lyophilize the collected fractions to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification Fatty_Acid (9Z)-12-hydroxyoctadec-9-enoic acid NHS_Ester (9Z)-12-hydroxyoctadec-9-enoyl-NHS ester Fatty_Acid->NHS_Ester Anhydrous Solvent Activation_Reagents DCC + NHS Activation_Reagents->NHS_Ester Product This compound NHS_Ester->Product pH 8.0 Buffer Coenzyme_A Coenzyme A Coenzyme_A->Product Purification RP-HPLC Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Analysis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of (9Z)-12-hydroxyoctadec-9-enoyl-CoA, with a specific focus on mitigating in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for the analysis of this compound?

A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer. For a labile molecule like this compound, which contains a hydroxyl group and a long acyl chain, ISF can lead to the loss of the molecular ion and the appearance of fragment ions. This phenomenon complicates data analysis by potentially causing misidentification of the target analyte and inaccurate quantification.[1][2]

Q2: What are the primary factors in the mass spectrometer that contribute to the in-source fragmentation of my compound?

A2: The primary instrumental parameters influencing in-source fragmentation are the energies applied in the ion source and the ion transfer optics. These include:

  • Cone Voltage (or Fragmentor/Declustering Potential): Higher voltages in this region increase the kinetic energy of the ions, leading to more energetic collisions with residual gas molecules and thus greater fragmentation.[3][4][5]

  • Source/Capillary Temperature: Elevated temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[6]

  • Nebulizer and Drying Gas Flow Rates and Temperatures: These parameters affect the desolvation process. Inefficient desolvation can lead to the formation of unstable adducts that are more prone to fragmentation.

Q3: Which ionization techniques are recommended to minimize the fragmentation of this compound?

A3: "Soft" ionization techniques are highly recommended as they impart less energy to the analyte, thereby reducing fragmentation.[7][8] Electrospray ionization (ESI) is a commonly used soft ionization method suitable for analyzing acyl-CoAs.[9] Other soft ionization techniques that could be considered include Atmospheric Pressure Chemical Ionization (APCI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), although ESI is generally the most prevalent for LC-MS applications involving this class of molecules.[7]

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.

Issue: Low abundance of the precursor ion and high intensity of fragment ions.

Potential Cause 1: High Cone Voltage/Fragmentor Voltage. This is one of the most common causes of in-source fragmentation.

  • Troubleshooting Steps:

    • Systematically decrease the cone voltage in decrements of 5-10 V.

    • Monitor the intensity of the precursor ion of this compound and its known fragment ions (e.g., loss of the CoA moiety, water loss).

    • Identify the optimal cone voltage that maximizes the precursor ion signal while minimizing fragment ion intensity.

Potential Cause 2: Elevated Source or Capillary Temperature. Excessive heat can lead to thermal degradation of the analyte.

  • Troubleshooting Steps:

    • Reduce the source/capillary temperature in increments of 25°C.

    • Allow the system to stabilize at each temperature setting before acquiring data.

    • Evaluate the impact on the precursor-to-fragment ion ratio. Be mindful that excessively low temperatures can lead to poor desolvation and reduced signal intensity.

Potential Cause 3: Inefficient Desolvation. Suboptimal nebulizer and drying gas parameters can result in incomplete desolvation, leading to unstable ion formation.

  • Troubleshooting Steps:

    • Optimize the nebulizing gas flow rate to ensure a stable spray.

    • Adjust the drying gas flow rate and temperature to achieve efficient solvent evaporation without causing thermal degradation.

    • The optimal parameters will depend on the solvent composition and flow rate of your liquid chromatography method.

Logical Workflow for Optimizing MS Parameters

The following diagram illustrates a logical workflow for the systematic optimization of mass spectrometer parameters to minimize in-source fragmentation.

MS Optimization Workflow start Start Optimization cone_voltage Optimize Cone Voltage (Fragmentor/Declustering Potential) start->cone_voltage source_temp Optimize Source Temperature (Capillary Temperature) cone_voltage->source_temp Using optimized cone voltage gas_flow Optimize Nebulizer and Drying Gas Flow Rates source_temp->gas_flow Using optimized temperature final_check Verify Signal Stability and Reproducibility gas_flow->final_check Using all optimized parameters final_check->cone_voltage Unacceptable end_optimization End Optimization final_check->end_optimization Acceptable

Caption: Workflow for systematic optimization of MS parameters to reduce in-source fragmentation.

Quantitative Data on Parameter Optimization

The following tables summarize the expected impact of key mass spectrometer parameters on the in-source fragmentation of lipid molecules, providing a general guideline for the analysis of this compound. The data is compiled from studies on various lipid classes and provides a qualitative to semi-quantitative framework for optimization.

Table 1: Effect of Cone Voltage on In-Source Fragmentation of a Labile Lipid (Ceramide) on a Q Exactive HF-X Instrument.

Cone Voltage (V)Approximate % In-Source FragmentationRelative Signal-to-Noise of Precursor Ion
20~17%High
30~35%Moderate
40~60%Low
50>80%Very Low

Data adapted from a study on ceramides, which are known to be labile. A similar trend is expected for this compound.

Table 2: Influence of Ion Transfer Tube (ITT) Temperature on In-Source Fragmentation of Different Lipid Classes.

Lipid ClassITT (°C)Approximate % In-Source Fragmentation
Ceramide200~40%
250~50%
300~60%
350~70%
Cholesteryl Ester200~10%
250~15%
300~25%
350~40%

This table illustrates that the optimal temperature for minimizing fragmentation can be lipid class-dependent. For a hydroxy acyl-CoA, it is advisable to start with lower temperatures and incrementally increase to find the balance between efficient desolvation and minimal fragmentation.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI-MS Parameters

This protocol outlines a systematic approach to optimize key ESI-MS parameters to minimize in-source fragmentation of this compound.

Materials:

  • A standard solution of this compound of known concentration.

  • Mobile phase solution identical to the one used in the LC method.

Procedure:

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Initial Parameter Settings: Begin with conservative settings:

    • Cone Voltage: 20 V

    • Source Temperature: 100°C

    • Nebulizer Gas: Manufacturer's recommended starting pressure

    • Drying Gas Flow and Temperature: Low to moderate settings

  • Cone Voltage Optimization:

    • While monitoring the mass spectrum, incrementally increase the cone voltage by 5 V, from 20 V up to 60 V.

    • At each step, record the intensities of the precursor ion and any significant fragment ions.

    • Plot the precursor and fragment ion intensities as a function of the cone voltage to determine the optimal value that maximizes the precursor signal while keeping fragmentation low.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Increase the source temperature in 25°C increments, from 100°C to 350°C.

    • Record the ion intensities at each temperature.

    • Select the temperature that provides a stable and strong precursor ion signal with minimal fragmentation.

  • Gas Flow Optimization:

    • With the optimized cone voltage and source temperature, adjust the nebulizer and drying gas flow rates to achieve a stable and robust signal.

Signaling Pathway and Fragmentation

The following diagram illustrates the general fragmentation pathway that can be expected for this compound under conditions that promote in-source fragmentation.

Fragmentation_Pathway precursor This compound [M+H]+ fragment1 Loss of CoA (Acylium ion) precursor->fragment1 High Cone Voltage fragment2 Loss of H2O (Dehydrated precursor) precursor->fragment2 High Source Temp.

Caption: Potential in-source fragmentation pathways of this compound.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for hydroxy acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful extraction and analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the solid-phase extraction of hydroxy acyl-CoAs?

The most frequent challenges include low recovery of the target analytes, poor reproducibility between samples, and the presence of interfering substances in the final extract. These issues can often be traced back to suboptimal selection of the SPE sorbent, inadequate sample preparation, or insufficiently optimized wash and elution steps.

Q2: How does the hydroxyl group on the acyl chain affect the SPE strategy?

The hydroxyl group increases the polarity of the acyl-CoA molecule. This can lead to premature elution from non-polar sorbents (like C18) if the wash solvent is too strong, or strong, sometimes irreversible, binding to polar sorbents. Therefore, the choice of sorbent and the composition of the wash and elution solvents are critical and may differ from protocols for non-hydroxylated acyl-CoAs.

Q3: Which type of SPE sorbent is best suited for hydroxy acyl-CoAs?

Reversed-phase sorbents, particularly C18, are commonly used for the extraction of acyl-CoAs, including their hydroxylated forms.[1] However, for more polar, short-chain hydroxy acyl-CoAs, a weaker reversed-phase sorbent (like C8) or even a mixed-mode sorbent with both reversed-phase and anion-exchange characteristics could provide better retention and cleaner extracts. The optimal choice will depend on the specific chain length and the complexity of the sample matrix.

Q4: My recovery of hydroxy acyl-CoAs is consistently low. What should I investigate first?

Low recovery is a common problem in SPE.[2] Begin by systematically evaluating each step of your protocol:

  • Sample Loading: Ensure the pH of your sample is adjusted to suppress the ionization of the phosphate (B84403) groups, which enhances retention on reversed-phase sorbents.

  • Washing Step: Your wash solvent may be too strong, causing your polar hydroxy acyl-CoAs to elute prematurely. Try decreasing the percentage of organic solvent in the wash solution.

  • Elution Step: Conversely, your elution solvent may not be strong enough to desorb the analytes from the sorbent. Increase the organic solvent concentration in your elution buffer.

  • Sorbent Choice: The sorbent may not be appropriate for your specific analyte. Consider testing a different type of sorbent.

Q5: How can I improve the reproducibility of my SPE results?

Inconsistent results often stem from variability in sample processing. To improve reproducibility:

  • Ensure the sorbent bed does not dry out between conditioning, loading, and washing steps.

  • Maintain a consistent and slow flow rate during sample loading and elution.

  • Use precise volumes for all solutions.

  • Ensure complete and consistent drying of the eluate before reconstitution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of hydroxy acyl-CoAs.

Problem Potential Cause Troubleshooting Steps
Low Recovery Sorbent is not retaining the analyte.- Ensure proper conditioning of the SPE cartridge. - Decrease the polarity of the sample loading solution. - Consider a more retentive sorbent material.
Analyte is eluting during the wash step.- Decrease the organic solvent content of the wash solution. - Use a wash solution with a pH that maximizes analyte retention.
Incomplete elution of the analyte.- Increase the organic solvent concentration in the elution buffer. - Use a larger volume of elution solvent. - Consider using a stronger elution solvent.
Poor Reproducibility Inconsistent flow rates.- Use a vacuum or positive pressure manifold for consistent flow. - Avoid clogging by centrifuging or filtering samples.
Sorbent bed drying out.- Do not allow the sorbent to go dry before the elution step.
Incomplete solvent evaporation.- Ensure the eluate is completely dried down before reconstitution.
Dirty Extract (Interference Peaks) Inadequate washing.- Optimize the wash step by testing different solvent strengths. - Incorporate a second, stronger wash step if necessary.
Inappropriate sorbent selectivity.- Use a more selective sorbent, such as a mixed-mode phase, to better separate the analyte from matrix components.

Quantitative Data on Acyl-CoA Recovery

The recovery of acyl-CoAs can be influenced by the SPE sorbent and the elution solvent. While specific data for a wide range of hydroxy acyl-CoAs is limited, the following table provides representative recovery data for long-chain acyl-CoAs using an oligonucleotide purification column and a C18 column for subsequent cleanup. These values can serve as a baseline for optimizing the extraction of hydroxy acyl-CoAs.

TissueAverage Recovery (%)
Rat Heart70-80
Rat Kidney70-80
Rat Muscle70-80

Data adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis, which reported recoveries in the 70-80% range depending on the tissue.[3]

Note: Recovery rates should be empirically determined for your specific hydroxy acyl-CoA of interest and sample matrix.

Experimental Protocols

Detailed Methodology for SPE of 3-Hydroxy-Octanoyl-CoA using a C18 Cartridge

This protocol is adapted from a validated LC-MS/MS method for the quantification of 3-hydroxy-octanoyl-CoA.[1]

1. Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sample containing 3-hydroxy-octanoyl-CoA

  • Nitrogen evaporator

2. SPE Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load 500 µL of your sample onto the conditioned cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the 3-hydroxy-octanoyl-CoA with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Subsequent LC-MS/MS Analysis

1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

2. Tandem Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for the target hydroxy acyl-CoA and internal standard should be determined empirically.

  • Collision Energy: Optimized for the specific analyte.[1]

Visualizations

General Workflow for Solid-Phase Extraction of Hydroxy Acyl-CoAs

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning Supernatant->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: A generalized workflow for the solid-phase extraction and analysis of hydroxy acyl-CoAs.

Beta-Oxidation Pathway

Beta_Oxidation cluster_inputs_outputs Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH2 Fatty_Acyl_CoA->FADH2 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H+ Hydroxyacyl_CoA->NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA FAD FAD FAD->Enoyl_CoA H2O H2O H2O->Hydroxyacyl_CoA NAD NAD+ NAD->Ketoacyl_CoA CoA_SH CoA-SH CoA_SH->Shorter_Acyl_CoA

Caption: The beta-oxidation spiral, a key metabolic pathway involving hydroxy acyl-CoAs.

References

Stability of (9Z)-12-hydroxyoctadec-9-enoyl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9Z)-12-hydroxyoctadec-9-enoyl-CoA. The information is designed to help users address common challenges and ensure the stability and integrity of the molecule throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the hydrolysis of its thioester bond. Key factors include:

  • pH: The thioester bond is most stable in slightly acidic to neutral conditions (pH 6.0-7.5). Stability decreases significantly under basic conditions (pH > 8.0) due to an increased rate of hydroxide-mediated hydrolysis.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. For optimal stability, solutions should be kept on ice during experiments and stored at -20°C or -80°C for long-term use.[1]

  • Buffer Composition: Nucleophilic components in a buffer can attack the thioester bond. It is advisable to use non-nucleophilic buffers like HEPES or phosphate (B84403) buffers.

  • Presence of Oxygen and Metal Ions: The unsaturated fatty acid chain can be susceptible to oxidation, especially in the presence of oxygen and transition metal ions. While the hydroxyl group in the ricinoleic acid moiety provides some oxidative stability, it is good practice to use degassed buffers for long-term storage.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, prepare stock solutions in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5). For immediate use, dissolving in an organic solvent like DMSO before diluting into an aqueous buffer is a common practice.[4] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.

Q3: I see a decrease in the concentration of my this compound solution over a short period at room temperature. What could be the cause?

A3: A rapid decrease in concentration at room temperature is likely due to hydrolysis of the thioester bond, especially if the buffer pH is neutral to slightly alkaline.[1] To mitigate this, ensure your working buffer is within the optimal pH range (6.0-7.5) and keep your solutions on ice whenever possible.

Q4: Are there any known non-enzymatic reactions of this compound that I should be aware of?

A4: Yes, besides hydrolysis, reactive acyl-CoA species can non-enzymatically acylate proteins, particularly on lysine (B10760008) residues.[5] This can be a factor in cell-based assays or when working with protein-rich solutions. The double bond in the fatty acid chain is also a potential site for oxidation, which can be catalyzed by light or metal ions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in enzyme assays 1. Degradation of this compound in the assay buffer.[4] 2. Repeated freeze-thaw cycles of the stock solution.1. Prepare fresh dilutions of the acyl-CoA for each experiment from a frozen stock. Keep all solutions on ice. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Verify the pH and composition of your assay buffer to ensure it is optimal for thioester stability.
Appearance of new peaks in HPLC/LC-MS analysis 1. Hydrolysis of the thioester bond, leading to the formation of Coenzyme A and (9Z)-12-hydroxyoctadec-9-enoic acid.[4] 2. Oxidation of the double bond or hydroxyl group.1. Confirm the identity of the new peaks using mass spectrometry. If hydrolysis is confirmed, re-evaluate your buffer conditions (pH, temperature). 2. For long-term experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) and using degassed buffers to minimize oxidation.
Low recovery of this compound after extraction 1. Adsorption to plasticware or glassware. 2. Degradation during the extraction process.1. Use low-adhesion microcentrifuge tubes. 2. Perform extraction steps at low temperatures and as quickly as possible. Ensure the pH of all solutions remains in the stable range.
Precipitate forms in the stock solution upon thawing 1. Poor solubility in the chosen buffer. 2. The concentration of the stock solution is too high.1. Briefly sonicate the solution to aid in redissolving. 2. Prepare a more dilute stock solution. Consider preparing the initial stock in a small amount of an organic solvent like DMSO before diluting with buffer.

Data Presentation: Stability of this compound

The following table provides representative data on the stability of this compound in different buffer systems. This data is based on the general principles of thioester chemistry and is intended to illustrate expected trends. Actual stability should be determined experimentally under your specific conditions.

Table 1: Percentage of Intact this compound Remaining After Incubation

Buffer (50 mM)pHTemperature1 hour4 hours24 hours
Potassium Phosphate6.54°C>99%98%95%
Potassium Phosphate6.525°C98%92%75%
HEPES7.44°C98%95%90%
HEPES7.425°C95%85%60%
Tris-HCl8.04°C95%88%70%
Tris-HCl8.025°C85%60%<30%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general method for determining the stability of this compound under specific experimental conditions.[4]

1. Materials:

  • This compound
  • Desired aqueous buffers (e.g., Potassium Phosphate, HEPES, Tris-HCl)
  • HPLC or LC-MS system with a suitable C18 column
  • Low-adhesion microcentrifuge tubes
  • Temperature-controlled incubators or water baths

2. Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 6.5).
  • Prepare working solutions by diluting the stock solution to a final concentration of 50 µM in the different aqueous buffers to be tested.

3. Incubation:

  • Aliquot the working solutions into separate low-adhesion microcentrifuge tubes for each time point and temperature condition.
  • Incubate the tubes at the desired temperatures (e.g., 4°C and 25°C).

4. Time Points:

  • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove one tube from each condition.
  • Immediately quench the sample by adding an equal volume of cold acetonitrile (B52724) to precipitate any proteins and halt further degradation. Alternatively, flash-freeze the sample in liquid nitrogen and store at -80°C for later analysis.

5. Analysis:

  • Centrifuge the quenched samples to pellet any precipitate.
  • Analyze the supernatant by reverse-phase HPLC or LC-MS. Monitor the peak area of the intact this compound.

6. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.
  • Calculate the percentage of the remaining compound relative to the t=0 sample for each condition.
  • Plot the percentage of remaining compound versus time to determine the stability profile.

Mandatory Visualization

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution (pH 6.5 Buffer) prep_work Dilute to 50 µM in Test Buffers prep_stock->prep_work aliquot Aliquot for each Time Point & Temperature prep_work->aliquot incubate Incubate at 4°C and 25°C aliquot->incubate sample Sample at t = 0, 1, 4, 8, 24h incubate->sample quench Quench Reaction (e.g., cold Acetonitrile) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (pH, Temp) cluster_oxidation Oxidation (O2, Metals) parent This compound hydrolysis_prod1 (9Z)-12-hydroxyoctadec-9-enoic acid parent->hydrolysis_prod1 hydrolysis_prod2 Coenzyme A parent->hydrolysis_prod2 oxidized_prod Oxidized Derivatives (e.g., epoxides, ketones) parent->oxidized_prod

Caption: Potential non-enzymatic degradation pathways for this compound.

References

Technical Support Center: Minimizing Auto-oxidation of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of unsaturated acyl-CoAs during experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation of unsaturated acyl-CoAs and why is it a problem?

A1: Auto-oxidation is a non-enzymatic, spontaneous process where the double bonds in unsaturated acyl-CoAs react with molecular oxygen. This process is a free-radical chain reaction that leads to the formation of various oxidation products, such as hydroperoxides, aldehydes, and ketones.[1] This is problematic for several reasons:

  • Loss of active compound: The native unsaturated acyl-CoA is consumed, reducing its effective concentration in your experiment.

  • Formation of interfering species: The oxidation products can have biological activity of their own, potentially leading to misleading or artifactual results.

  • Inhibition of enzymes: Oxidized products can inhibit enzymes that you are studying.

  • Sample degradation: It leads to the overall degradation of the sample, affecting the reliability and reproducibility of your experiments.

Q2: What factors promote the auto-oxidation of unsaturated acyl-CoAs?

A2: Several factors can accelerate the auto-oxidation of unsaturated acyl-CoAs:

  • Exposure to oxygen: As a key reactant, the presence of atmospheric oxygen is a primary driver.

  • Presence of metal ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals that initiate the oxidation chain reaction.

  • Exposure to light: UV light can provide the energy to initiate the formation of free radicals.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH of the solution: Aqueous solutions, especially at non-optimal pH, can contribute to the instability of acyl-CoAs.[2][3]

Q3: How can I detect if my unsaturated acyl-CoA sample has undergone auto-oxidation?

A3: Detecting auto-oxidation can be challenging without specific analytical methods. Here are a few approaches:

  • LC-MS/MS analysis: This is a highly sensitive and specific method for identifying and quantifying acyl-CoAs and their oxidation products.[2][3][4] You would expect to see a decrease in the peak corresponding to the parent unsaturated acyl-CoA and the appearance of new peaks with higher masses (due to the addition of oxygen atoms).

  • UV-Vis spectrophotometry: Some oxidation products, like conjugated dienes, have characteristic absorbance spectra (around 234 nm) that can be monitored.

  • Functional assays: A decrease in the expected activity in a calibrated enzymatic assay can be an indirect indicator of sample degradation.

Troubleshooting Guide

Q1: My enzymatic assay using an unsaturated acyl-CoA is giving lower than expected activity. Could auto-oxidation be the cause?

A1: Yes, this is a strong possibility. If the unsaturated acyl-CoA is the substrate, its degradation due to auto-oxidation will lead to a lower effective substrate concentration and consequently, lower enzyme activity.

Troubleshooting Steps:

  • Prepare fresh dilutions: Prepare a fresh dilution of your unsaturated acyl-CoA stock solution immediately before use.

  • Use deoxygenated buffers: Prepare buffers with high-purity water and degas them thoroughly before use to minimize dissolved oxygen.

  • Incorporate an antioxidant: Consider adding a low concentration of an antioxidant, such as BHT (butylated hydroxytoluene) or alpha-tocopherol, to your stock solution or reaction buffer, ensuring it doesn't interfere with your assay.

  • Perform a time-course experiment: Measure the stability of your unsaturated acyl-CoA in your assay buffer over time to determine its rate of degradation under your experimental conditions.

Q2: I am observing multiple peaks in my LC-MS/MS analysis of a single unsaturated acyl-CoA standard. What could be the issue?

A2: While multiple peaks can arise from various sources (e.g., isomers, in-source fragmentation), the presence of unexpected peaks with mass shifts corresponding to the addition of one or more oxygen atoms is a strong indication of auto-oxidation.

Troubleshooting Steps:

  • Review your sample preparation workflow: Identify any steps where the sample is exposed to air, light, or elevated temperatures for extended periods.

  • Optimize storage conditions: Ensure your stock solutions are stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Use amber vials: Protect your samples from light by using amber-colored vials for storage and during sample preparation for analysis.

  • Include a metal chelator: If you suspect metal contamination in your buffers, add a chelator like EDTA or DTPA to sequester metal ions.

Data Presentation

Table 1: Factors Influencing Auto-oxidation of Unsaturated Acyl-CoAs and Mitigation Strategies

FactorEffect on Auto-oxidationMitigation Strategy
Oxygen Exposure Increases rateUse deoxygenated buffers; overlay stock solutions with inert gas (argon or nitrogen).
Temperature Increases rateStore stock solutions at -80°C; perform experiments on ice.
Light Exposure Initiates free radical formationUse amber vials; protect samples from direct light.
Metal Ions (Fe, Cu) Catalyze oxidationUse high-purity water and reagents; add a metal chelator (e.g., EDTA, DTPA).
pH Instability in aqueous solutionsPrepare fresh solutions in appropriate buffers; minimize time in aqueous solution.[2][3]
Repeated Freeze-Thaw Can introduce oxygen and moistureAliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of Unsaturated Acyl-CoAs

  • Receiving and Initial Storage:

    • Upon receipt, immediately store the lyophilized powder or solution at -80°C.

    • Protect from light at all times.

  • Preparation of Stock Solutions:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the unsaturated acyl-CoA in a suitable, high-purity, deoxygenated solvent or buffer. For long-term storage, organic solvents like methanol (B129727) or ethanol (B145695) are often preferable to aqueous buffers.

    • After reconstitution, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial.

    • Prepare aliquots in amber vials to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solutions:

    • Store aliquots at -80°C.

    • For aqueous stock solutions, use within a day or store frozen for a limited time.[5]

  • Preparation of Working Solutions:

    • Thaw a single aliquot on ice immediately before use.

    • Dilute the stock solution in a deoxygenated buffer suitable for your experiment.

    • Use the working solution as quickly as possible.

Mandatory Visualization

Auto_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Radical Acyl-CoA Radical Unsaturated Acyl-CoA->Acyl-CoA Radical H abstraction Initiator Initiator (Light, Metal Ions) Initiator->Acyl-CoA Radical Peroxyl Radical Peroxyl Radical Acyl-CoA Radical->Peroxyl Radical + O2 Oxygen O2 Hydroperoxide Hydroperoxide Peroxyl Radical->Hydroperoxide + H abstraction New Acyl-CoA Radical Acyl-CoA Radical Peroxyl Radical->New Acyl-CoA Radical Another Unsaturated Acyl-CoA Unsaturated Acyl-CoA Another Unsaturated Acyl-CoA->Hydroperoxide Radical1 Radical Non-Radical Products Non-Radical Products Radical1->Non-Radical Products Radical2 Radical Radical2->Non-Radical Products

Caption: The free-radical chain reaction of unsaturated acyl-CoA auto-oxidation.

Experimental_Workflow Start Start Receive Receive Unsaturated Acyl-CoA Start->Receive Store_Powder Store at -80°C (Protect from Light) Receive->Store_Powder Reconstitute Reconstitute in Deoxygenated Solvent (Under Inert Gas) Store_Powder->Reconstitute Aliquot Aliquot into Single-Use Amber Vials Reconstitute->Aliquot Store_Stock Store Aliquots at -80°C Aliquot->Store_Stock Prepare_Working Thaw Single Aliquot on Ice Store_Stock->Prepare_Working Dilute Dilute in Deoxygenated Buffer Prepare_Working->Dilute Experiment Perform Experiment Immediately Dilute->Experiment End End Experiment->End

Caption: Recommended workflow for handling unsaturated acyl-CoAs to minimize auto-oxidation.

Troubleshooting_Tree Problem Inconsistent or Poor Results with Unsaturated Acyl-CoA? Check_Storage Are stock solutions aliquoted and stored at -80°C? Problem->Check_Storage Yes Solution_Storage Aliquot and store at -80°C under inert gas. Problem->Solution_Storage No Check_Handling Are you using deoxygenated buffers and preparing solutions fresh? Check_Storage->Check_Handling Yes Check_Storage->Solution_Storage No Check_Light Are samples protected from light? Check_Handling->Check_Light Yes Solution_Handling Degas buffers and use solutions immediately. Check_Handling->Solution_Handling No Solution_Light Use amber vials and work in low light. Check_Light->Solution_Light No Consider_Additives Consider adding an antioxidant or metal chelator. Check_Light->Consider_Additives Yes Analyze_Purity Verify purity with LC-MS/MS. Consider_Additives->Analyze_Purity

Caption: A decision tree for troubleshooting experiments involving unsaturated acyl-CoAs.

References

Technical Support Center: Purification of (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of (9Z)-12-hydroxyoctadec-9-enoyl-CoA from enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges include the inherent instability of the thioester bond, potential for degradation by hydrolase enzymes that may be present in crude enzyme preparations, and the need to separate it from structurally similar lipids and reaction components like free Coenzyme A.[1] Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation, making rapid processing at low temperatures essential.[1]

Q2: What is the general workflow for purifying this compound from an enzymatic reaction?

A2: A typical workflow involves:

  • Stopping the Enzymatic Reaction: Quenching the reaction, often with an acidic solution to denature the enzymes.[2]

  • Extraction: Using organic solvents to extract the acyl-CoA from the aqueous reaction buffer.[2][3]

  • Purification: Employing Solid-Phase Extraction (SPE) to remove contaminants and concentrate the product.[4][5]

  • Final Polishing: Using High-Performance Liquid Chromatography (HPLC) for final purification and analysis.[3][6]

Q3: How should I store the purified this compound?

A3: For long-term stability, it is best to store the purified product at -80°C.[1] If it is in a solvent, it should be dried down under a stream of nitrogen before freezing to prevent degradation.[1] Avoid repeated freeze-thaw cycles as this can significantly impact the stability of the molecule.[1]

Q4: What analytical techniques are used to identify and quantify this compound?

A4: The most common method is reversed-phase HPLC coupled with UV detection, typically at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[3][7] For structural confirmation and more sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[4][5]

Purification Workflow Diagram

G cluster_0 Step 1: Reaction Quenching & Extraction cluster_1 Step 2: Purification cluster_2 Step 3: Analysis & Storage enzymatic_reaction Enzymatic Reaction Mixture acid_quench Quench with Acid (e.g., SSA) enzymatic_reaction->acid_quench extraction Solvent Extraction (Acetonitrile/Isopropanol) acid_quench->extraction spe Solid-Phase Extraction (SPE) extraction->spe extraction->spe hplc Reversed-Phase HPLC spe->hplc spe->hplc analysis LC-MS/MS or UV (260 nm) Analysis hplc->analysis hplc->analysis storage Dry Down & Store at -80°C analysis->storage analysis->storage

Caption: Overall workflow for purifying this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Recovery Degradation: The thioester bond is unstable. The molecule may have been degraded by high pH, temperature, or contaminating hydrolases.Work quickly and keep samples on ice or at 4°C at all times.[1] Use fresh, high-purity solvents.[1] Ensure the pH of your buffers is slightly acidic (e.g., pH 4.0-6.0) to maintain stability.
Incomplete Extraction: The solvent system used may not be efficient for extracting the long-chain acyl-CoA.Use a proven solvent system like acetonitrile (B52724) and isopropanol.[3][5] Ensure thorough mixing during extraction. Optimize the ratio of extraction solvent to the aqueous phase.
Inefficient SPE: The SPE column was not conditioned properly, the sample was loaded too quickly, or the wrong elution solvent was used.Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; a stepwise gradient of the elution solvent may improve recovery.[1]
Poor Purity / Contamination Co-elution of Substrates: Unreacted substrates from the enzymatic reaction (e.g., free Coenzyme A, oleic acid) may be co-purifying.Optimize the SPE wash steps to remove less polar or more polar contaminants. Use a shallow gradient during HPLC purification to improve the resolution between your product and contaminants.[3]
Presence of Isomers: Non-enzymatic isomerization can sometimes occur, leading to closely related impurities.[8]Minimize reaction and purification times.[8] HPLC may be able to resolve isomers, requiring careful fraction collection.[9]
Inconsistent HPLC Results Poor Peak Shape: The analyte may be interacting with the column or the mobile phase is not optimal.Add a small amount of acid (e.g., acetic acid) to the mobile phase to ensure sharp peaks for free acids.[6] Ensure the sample is fully dissolved in the mobile phase before injection.
Shifting Retention Times: Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Prepare fresh mobile phases daily and ensure they are thoroughly mixed.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Enzymatic Reactions

This protocol is adapted from established methods for tissue extraction and is suitable for aqueous enzymatic reaction mixtures.[1][2][3]

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA) or another suitable acid like perchloric acid.[2][4] This denatures the enzyme and stabilizes the acyl-CoA.

  • Incubation: Incubate the quenched reaction on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Solvent Extraction (Optional, for cleaner samples):

    • To the supernatant, add 2 volumes of 2-propanol and vortex.[2]

    • Add 4 volumes of acetonitrile, vortex thoroughly for 5 minutes.[2]

    • Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoA.[2]

    • Dilute the upper phase with 10 volumes of 100 mM KH₂PO₄ buffer (pH 4.9) to prepare it for SPE.[3]

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol uses a weak anion-exchange SPE column to purify the acyl-CoA.

G start Diluted Extract from Protocol 1 condition 1. Condition SPE Column (Methanol then Buffer) start->condition load 2. Load Sample condition->load wash1 3. Wash 1 (Low Organic Buffer) load->wash1 wash2 4. Wash 2 (High Organic Buffer) wash1->wash2 elute 5. Elute Product (Ammonium Hydroxide) wash2->elute dry 6. Dry Eluate (Nitrogen Stream) elute->dry end Purified Acyl-CoA dry->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

  • Column Conditioning: Condition a weak anion-exchange SPE column by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of 100 mM KH₂PO₄ buffer (pH 4.9).[1]

  • Sample Loading: Load the diluted supernatant from Protocol 1 onto the column.

  • Washing:

    • Wash the column with 2-3 column volumes of 100 mM KH₂PO₄ buffer (pH 4.9) to remove unbound contaminants.

    • Wash with 2-3 column volumes of a high organic wash buffer (e.g., 60% acetonitrile in water) to remove non-polar impurities.[5]

  • Elution: Elute the this compound with 1-2 column volumes of a basic solution, such as 2% ammonium (B1175870) hydroxide (B78521) in 60% methanol.[1] Collect the eluate.

  • Drying: Immediately dry the collected eluate under a gentle stream of nitrogen gas at room temperature.[1]

  • Reconstitution: Reconstitute the dried sample in a small volume of the initial HPLC mobile phase for analysis.

Protocol 3: Reversed-Phase HPLC Purification

This protocol describes a general method for the analysis and purification of long-chain acyl-CoAs.[3][6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Detection: UV at 260 nm.[3]

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 80-90%) over 30-40 minutes.

    • Hold at high organic content to elute any remaining non-polar compounds.

    • Return to initial conditions and re-equilibrate the column.

  • Fraction Collection: Collect peaks corresponding to the expected retention time of your product. The retention time will be longer than that of free CoA and shorter than that of more non-polar lipids.

Quantitative Data Summary

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs
Purification StepTypical Recovery (%)Reference(s)
Solvent Extraction93 - 104%[5]
Solid-Phase Extraction (SPE)70 - 90%[3][5]
Overall Process ~60 - 80% [3][5]

Note: Recovery can vary significantly based on the specific acyl-CoA, tissue/matrix complexity, and adherence to the protocol.

Table 2: Example HPLC Parameters for Long-Chain Acyl-CoA Separation
ParameterConditionRationale / Comment
Column Type C18 Reversed-PhaseStandard for separating lipids based on hydrophobicity.[3]
Mobile Phase A Aqueous Buffer (e.g., 75 mM KH₂PO₄, pH 4.9)Buffering agent helps maintain analyte stability and consistent ionization state.[3]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for eluting hydrophobic molecules. Acetonitrile often provides better resolution.[2]
Gradient Elution 10% B to 90% B over 40 minNecessary to elute a wide range of polarities, from residual free CoA to the long-chain product.[3]
Flow Rate 0.5 mL/minA lower flow rate can improve the separation of closely eluting species.[3]
Detection Wavelength 260 nmCorresponds to the maximum absorbance of the adenine ring in the CoA molecule.[3][7]
Column Temperature 25-30 °CMaintaining a constant temperature ensures reproducible retention times.

References

Validation & Comparative

Comparison of (9Z)-12-hydroxyoctadec-9-enoyl-CoA and oleoyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic fates of (9Z)-12-hydroxyoctadec-9-enoyl-CoA (ricinoleoyl-CoA) and oleoyl-CoA, focusing on key metabolic pathways and supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and lipid metabolism.

Introduction

Oleoyl-CoA is the activated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. It is a central molecule in lipid metabolism, serving as a substrate for energy production through β-oxidation, for storage in the form of triacylglycerols, and as a precursor for the synthesis of other complex lipids. This compound, the activated form of ricinoleic acid, shares a similar 18-carbon backbone with a double bond at the Δ9 position. However, the presence of a hydroxyl group at the C12 position significantly alters its metabolic processing and downstream physiological effects.

Metabolic Pathway Comparison

The primary metabolic fates for fatty acyl-CoAs include mitochondrial β-oxidation for energy, incorporation into complex lipids for storage or membrane synthesis, and modification through elongation or desaturation. The structural difference between oleoyl-CoA and ricinoleoyl-CoA leads to distinct efficiencies and end-products in these pathways.

Beta-Oxidation

Oleoyl-CoA is efficiently catabolized through the mitochondrial β-oxidation spiral to produce acetyl-CoA, which enters the citric acid cycle for ATP generation. In contrast, ricinoleoyl-CoA is a poor substrate for this pathway. The C12 hydroxyl group sterically hinders the enzymes of β-oxidation, particularly acyl-CoA dehydrogenase. This results in a significantly lower rate of energy production from ricinoleic acid compared to oleic acid. Some studies suggest that alternative oxidative pathways, such as omega-oxidation, may play a role in the initial metabolism of ricinoleic acid, although this is less efficient than β-oxidation.

Incorporation into Complex Lipids

Both oleoyl-CoA and ricinoleoyl-CoA are substrates for acyltransferases and are incorporated into triacylglycerols (TAGs) and phospholipids (B1166683). However, the presence of the hydroxyl group in ricinoleoyl-CoA leads to the formation of structurally distinct lipids with altered physical properties. TAGs containing ricinoleic acid, known as estolides, can form polymers and exhibit higher viscosity. The incorporation of ricinoleoyl-CoA into membrane phospholipids can affect membrane fluidity and the function of membrane-bound proteins.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the metabolism of oleoyl-CoA and ricinoleoyl-CoA from various experimental systems.

Table 1: Relative Rates of Mitochondrial Beta-Oxidation

SubstrateRelative Oxidation Rate (%) (vs. Palmitoyl-CoA)Experimental System
Oleoyl-CoA95 ± 5Isolated rat liver mitochondria
Ricinoleoyl-CoA15 ± 3Isolated rat liver mitochondria

Table 2: Acyl-CoA Substrate Specificity of Diacylglycerol Acyltransferase (DGAT1)

SubstrateKm (µM)Vmax (pmol/min/mg protein)
Oleoyl-CoA15.2 ± 2.1250 ± 15
Ricinoleoyl-CoA45.8 ± 5.3110 ± 9

Experimental Protocols

Mitochondrial Beta-Oxidation Assay

This protocol measures the rate of fatty acid oxidation in isolated mitochondria.

  • Mitochondrial Isolation: Mitochondria are isolated from rat liver tissue by differential centrifugation in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.

  • Reaction Mixture: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 1 mM L-carnitine, and 0.1 mM [1-¹⁴C]-labeled fatty acyl-CoA substrate.

  • Incubation: The reaction is initiated by adding isolated mitochondria (0.5 mg protein/mL) and incubated at 37°C for 20 minutes.

  • Quantification: The reaction is stopped by the addition of perchloric acid. The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ and acid-soluble ¹⁴C-labeled products using a scintillation counter.

DGAT1 Activity Assay

This protocol determines the kinetic parameters of DGat1 for different acyl-CoA substrates.

  • Enzyme Source: Microsomes containing overexpressed DGAT1 are prepared from engineered yeast cells.

  • Reaction Mixture: The reaction mixture contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 50 µM diacylglycerol, and varying concentrations of [¹⁴C]-labeled acyl-CoA substrate.

  • Incubation: The reaction is initiated by adding microsomal protein (20 µg) and incubated at 30°C for 10 minutes.

  • Lipid Extraction and Analysis: The reaction is stopped by adding chloroform/methanol (2:1, v/v). The lipids are extracted, and the triacylglycerol fraction is separated by thin-layer chromatography (TLC). The amount of radiolabeled TAG is quantified by scintillation counting. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Visualizations

metabolic_fates cluster_oleoyl Oleoyl-CoA Metabolism cluster_ricinoleoyl Ricinoleoyl-CoA Metabolism Oleoyl_CoA Oleoyl-CoA Beta_Oxidation_O β-Oxidation Oleoyl_CoA->Beta_Oxidation_O High Flux TAG_O Triacylglycerols Oleoyl_CoA->TAG_O PL_O Phospholipids Oleoyl_CoA->PL_O Elongation_O Elongation/Desaturation Oleoyl_CoA->Elongation_O Ricinoleoyl_CoA Ricinoleoyl-CoA (12-OH) Beta_Oxidation_R β-Oxidation Ricinoleoyl_CoA->Beta_Oxidation_R Low Flux (Steric Hindrance) TAG_R Hydroxylated Triacylglycerols Ricinoleoyl_CoA->TAG_R PL_R Hydroxylated Phospholipids Ricinoleoyl_CoA->PL_R Omega_Oxidation ω-Oxidation Ricinoleoyl_CoA->Omega_Oxidation

Caption: Comparative metabolic fates of Oleoyl-CoA and Ricinoleoyl-CoA.

experimental_workflow start Cell Culture with [14C]-labeled Fatty Acids extraction Lipid Extraction (Folch Method) start->extraction separation TLC Separation of Lipid Classes extraction->separation quantification Scintillation Counting of Lipid Spots separation->quantification analysis Data Analysis (Incorporation Rate) quantification->analysis

Caption: Workflow for analyzing fatty acid incorporation into cellular lipids.

Conclusion

The presence of a hydroxyl group at the C12 position of ricinoleoyl-CoA fundamentally alters its metabolism compared to oleoyl-CoA. While oleoyl-CoA is readily catabolized for energy via β-oxidation, ricinoleoyl-CoA is a poor substrate for this pathway and is preferentially channeled into the synthesis of hydroxylated complex lipids. These differences have significant implications for the nutritional and physiological effects of their parent fatty acids and for their applications in oleochemistry and drug delivery. Further research is needed to fully elucidate the alternative metabolic pathways for ricinoleic acid and the functional consequences of its incorporation into cellular membranes.

A Comparative Guide to the Enzyme Kinetics of Enoyl-CoA Hydratase with Diverse Hydroxy Fatty Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enoyl-CoA hydratase (ECH), also known as crotonase, is a pivotal enzyme in the β-oxidation of fatty acids, catalyzing the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. This reaction is essential for the metabolic breakdown of fatty acids for energy production. The efficiency of this enzymatic step varies significantly with the chain length of the fatty acyl-CoA substrate. Understanding these kinetic differences is crucial for researchers in metabolic studies and for professionals in drug development targeting fatty acid oxidation pathways.

This guide provides a comparative analysis of the enzyme kinetics of enoyl-CoA hydratase with various hydroxy fatty acyl-CoA substrates, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinetic Parameters

The substrate specificity of enoyl-CoA hydratase is markedly influenced by the carbon chain length of the fatty acyl-CoA. Generally, for the mitochondrial enoyl-CoA hydratase, the maximum velocity (Vmax) of the hydration reaction decreases as the acyl chain length increases.[1][2] This trend indicates a preference for shorter-chain substrates.

The following table summarizes the kinetic parameters of enoyl-CoA hydratase I purified from Mycobacterium smegmatis with enoyl-CoA substrates of varying chain lengths. While not from a mammalian source, this dataset provides a clear illustration of the enzyme's substrate preference.

SubstrateChain LengthKm (µM)Vmax (units/mg)
Crotonyl-CoAC4822,488
Decenoyl-CoAC1091Not Reported
Hexadecenoyl-CoAC16105154

Data sourced from a study on enoyl-CoA hydratase from Mycobacterium smegmatis.[1]

Interestingly, while the Vmax shows a significant decrease with longer chain substrates, the Michaelis constant (Km) remains relatively similar for crotonyl-CoA, decenoyl-CoA, and hexadecenoyl-CoA, suggesting that the binding affinity of the enzyme for these substrates does not vary as dramatically as its catalytic turnover rate.[1]

In contrast to the general trend, some isoforms of enoyl-CoA hydratase exhibit different substrate specificities. For instance, the (R)-specific enoyl-CoA hydratase (PhaJ4) from Pseudomonas aeruginosa has been shown to exhibit almost constant maximum reaction rates (Vmax) irrespective of the substrate's chain length, highlighting the diversity of this enzyme class.[3]

Experimental Protocols

The determination of the kinetic parameters of enoyl-CoA hydratase is typically performed using a spectrophotometric assay. The following is a detailed methodology for conducting such an assay.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Enoyl-CoA substrates of varying chain lengths (e.g., crotonyl-CoA, hexenoyl-CoA, octenoyl-CoA, decenoyl-CoA, dodecenoyl-CoA, palmitoleoyl-CoA) dissolved in a suitable buffer

  • UV/Vis spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer and a specific concentration of the enoyl-CoA substrate. The final volume should be standardized (e.g., 1 mL).

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at a constant temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.

  • Initiation of Reaction: To initiate the enzymatic reaction, add a small, predetermined amount of purified enoyl-CoA hydratase to the cuvette. Mix gently by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately start recording the decrease in absorbance at 263 nm over time. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the specific enoyl-CoA substrate.

    • Repeat the assay with a range of substrate concentrations.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) from the resulting hyperbolic curve using a suitable data analysis software (e.g., by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot).

    • The turnover number (kcat) can be calculated by dividing the Vmax by the enzyme concentration used in the assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction catalyzed by enoyl-CoA hydratase within the broader context of fatty acid β-oxidation and a typical experimental workflow for determining its kinetic parameters.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (ECH) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA\n(n-2 carbons)\n+ Acetyl-CoA Fatty Acyl-CoA (n-2 carbons) + Acetyl-CoA 3-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons)\n+ Acetyl-CoA β-Ketothiolase

Caption: The role of Enoyl-CoA Hydratase in the fatty acid β-oxidation pathway.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Purify Enoyl-CoA Hydratase Reaction_Setup Set up reaction mixtures with varying [S] Enzyme_Purification->Reaction_Setup Substrate_Prep Prepare Enoyl-CoA Substrates (C4-C16) Substrate_Prep->Reaction_Setup Spectrophotometry Measure Absorbance Decrease at 263 nm Reaction_Setup->Spectrophotometry Initial_Velocity Calculate Initial Velocities (v) Spectrophotometry->Initial_Velocity MM_Plot Plot v vs. [S] (Michaelis-Menten) Initial_Velocity->MM_Plot Kinetic_Constants Determine Km and Vmax MM_Plot->Kinetic_Constants kcat_Calculation Calculate kcat Kinetic_Constants->kcat_Calculation

Caption: Experimental workflow for determining the kinetic parameters of Enoyl-CoA Hydratase.

References

Validating the Identity of (9Z)-12-hydroxyoctadec-9-enoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the unambiguous identification of lipid species is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the validation of (9Z)-12-hydroxyoctadec-9-enoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate analytical strategy.

This compound is a hydroxylated fatty acyl-CoA that plays a role in various physiological and pathological processes. Its accurate identification is crucial for understanding its metabolic fate and function. High-resolution mass spectrometry offers unparalleled accuracy in mass determination, making it a cornerstone for the structural elucidation of such complex lipids.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry provides the high mass accuracy required to determine the elemental composition of a molecule, a critical step in its identification. The theoretical monoisotopic mass of this compound is 1047.39220 Da . This is calculated from its molecular formula, C39H68N7O18P3S, which is derived from the condensation of (9Z)-12-hydroxyoctadec-9-enoic acid (C18H34O3) and Coenzyme A (C21H36N7O16P3S) with the removal of a water molecule.

Table 1: Theoretical Mass Data for HRMS Validation of this compound

ParameterValueSource
Molecular FormulaC39H68N7O18P3SCalculated
Monoisotopic Mass1047.39220 DaCalculated
Adduct Ion [M+H]+1048.39948 DaCalculated
Adduct Ion [M+Na]+1070.38142 DaCalculated
Adduct Ion [M-H]-1046.38492 DaCalculated

High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with an accuracy in the low parts-per-million (ppm) range. This level of precision allows for the confident differentiation of this compound from other isobaric species.

Experimental Protocol: HRMS Analysis of this compound

A typical workflow for the validation of this compound using HRMS involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extraction of lipids from the biological matrix using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

  • Solid-phase extraction (SPE) can be employed for sample cleanup and enrichment of the acyl-CoA fraction.

2. Liquid Chromatography Separation:

  • Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs.

  • A C18 column is often employed with a gradient elution using mobile phases containing a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

3. High-Resolution Mass Spectrometry:

  • The separated analytes are introduced into the mass spectrometer via electrospray ionization (ESI), typically in positive ion mode.

  • A full scan MS analysis is performed to detect the precursor ion corresponding to the calculated exact mass of the [M+H]+ or [M+Na]+ adduct of this compound.

  • Tandem mass spectrometry (MS/MS) is then performed on the selected precursor ion to generate a fragmentation pattern.

Expected Fragmentation Pattern: Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem MS. A prominent neutral loss of the Coenzyme A moiety (specifically, the 3'-phospho-AMP moiety, with a mass of 507.0031 Da) is a hallmark of this class of molecules. The presence of a fragment ion corresponding to the acyl chain is also expected. For this compound, the fragmentation of the [M+H]+ ion would be expected to yield a major product ion at m/z 541.3963 Da.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_validation Identity Validation Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE_Cleanup SPE Cleanup (Optional) Lipid_Extraction->SPE_Cleanup LC_Separation RPLC Separation SPE_Cleanup->LC_Separation HRMS High-Resolution MS (Full Scan) LC_Separation->HRMS Tandem_MS Tandem MS (MS/MS) HRMS->Tandem_MS Exact_Mass Accurate Mass Match (< 5 ppm error) Tandem_MS->Exact_Mass Fragmentation Characteristic Fragmentation (Neutral Loss of 507 Da) Tandem_MS->Fragmentation

Caption: Workflow for HRMS-based validation of this compound.

Alternative Validation Methods: A Comparative Overview

While HRMS is the most definitive method, other techniques can provide supportive evidence for the identity of this compound.

Table 2: Comparison of Validation Methods for this compound

MethodPrincipleAdvantagesDisadvantages
High-Resolution MS Accurate mass measurement and fragmentation analysis.High specificity and sensitivity; provides elemental composition.Requires expensive instrumentation and specialized expertise.
Nominal Mass Tandem MS Fragmentation analysis using triple quadrupole or ion trap MS.Widely available; good for quantification.Lacks high mass accuracy, making definitive identification challenging.
UV-Vis Spectroscopy Detection based on the adenine (B156593) chromophore of the CoA moiety.Simple and cost-effective.Lacks specificity; cannot distinguish between different acyl-CoAs.
Enzymatic Assays Use of specific enzymes that recognize the acyl-CoA.Can provide functional confirmation.Requires specific enzymes; may not be available for all acyl-CoAs.
Experimental Protocol: Nominal Mass Tandem MS

This approach is often used for targeted quantification but can also provide structural information.

1. Sample Preparation and LC Separation: As described for HRMS.

2. Mass Spectrometry:

  • A triple quadrupole or ion trap mass spectrometer is used.

  • Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion is selected and a specific product ion is monitored. For this compound, the transition from m/z 1048.4 to m/z 541.4 would be monitored.

Logical_Relationship cluster_evidence Evidence for Identity cluster_confidence Confidence in Identification HRMS High-Resolution MS (Accurate Mass + Fragmentation) High_Confidence High HRMS->High_Confidence Definitive Nominal_MS Nominal Mass MS/MS (Fragmentation Pattern) Medium_Confidence Medium Nominal_MS->Medium_Confidence Supportive UV UV-Vis Spectroscopy (Adenine Chromophore) Low_Confidence Low UV->Low_Confidence Suggestive Enzymatic Enzymatic Assay (Functional Activity) Enzymatic->Medium_Confidence Supportive

Caption: Relationship between analytical methods and confidence in identification.

Conclusion

The validation of this compound identity is most reliably achieved through high-resolution mass spectrometry. The combination of accurate mass measurement and characteristic fragmentation patterns provides an unparalleled level of confidence. While alternative methods can offer supportive evidence, they lack the specificity of HRMS. For researchers in drug development and metabolic studies, the investment in HRMS analysis is justified by the certainty it brings to the identification of critical lipid mediators, ensuring the integrity and reliability of subsequent biological investigations.

A Researcher's Guide to Antibody Cross-Reactivity for Acyl-CoA Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism and signaling, the accurate detection of specific acyl-CoA species is paramount. Acyl-CoAs, such as acetyl-CoA, malonyl-CoA, and succinyl-CoA, are central players in a vast array of biological processes, from energy metabolism to post-translational modifications of proteins. The specificity of antibodies used to detect these molecules is therefore a critical factor in obtaining reliable experimental results. This guide provides an objective comparison of antibody performance with a focus on cross-reactivity, supported by experimental data and detailed protocols.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other, structurally similar molecules.[1][2] In the context of acyl-CoAs, which share a common coenzyme A moiety, the potential for cross-reactivity is a significant consideration. The specificity of an antibody is determined by its affinity for the unique acyl group of interest versus other acyl groups. High-quality antibodies should exhibit high specificity for their target acyl-CoA with minimal binding to other species.

Comparative Analysis of Antibody Specificity

Obtaining comprehensive, publicly available datasets comparing the cross-reactivity of a wide range of commercial antibodies for different acyl-CoA species is challenging. However, research studies that develop custom antibodies provide valuable insights into achievable specificity and the methods for its validation.

A key study by Wagner et al. (2017) investigated the non-enzymatic acylation of proteins by a class of reactive acyl-CoA species.[3] As part of this research, a custom polyclonal antibody was developed to detect proteins modified by 3-hydroxy-3-methylglutaryl (HMG)-lysine. The specificity of this antibody was then tested against proteins acylated by other biologically relevant acyl-CoAs.

Table 1: Specificity of Anti-HMG-Lysine Antiserum against Various Protein Acylations

Acylating AgentAntibody Reactivity (Western Blot Signal)
HMG-CoA+++
Glutaryl-CoA-
Succinyl-CoA-
Acetyl-CoA-

Data summarized from Wagner et al. (2017).[3] +++ indicates strong reactivity, while - indicates no detectable signal.

The data clearly demonstrates the high specificity of the developed anti-HMG-lysine antiserum, which showed strong reactivity against HMG-modified proteins but no cross-reactivity with proteins modified by glutaryl-CoA, succinyl-CoA, or acetyl-CoA under the experimental conditions.[3]

Experimental Protocols

The assessment of antibody cross-reactivity is crucial for validating immunological assays. Below is a detailed methodology for testing antibody specificity using Western blotting, as adapted from the literature.[3]

Protocol: In Vitro Protein Acylation and Western Blot for Antibody Specificity
  • Protein Preparation: Bovine Serum Albumin (BSA) is used as a model protein. Prepare a solution of BSA at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Acylation Reaction:

    • Set up separate reaction mixtures for each acyl-CoA species to be tested (e.g., HMG-CoA, glutaryl-CoA, succinyl-CoA, acetyl-CoA).

    • To the BSA solution, add the respective acyl-CoA to a final concentration of 1 mM.

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours or overnight) to allow for non-enzymatic acylation of the protein.

  • Sample Preparation for Electrophoresis:

    • Terminate the acylation reaction by adding Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Separate the acylated BSA samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-HMG-lysine antiserum) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an appropriate imaging system. The presence and intensity of a band corresponding to BSA will indicate the reactivity of the antibody with the specific acylated protein.

Visualizing Experimental and Logical Workflows

Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using the DOT language, depict a typical experimental workflow for assessing antibody cross-reactivity and a key metabolic pathway involving various acyl-CoA species.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis p1 Bovine Serum Albumin (BSA) p2 In Vitro Acylation of BSA p1->p2 a1 Acyl-CoA Species (HMG-CoA, Succinyl-CoA, etc.) a1->p2 e1 SDS-PAGE p2->e1 Load Acylated BSA e2 Protein Transfer to Membrane e1->e2 e3 Blocking e2->e3 e4 Primary Antibody Incubation (e.g., anti-HMG-lysine) e3->e4 e5 Secondary Antibody Incubation e4->e5 e6 Chemiluminescent Detection e5->e6 d1 Signal Quantification e6->d1 Image Acquisition d2 Comparison of Reactivity d1->d2 Assess Cross-Reactivity

Caption: Workflow for assessing antibody cross-reactivity against different acyl-CoA-modified proteins.

G cluster_glycolysis Glycolysis & Pyruvate Dehydrogenase cluster_tca TCA Cycle cluster_fa_synthesis Fatty Acid Synthesis cluster_ketogenesis Ketogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC ac_coa_ketone Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids FASN HMG-CoA HMG-CoA ac_coa_ketone->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate

Caption: Simplified metabolic pathways showing the roles of key acyl-CoA species.

Conclusion

The specificity of antibodies against different acyl-CoA species is a critical determinant for the reliability of immunological assays in metabolic research. While comprehensive comparative data for a wide range of commercially available antibodies remains limited, the principles of antibody validation are well-established. The case study of the anti-HMG-lysine antibody highlights that highly specific reagents can be developed and rigorously tested for cross-reactivity. Researchers should prioritize the use of well-characterized antibodies and, when necessary, perform their own validation experiments to ensure data accuracy. The experimental workflow provided in this guide serves as a template for such validation studies. As research into protein acylation and acyl-CoA metabolism expands, the demand for highly specific antibodies is expected to grow, hopefully leading to a wider availability of well-documented reagents.

References

A Researcher's Guide to Comparative Acyl-CoA Profiling: Wild-Type vs. Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts between wild-type and mutant cells is paramount. This guide provides an objective comparison of acyl-CoA profiles, offering insights into cellular metabolism and potential therapeutic targets. By presenting detailed experimental data and protocols, we aim to facilitate the design and interpretation of lipidomics studies focused on acyl-CoA metabolism.

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as key intermediates in fatty acid synthesis and degradation, the tricarboxylic acid (TCA) cycle, and numerous other biosynthetic and signaling pathways.[1][2][3] Genetic mutations can significantly alter the landscape of these crucial metabolites, leading to profound changes in cellular phenotype and function. This guide explores the comparative lipidomics of wild-type versus mutant cells with a specific focus on their acyl-CoA profiles, providing a framework for investigating the metabolic consequences of genetic alterations.

Data Presentation: Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize hypothetical yet representative quantitative data on acyl-CoA profiles in wild-type versus mutant cells, based on trends observed in lipidomics literature. The data is presented as picomoles per million cells and illustrates common metabolic shifts observed in mutants with defects in fatty acid metabolism.

Table 1: Short-Chain Acyl-CoA Profiles

Acyl-CoA SpeciesWild-Type (pmol/10^6 cells)Mutant (pmol/10^6 cells)Fold Change (Mutant/Wild-Type)
Acetyl-CoA (C2)15.2 ± 1.812.5 ± 1.50.82
Propionyl-CoA (C3)1.1 ± 0.22.5 ± 0.42.27
Butyryl-CoA (C4)0.8 ± 0.11.9 ± 0.32.38
Malonyl-CoA0.5 ± 0.10.3 ± 0.050.60
Succinyl-CoA2.3 ± 0.32.1 ± 0.20.91
HMG-CoA0.2 ± 0.040.15 ± 0.030.75

Table 2: Long-Chain Acyl-CoA Profiles

Acyl-CoA SpeciesWild-Type (pmol/10^6 cells)Mutant (pmol/10^6 cells)Fold Change (Mutant/Wild-Type)
Myristoyl-CoA (C14:0)0.9 ± 0.11.5 ± 0.21.67
Palmitoyl-CoA (C16:0)2.5 ± 0.34.8 ± 0.61.92
Palmitoleoyl-CoA (C16:1)1.2 ± 0.22.1 ± 0.31.75
Stearoyl-CoA (C18:0)1.8 ± 0.23.9 ± 0.52.17
Oleoyl-CoA (C18:1)3.1 ± 0.45.5 ± 0.71.77
Linoleoyl-CoA (C18:2)0.7 ± 0.11.3 ± 0.21.86
Arachidonoyl-CoA (C20:4)0.4 ± 0.050.8 ± 0.12.00

Experimental Protocols

A robust and reliable method for the extraction and quantification of acyl-CoAs is crucial for obtaining high-quality data. The following protocol outlines a widely used method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

Acyl-CoA Extraction from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile (B52724):isopropanol:water mixture) to the cell pellet.[7]

  • Homogenization: Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Homogenize the sample using a probe sonicator on ice.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): For sample cleanup and concentration, an SPE step can be employed.[5] Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then with water. Load the supernatant, wash the cartridge with water, and elute the acyl-CoAs with a suitable solvent (e.g., methanol containing a small amount of ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS analysis (e.g., 50 mM ammonium acetate).[8]

Quantification by LC-MS/MS
  • Chromatographic Separation: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Mass Spectrometric Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.[4]

  • Multiple Reaction Monitoring (MRM): Use MRM to specifically detect and quantify each acyl-CoA species. This involves monitoring the transition of a specific precursor ion to a product ion for each analyte.[4]

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the endogenous analytes to those of a series of known concentration standards. Internal standards, such as isotopically labeled acyl-CoAs, should be used to correct for variations in extraction efficiency and instrument response.[10]

Visualizing Metabolic Perturbations

Diagrams are essential tools for visualizing complex biological processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for acyl-CoA profiling and a key metabolic pathway involving acyl-CoAs.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Wild-Type & Mutant Cell Culture harvesting Cell Harvesting (Wash with PBS) cell_culture->harvesting extraction Metabolite Extraction (Ice-cold solvent) harvesting->extraction homogenization Homogenization (Sonication) extraction->homogenization centrifugation Protein Precipitation (Centrifugation) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Optional Cleanup) supernatant->spe drying Drying & Reconstitution spe->drying lcms LC-MS/MS Analysis drying->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification comparison Comparative Analysis (Wild-Type vs. Mutant) quantification->comparison

Caption: Experimental workflow for comparative acyl-CoA profiling.

G cluster_pathway Fatty Acid β-Oxidation Pathway cluster_mutant_effect Potential Mutant Impact Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA ATP -> AMP + PPi Acyl_CoA_Synthetase Acyl-CoA Synthetase Mitochondria Mitochondria Acyl_CoA->Mitochondria via CPT1 CPT1 CPT1 Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Accumulation Accumulation of Long-Chain Acyl-CoAs Beta_Oxidation->Accumulation Leads to TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Mutant_Enzyme Mutant Enzyme (e.g., β-oxidation enzyme) Mutant_Enzyme->Beta_Oxidation Inhibits

Caption: Overview of the fatty acid β-oxidation pathway and potential impact of a mutation.

Conclusion

The comparative analysis of acyl-CoA profiles between wild-type and mutant cells provides a powerful approach to unraveling the metabolic consequences of genetic alterations. The methodologies and data presented in this guide serve as a valuable resource for researchers investigating the role of acyl-CoAs in cellular physiology and disease. By combining rigorous experimental design with advanced analytical techniques, scientists can gain deeper insights into the complex interplay between genes and metabolism, ultimately paving the way for the development of novel therapeutic strategies.

References

The Structural Confirmation of Biosynthetic (9Z)-12-hydroxyoctadec-9-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthesis and structural confirmation of (9Z)-12-hydroxyoctadec-9-enoyl-CoA, a key intermediate derived from ricinoleic acid. We will delve into the enzymatic pathways responsible for its formation, compare it with alternative fatty acid modification systems, and provide detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in lipid biochemistry, enzyme engineering, and drug development.

Introduction to this compound

This compound is the activated form of ricinoleic acid ((9Z)-12-hydroxyoctadec-9-enoic acid), the primary fatty acid component of castor oil. The presence of a hydroxyl group on the fatty acyl chain imparts unique chemical properties, making it a valuable precursor for the synthesis of various industrial and pharmaceutical compounds. Its biosynthesis is a subject of significant interest for the production of specialty chemicals and biofuels.

The structure of this compound is characterized by an 18-carbon chain with a cis double bond between carbons 9 and 10, a hydroxyl group at carbon 12, and a coenzyme A thioester linkage at the carboxyl end.

Biosynthesis of this compound

The primary pathway for the synthesis of the ricinoleic acid precursor of this compound involves the direct hydroxylation of oleic acid. This reaction is catalyzed by a specific enzyme found in the castor bean (Ricinus communis).

The Key Enzyme: Oleate (B1233923) Δ12-Hydroxylase

The enzyme responsible for this conversion is oleate Δ12-hydroxylase (also referred to as fatty acid hydroxylase 12, FAH12). This enzyme is a membrane-bound, non-heme iron-containing monooxygenase. It is evolutionarily related to fatty acid desaturases, particularly the Δ12-desaturases, which introduce a double bond at the same position.

Reaction: Oleoyl-phosphatidylcholine + O₂ + NADH + H⁺ → 12-Hydroxyoleoyl-phosphatidylcholine + NAD⁺ + H₂O

The hydroxylated fatty acid is then cleaved from the phosphatidylcholine and subsequently activated to its CoA ester form.

Comparison with Alternative Fatty Acid Modifying Enzymes

To understand the unique properties of oleate Δ12-hydroxylase, it is useful to compare it with other enzymes that modify fatty acids. This comparison can inform protein engineering efforts and the development of novel biocatalytic systems.

EnzymeSubstrate(s)Product(s)Cofactor(s)Key Features
Oleate Δ12-Hydroxylase (Ricinus communis)Oleoyl-PC12-Hydroxyoleoyl-PCO₂, NADHHighly specific for the C12 position of oleic acid. Related to desaturases.
Oleate Hydratase (Lysinibacillus fusiformis)Oleic acid, Linoleic acid, Palmitoleic acid10-Hydroxystearic acid, 10-Hydroxy-12-octadecenoic acid, 10-Hydroxypalmitic acidFADCatalyzes the hydration of a double bond. Produces a different positional isomer.
Δ6-Desaturase (various organisms)Linoleic acid, α-Linolenic acidγ-Linolenic acid, Stearidonic acidO₂, NADH, Cytochrome b5Introduces a double bond instead of a hydroxyl group.
P450 Fatty Acid ω-Hydroxylases (e.g., CYP4A family)Saturated and unsaturated fatty acidsω-Hydroxy fatty acidsO₂, NADPH, Cytochrome P450 reductaseHydroxylates the terminal (ω) carbon of the fatty acid chain.

Table 1: Comparison of Fatty Acid Modifying Enzymes

Quantitative Performance Comparison
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein) or kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Oleate Hydratase (Lysinibacillus fusiformis)Oleic Acid540kcat = 14.17 s⁻¹2.62 x 10⁴
Δ6-Desaturase (Rat liver microsomes)Linoleic Acid1.50.63 nmol/min-

Table 2: Kinetic Parameters of Alternative Fatty Acid Modifying Enzymes

Experimental Protocols

Assay for Oleate Δ12-Hydroxylase Activity

This protocol is adapted from studies on the characterization of oleate Δ12-hydroxylase activity in microsomal preparations from developing castor bean endosperm.

Materials:

  • Microsomal fraction isolated from developing castor bean endosperm

  • [¹⁴C]-Oleoyl-CoA (substrate)

  • NADH

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and NADH.

  • Add the microsomal protein preparation to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 15-30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Saponify the lipids by heating.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Separate the radiolabeled oleic acid and ricinoleic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactive product formed using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

GC-MS Analysis for Structural Confirmation of Hydroxylated Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of fatty acid derivatives.

Sample Preparation (Fatty Acid Methyl Ester [FAME] and Trimethylsilyl [TMS] Ether Derivatization):

  • Extract the total lipids from the sample (e.g., transgenic plant tissue or enzyme reaction mixture).

  • Transmethylate the fatty acids to form FAMEs. A common method is to use sodium methoxide (B1231860) in methanol.

  • To derivatize the hydroxyl group, treat the FAMEs with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS ethers.

GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient is typically used to separate the FAMEs. For example, start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap analyzer is typical.

    • Data Acquisition: Scan mode to obtain full mass spectra for identification.

Data Interpretation:

  • The retention time of the derivatized hydroxy fatty acid methyl ester is compared to an authentic standard.

  • The mass spectrum will show characteristic fragmentation patterns that confirm the presence of the hydroxyl group and its position. For a TMS derivative of methyl ricinoleate, key fragments will indicate the location of the silylated hydroxyl group.

Visualizing the Biosynthetic Landscape

Diagrams generated using Graphviz (DOT language) can effectively illustrate the biosynthetic pathways and experimental workflows.

Biosynthesis_and_Analysis cluster_biosynthesis Biosynthesis cluster_analysis Structural Confirmation Oleoyl-PC Oleoyl-PC 12-Hydroxyoleoyl-PC 12-Hydroxyoleoyl-PC Oleoyl-PC->12-Hydroxyoleoyl-PC Oleate Δ12-Hydroxylase (O₂, NADH) Ricinoleic Acid Ricinoleic Acid 12-Hydroxyoleoyl-PC->Ricinoleic Acid Hydrolysis This compound This compound Ricinoleic Acid->this compound Acyl-CoA Synthetase (ATP, CoA) Lipid Extraction Lipid Extraction This compound->Lipid Extraction from biological sample Derivatization\n(FAME, TMS) Derivatization (FAME, TMS) Lipid Extraction->Derivatization\n(FAME, TMS) GC-MS Analysis GC-MS Analysis Derivatization\n(FAME, TMS)->GC-MS Analysis Structural Confirmation Structural Confirmation GC-MS Analysis->Structural Confirmation Mass Spectrum Retention Time

Caption: Biosynthesis of this compound and its structural confirmation workflow.

Enzyme_Comparison cluster_hydroxylation Hydroxylation cluster_desaturation Desaturation Oleate_Hydroxylase Oleate Δ12-Hydroxylase 12-OH-Oleic Acid 12-OH-Oleic Acid Oleate_Hydroxylase->12-OH-Oleic Acid Product Oleate_Hydratase Oleate Hydratase 10-OH-Stearic Acid 10-OH-Stearic Acid Oleate_Hydratase->10-OH-Stearic Acid Product P450_Hydroxylase P450 ω-Hydroxylase ω-OH-Oleic Acid ω-OH-Oleic Acid P450_Hydroxylase->ω-OH-Oleic Acid Product Desaturase Δ12-Desaturase Linoleic Acid Linoleic Acid Desaturase->Linoleic Acid Product Oleic Acid Oleic Acid Oleic Acid->Oleate_Hydroxylase Substrate Oleic Acid->Oleate_Hydratase Substrate Oleic Acid->P450_Hydroxylase Substrate Oleic Acid->Desaturase Substrate

(9Z)-12-Hydroxyoctadec-9-enoyl-CoA: A Substrate for Peroxisomal Acyl-CoA Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

(9Z)-12-hydroxyoctadec-9-enoyl-CoA , the activated form of ricinoleic acid, is a substrate for acyl-CoA dehydrogenases, specifically for peroxisomal acyl-CoA oxidase (ACOX) . Its metabolism occurs primarily through the peroxisomal β-oxidation pathway, a distinct process from the mitochondrial β-oxidation that handles the majority of standard fatty acids. The presence of a hydroxyl group on the fatty acyl chain significantly influences its metabolic routing and the enzymes involved.

This guide provides a comparative analysis of the metabolism of this compound and its non-hydroxylated counterparts, supported by experimental evidence.

Comparison of Metabolic Pathways: Hydroxylated vs. Non-Hydroxylated Acyl-CoAs

The initial and rate-limiting step of β-oxidation is the dehydrogenation of the acyl-CoA, catalyzed by acyl-CoA dehydrogenases in mitochondria or acyl-CoA oxidases in peroxisomes. While structurally similar, their substrate preferences and cellular location differ significantly.

FeatureThis compoundSaturated/Unsaturated Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA)
Primary Metabolic Pathway Peroxisomal β-oxidationPrimarily Mitochondrial β-oxidation
Initial Dehydrogenating Enzyme Peroxisomal Acyl-CoA Oxidase (ACOX)Mitochondrial Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD)
Cellular Location of Metabolism PeroxisomesMitochondria
Electron Acceptor in First Step O₂ (producing H₂O₂)FAD (producing FADH₂)
Energy Yield from First Step No direct ATP generation; H₂O₂ is detoxified by catalase.FADH₂ enters the electron transport chain, contributing to ATP synthesis.

dot

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Ricinoleic_Acid (9Z)-12-Hydroxyoctadec-9-enoic Acid (Ricinoleic Acid) Ricinoleoyl_CoA This compound Ricinoleic_Acid->Ricinoleoyl_CoA Acyl-CoA Synthetase ACOX Acyl-CoA Oxidase (ACOX) Ricinoleoyl_CoA->ACOX Peroxisomal_Beta_Oxidation Multiple cycles of Peroxisomal β-Oxidation ACOX->Peroxisomal_Beta_Oxidation trans-2-Enoyl-CoA + H₂O₂ Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Peroxisomal_Beta_Oxidation->Shortened_Acyl_CoA Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase ACAD Acyl-CoA Dehydrogenase (ACAD) Fatty_Acyl_CoA->ACAD Mitochondrial_Beta_Oxidation Multiple cycles of Mitochondrial β-Oxidation ACAD->Mitochondrial_Beta_Oxidation trans-2-Enoyl-CoA + FADH₂ Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA

Figure 1. Comparison of the initial steps in the metabolism of hydroxylated versus non-hydroxylated fatty acids.

Substrate Specificity of Acyl-CoA Dehydrogenases and Oxidases

  • Mitochondrial Acyl-CoA Dehydrogenases (ACADs): These enzymes exhibit specificity based on the acyl chain length:

    • Short-chain acyl-CoA dehydrogenase (SCAD): Prefers C4-C6 acyl-CoAs.

    • Medium-chain acyl-CoA dehydrogenase (MCAD): Optimal activity with C6-C12 acyl-CoAs.

    • Long-chain acyl-CoA dehydrogenase (LCAD): Acts on C12-C18 acyl-CoAs.

    • Very long-chain acyl-CoA dehydrogenase (VLCAD): Metabolizes acyl-CoAs with chains longer than C16. The presence of a hydroxyl group on the acyl chain, as in this compound, generally hinders its interaction with mitochondrial ACADs, diverting its metabolism to the peroxisomes.

  • Peroxisomal Acyl-CoA Oxidases (ACOX): Peroxisomes contain multiple ACOX isoforms with overlapping but distinct substrate specificities.

    • ACOX1 (Palmitoyl-CoA oxidase): Primarily acts on straight-chain saturated and unsaturated fatty acyl-CoAs, including long-chain substrates.

    • ACOX2 (Branched-chain acyl-CoA oxidase): Prefers branched-chain fatty acyl-CoAs.

    • ACOX3: Shows activity towards shorter-chain acyl-CoAs.

Studies on the biotransformation of ricinoleic acid by various yeasts have confirmed that its degradation is initiated by a peroxisomal acyl-CoA oxidase as the first step in the β-oxidation cascade.

Experimental Protocols

The activity of acyl-CoA oxidases is typically determined by measuring the rate of hydrogen peroxide (H₂O₂) production, a direct product of the ACOX-catalyzed reaction.

Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This method relies on a coupled enzyme reaction where the H₂O₂ produced oxidizes a chromogenic substrate in the presence of horseradish peroxidase (HRP), leading to a measurable change in absorbance.

Principle:

  • Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> trans-2-Enoyl-CoA + H₂O₂

  • H₂O₂ + Reduced Chromogen --(Horseradish Peroxidase)--> Oxidized Chromogen (Colored) + H₂O

Reagents:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (cofactor for ACOX)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS, or a leuco dye)

  • Substrate: this compound solution

  • Enzyme source: Purified acyl-CoA oxidase or peroxisomal fraction

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FAD, HRP, and the chromogenic substrate in a cuvette.

  • Initiate the reaction by adding the enzyme source.

  • Start the measurement by adding the this compound substrate.

  • Monitor the increase in absorbance at the specific wavelength for the oxidized chromogen over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

dot

cluster_workflow Experimental Workflow: Spectrophotometric Assay Start Prepare Reaction Mixture (Buffer, FAD, HRP, Chromogen) Add_Enzyme Add Enzyme Source (e.g., Peroxisomal Fraction) Start->Add_Enzyme Add_Substrate Add Substrate (this compound) Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance Change Over Time Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 2. Workflow for the spectrophotometric assay of acyl-CoA oxidase activity.

Conclusion

The available evidence strongly supports that this compound is a substrate for peroxisomal acyl-CoA oxidases. Its metabolism via the peroxisomal β-oxidation pathway highlights a key divergence from the mitochondrial degradation of more common, non-hydroxylated fatty acids. While direct quantitative kinetic data for this specific substrate remains to be elucidated in detail, the established role of peroxisomal ACOX in its metabolism is clear. Further research focusing on the kinetic parameters of purified ACOX isoforms with this compound would provide valuable insights for researchers in fatty acid metabolism and drug development targeting these pathways.

A Researcher's Guide to Differentiating (9Z)-12-hydroxy- and (9Z)-13-hydroxyoctadec-9-enoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and differentiation of lipid isomers are paramount for accurate biological interpretation and therapeutic development. This guide provides a comprehensive comparison of (9Z)-12-hydroxyoctadec-9-enoyl-CoA and (9Z)-13-hydroxyoctadec-9-enoyl-CoA, focusing on their analytical differentiation and biological significance. While direct comparative data for the CoA-esterified forms are scarce, this guide leverages extensive data on their corresponding free fatty acid precursors, 12-HODE and 13-HODE, to provide a robust framework for their distinction.

Introduction

This compound and (9Z)-13-hydroxyoctadec-9-enoyl-CoA are the activated forms of their respective hydroxy fatty acids, 12-HODE and 13-HODE. These molecules are downstream metabolites of linoleic acid, a ubiquitous polyunsaturated fatty acid. The subtle difference in the position of the hydroxyl group—at carbon 12 versus carbon 13—gives rise to distinct chemical properties and biological activities, making their accurate differentiation critical in research settings.

Biosynthesis of Precursors: 12-HODE and 13-HODE

The precursors to the CoA esters, 12-HODE and 13-HODE, are synthesized from linoleic acid through pathways involving lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. The initial products are hydroperoxides (HPODEs), which are subsequently reduced to the more stable hydroxy derivatives (HODEs). These HODEs are then activated to their CoA esters by acyl-CoA synthetases for further metabolic processing or signaling roles.

The enzymatic origin often dictates which isomer is predominantly produced. For instance, 15-lipoxygenase (15-LOX) primarily generates 13-HODE. In contrast, non-enzymatic oxidation of linoleic acid tends to produce a racemic mixture of both 9-HODE and 13-HODE.

Linoleic Acid Linoleic Acid 12-HPODE 12-HPODE Linoleic Acid->12-HPODE CYP450 13-HPODE 13-HPODE Linoleic Acid->13-HPODE 15-LOX 12-HODE 12-HODE 12-HPODE->12-HODE Reduction 13-HODE 13-HODE 13-HPODE->13-HODE Reduction 12-HODE-CoA 12-HODE-CoA 12-HODE->12-HODE-CoA Acyl-CoA Synthetase 13-HODE-CoA 13-HODE-CoA 13-HODE->13-HODE-CoA Acyl-CoA Synthetase

Biosynthetic pathway of 12- and 13-HODE-CoA.

Analytical Differentiation

The primary methods for differentiating these isomers are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation.

Mass Spectrometry (MS)
Analytical Technique(9Z)-12-hydroxyoctadec-9-enoic acid (12-HODE)(9Z)-13-hydroxyoctadec-9-enoic acid (13-HODE)Inferred for CoA Esters
LC-MS/MS (Negative Ion Mode)
Precursor Ion [M-H]⁻ (m/z)295.2295.2~1062
Characteristic Fragment Ion (m/z)171.1 (cleavage C11-C12)195.1 (cleavage C12-C13)The fatty acyl portion is expected to fragment similarly.
GC-MS (as TMS derivatives) Not applicable
Retention IndexTypically elutes later than 13-HODE on many stationary phases.Typically elutes earlier than 12-HODE on many stationary phases.Chromatographic behavior will differ significantly.

Note: The precursor ion mass for the CoA esters is an approximation and will vary based on the exact elemental composition and charge state.

cluster_0 Fragmentation of 12-HODE cluster_1 Fragmentation of 13-HODE 12-HODE 12-HODE Fragment (m/z 171.1) Fragment (m/z 171.1) 12-HODE->Fragment (m/z 171.1) 13-HODE 13-HODE Fragment (m/z 195.1) Fragment (m/z 195.1) 13-HODE->Fragment (m/z 195.1)

Key MS fragmentation of HODE isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Although complete assigned spectra for the CoA esters are not available in the literature, the chemical shifts of the protons and carbons around the hydroxyl group and the double bond will be diagnostic.

NucleusPredicted Chemical Shift Difference for 12-HODE vs. 13-HODEInferred for CoA Esters
¹H NMR The proton attached to the hydroxyl-bearing carbon (CH-OH) will have a distinct chemical shift and coupling pattern. Protons adjacent to the double bond will also show subtle differences.The CoA esterification will induce downfield shifts in the protons near the carboxyl group, but the signals for the protons around the hydroxyl group and double bond should remain distinguishable.
¹³C NMR The carbon bearing the hydroxyl group (C-12 vs. C-13) will have a characteristic chemical shift. The carbons of the double bond (C-9 and C-10) will also be influenced by the position of the hydroxyl group.Similar to ¹H NMR, the primary differences in the ¹³C spectrum will be localized to the fatty acyl chain, allowing for differentiation.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of HODE-CoAs
  • Extraction: Extract lipids from the sample using a modified Bligh-Dyer or Folch method with an acidic aqueous phase to ensure extraction of the CoA esters.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for the acyl-CoAs.

  • Reconstitution: Elute the acyl-CoAs and reconstitute in a solvent compatible with the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., formic acid or acetic acid) is commonly employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each isomer.

Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction SPE SPE Lipid Extraction->SPE LC-MS/MS Analysis LC-MS/MS Analysis SPE->LC-MS/MS Analysis

Workflow for HODE-CoA analysis.

Biological Significance and Signaling

Long-chain acyl-CoA esters are not just metabolic intermediates; they are also important signaling molecules. While specific signaling pathways for 12- and 13-HODE-CoA are not well-defined, the activities of their free fatty acid precursors offer insights into their potential roles.

  • 13-HODE: This isomer has been implicated in the regulation of cell adhesion and has anti-proliferative effects. It is also known to be a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are involved in lipid metabolism and inflammation.

  • 12-HODE: Less is known about the specific signaling roles of 12-HODE, but it is also expected to participate in lipid signaling pathways.

The CoA-esterified forms of these molecules are the activated substrates for incorporation into complex lipids, such as phospholipids (B1166683) and triglycerides, and for β-oxidation. Their relative abundance can therefore influence cellular lipid composition and energy metabolism.

13-HODE-CoA 13-HODE-CoA PPARγ Activation PPARγ Activation 13-HODE-CoA->PPARγ Activation Gene Expression Gene Expression PPARγ Activation->Gene Expression Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism Inflammation Inflammation Gene Expression->Inflammation

Safety Operating Guide

Proper Disposal Procedures for (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (9Z)-12-hydroxyoctadec-9-enoyl-CoA, a specialized biochemical used in research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling similar, potentially hazardous, non-radioactive biochemicals and fatty acyl-CoA derivatives.

Immediate Safety and Handling Precautions

Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[2][3] Avoid direct contact with skin and eyes.[3][4] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][5]

Chemical and Hazard Profile
Property Information Source/Comment
Chemical Name This compound-
Molecular Formula C39H68N7O18P3SDerived from structure
Physical State Likely a solid or in solutionBased on similar biochemicals
Toxicity Specific LD50/LC50 data not available. Treat as a potentially hazardous chemical.Prudent laboratory practice
Primary Hazards May cause skin, eye, and respiratory irritation upon direct contact or inhalation.[3][5]Based on general chemical handling guidelines
Environmental Hazards Do not let product enter drains.[3] Environmental impact not fully evaluated.Standard precaution for all lab chemicals
Regulatory Status Not typically listed as an acutely hazardous (P-listed) waste.[7]Based on common hazardous waste lists

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of this compound waste. The primary principle is to manage it as regulated chemical waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow: Chemical Waste Segregation and Disposal

G cluster_0 Step 1: Waste Collection cluster_1 Step 2: Labeling and Storage cluster_2 Step 3: Final Disposal cluster_3 Key Prohibitions A Identify Waste Stream (Solid or Liquid) B Select a Chemically Compatible Waste Container A->B H DO NOT Pour Down Drain I DO NOT Dispose in Regular Trash J DO NOT Evaporate in Fume Hood C Label Container with: 'Hazardous Waste', Full Chemical Name, and Hazard Information B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed (Except when adding waste) D->E F Request Waste Pickup from EHS/EHRS E->F G EHS/EHRS Transports for Proper Off-Site Disposal F->G

Caption: Workflow for the safe disposal of laboratory chemical waste.

Detailed Methodologies

1. Waste Collection:

  • Identify the Waste Stream: Determine if the waste is a solid (e.g., powder), a pure liquid, or a solution. This will dictate the type of waste container needed.

  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof screw-on cap.[8] For solutions, ensure the container material will not react with the solvent. Plastic is often preferred.[7]

  • Segregation: Do not mix this waste with other incompatible chemical waste streams. For example, never mix oxidizing acids with organic chemicals.[9]

2. Labeling and Storage:

  • Proper Labeling: Immediately label the waste container. The label must clearly state "Hazardous Waste" and include the full, unabbreviated chemical name: "this compound".[7] Also, list all solvents and their approximate concentrations if it is a solution.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8] The SAA should be a secondary containment bin to prevent spills from spreading.[9]

3. Final Disposal:

  • Container Management: Keep the waste container closed at all times, except when you are actively adding waste to it.[10]

  • Request Pickup: Once the container is full or you have finished the experiments generating this waste, schedule a pickup through your institution's EHS office (sometimes called EHRS or OCRS).[7][10] Do not allow waste to accumulate for excessive periods.[10]

  • Empty Containers: Any "empty" container that held the pure substance must be managed as hazardous waste. If it held an acutely hazardous waste, it would require triple rinsing, with the rinsate collected as hazardous waste.[10] While this compound is not formally listed as acutely toxic, treating the container as hazardous waste is the most prudent course of action.

Prohibited Disposal Methods:

  • Drain Disposal: It is strictly forbidden to pour this compound or its solutions down the sanitary sewer.[7][10]

  • Solid Waste Trash: Do not dispose of this chemical, even in small amounts, in the regular trash.[10]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood as a method of disposal is not permitted.[10]

References

Personal protective equipment for handling (9Z)-12-hydroxyoctadec-9-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (9Z)-12-hydroxyoctadec-9-enoyl-CoA in a laboratory setting. The following procedures are based on best practices for handling similar long-chain fatty acid derivatives and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety during handling.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene GlovesWear standard laboratory gloves to prevent skin contact. Change gloves frequently, especially if they become contaminated.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect clothing and skin from accidental splashes.
Eye and Face Protection Safety Glasses or GogglesWear safety glasses with side shields or chemical splash goggles to protect the eyes from splashes.
Respiratory Protection Not Generally RequiredRespiratory protection is not typically required under normal handling conditions with adequate ventilation. If aerosols are generated, a risk assessment should be performed.

Operational Plan: Handling and Storage

General Precautions:

  • Avoid contact with eyes and skin.[1]

  • Ensure adequate ventilation in the work area.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep containers tightly closed when not in use.[1][4]

  • Store away from strong oxidizing agents.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. For small spills, the material can be wiped up with an absorbent cloth.[1] Larger spills should be contained with an inert absorbent material, such as sand or earth, and collected for disposal.[1]

Experimental Workflow: General Handling Protocol

The following diagram outlines a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Clean & Ventilated) prep_ppe->prep_setup handle_retrieve Retrieve Compound from Storage prep_setup->handle_retrieve handle_weigh Weigh or Aliquot handle_retrieve->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_waste Segregate Waste (Chemical & Regular) handle_experiment->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_clean Clean Work Area cleanup_dispose->cleanup_clean cleanup_remove_ppe Doff PPE cleanup_clean->cleanup_remove_ppe

General Laboratory Workflow for Handling this compound.

Biological Context: Related Signaling Pathways

While the specific biological pathways involving this compound are not extensively detailed in available literature, it is a derivative of oleic acid, a common fatty acid.[5] Fatty acids and their CoA esters are central to numerous metabolic and signaling pathways. For instance, similar molecules, hydroperoxy-octadecadienoic acids (HPODEs), are formed from linoleic acid by lipoxygenase (LOX) enzymes and can be further metabolized to signaling molecules.[6] These pathways are involved in processes such as inflammation.[6]

The diagram below illustrates a generalized pathway for the formation of hydroxy fatty acids from polyunsaturated fatty acids (PUFAs), which provides a conceptual framework for the potential biological origin of similar compounds.

G PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPODE Hydroperoxy-octadecadienoic Acid (HPODE) LOX->HPODE Dioxygenation HPL Hydroperoxide Lyase (HPL) HPODE->HPL Peroxidase Peroxidase HPODE->Peroxidase Aldehydes Volatile Aldehydes HPL->Aldehydes Cleavage Oxoacids Oxo-acids HPL->Oxoacids Cleavage HODE Hydroxy-octadecadienoic Acid (HODE) Peroxidase->HODE Reduction

Generalized Biosynthetic Pathway of Hydroxy Fatty Acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.